molecular formula C31H36N2O6 B613494 Fmoc-D-Lys(Dde)-OH CAS No. 333973-51-6

Fmoc-D-Lys(Dde)-OH

Cat. No.: B613494
CAS No.: 333973-51-6
M. Wt: 532,64 g/mole
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Description

Fmoc-d-lys(dde)-oh>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSSQNORWQENF-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-D-Lys(Dde)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Fmoc-D-Lys(Dde)-OH is a critical building block in the synthesis of complex peptides and therapeutic agents. Its unique orthogonal protecting group strategy allows for the selective modification of the lysine side chain, enabling the creation of branched peptides, antibody-drug conjugates, and other sophisticated molecular architectures. This technical guide provides an in-depth overview of its chemical properties, structure, and key experimental protocols.

Core Chemical Properties and Structure

This compound, systematically named N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-lysine, is a derivative of the amino acid D-lysine. It is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The defining feature of this reagent is the presence of two distinct protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the ε-amino group of the lysine side chain.[2]

The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] In contrast, the Dde group is stable to these basic conditions but can be selectively cleaved with a dilute solution of hydrazine in DMF.[1][4] This orthogonality is fundamental to its utility, as it permits the deprotection and subsequent modification of the lysine side chain while the peptide remains anchored to the solid support and the N-terminus remains protected.[2]

Chemical Structure
Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Data

The following tables summarize the key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C₃₁H₃₆N₂O₆[5]
Molecular Weight 532.63 g/mol [5][6]
CAS Number 333973-51-6[5]
Appearance White to off-white or slightly yellow powder/crystalline powder[7][8]
Melting Point 135-145 °C
Storage Temperature 15-25°C or freezer conditions (-20°C)[1][9]
Purity and Solubility
Purity Typically ≥97.0% (HPLC), ≥98% (TLC)[1][8]
Enantiomeric Purity ≥ 99.5 %[8]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)[8][10]

Experimental Protocols

The use of this compound in peptide synthesis relies on the precise and selective removal of its protecting groups. The following are detailed methodologies for the deprotection of the Fmoc and Dde groups.

Fmoc Group Deprotection

This protocol outlines the standard procedure for the removal of the N-terminal Fmoc group during SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF. A common practice is to use approximately 10 mL of the solution per gram of resin.[11]

  • Agitate the mixture at room temperature. The reaction is typically rapid, with standard protocols suggesting treatment times ranging from a few minutes to up to 20 minutes.[11][12] A two-step process is often employed: an initial shorter treatment (e.g., 2 minutes) followed by a second, longer treatment (e.g., 5-10 minutes) with fresh reagent.[11]

  • Following the piperidine treatment, thoroughly wash the resin with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.[11] The resin is now ready for the coupling of the next amino acid.

Dde Group Deprotection

This protocol details the selective removal of the Dde protecting group from the lysine side chain, allowing for subsequent modification.

Materials:

  • Peptide-resin containing a Lys(Dde) residue

  • 2% (v/v) hydrazine monohydrate in dimethylformamide (DMF)

  • Dimethylformamide (DMF)

Procedure:

  • Ensure the N-terminal amino group of the peptide is protected (e.g., with a Boc group if the final N-terminal residue has been coupled) to prevent unwanted reactions with hydrazine.[4]

  • Wash the peptide-resin with DMF.

  • Treat the resin with a 2% solution of hydrazine in DMF. It is recommended to use approximately 25 mL of the solution per gram of resin.[4]

  • Allow the reaction to proceed at room temperature. The process is typically repeated multiple times (e.g., three treatments of 3 minutes each) to ensure complete removal of the Dde group.[4]

  • After the final hydrazine treatment, wash the resin extensively with DMF to remove the cleavage byproducts and any remaining hydrazine.[4] The deprotected lysine side-chain amine is now available for modification.

Alternative Dde Deprotection: For instances where the Fmoc group needs to be preserved, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for Dde removal.[4][13]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the selective deprotection of this compound in the context of solid-phase peptide synthesis.

Selective_Deprotection_Workflow Start Start: Fmoc-Lys(Dde)-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Step 1 Chain_Elongation Peptide Chain Elongation Fmoc_Deprotection->Chain_Elongation Step 2 Dde_Deprotection Dde Deprotection (2% Hydrazine/DMF) Chain_Elongation->Dde_Deprotection Step 3 Side_Chain_Modification Lysine Side-Chain Modification Dde_Deprotection->Side_Chain_Modification Step 4 Final_Cleavage Final Cleavage from Resin Side_Chain_Modification->Final_Cleavage Step 5 End_Product Modified Peptide Final_Cleavage->End_Product

Caption: Orthogonal deprotection and modification workflow using this compound.

This guide provides a foundational understanding of the chemical properties and experimental handling of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired synthetic outcomes.

References

Fmoc-D-Lys(Dde)-OH molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Fmoc-D-Lys(Dde)-OH reveals key molecular identifiers crucial for its application in chemical and biological research. This technical guide outlines the fundamental physicochemical data for this compound, specifically its molecular weight and CAS number, which are essential for researchers, scientists, and professionals in drug development.

PropertyValue
Molecular Weight 532.63 g/mol [1]
CAS Number 333973-51-6[2]
Molecular Formula C₃₁H₃₆N₂O₆
Synonyms N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-lysine[2]

As this guide focuses solely on the intrinsic properties of this compound, detailed experimental protocols, signaling pathways, and workflows are not applicable. The provided data is foundational for the accurate preparation and application of this compound in further research.

References

An In-depth Technical Guide to Dde and ivDde Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides. Among the diverse arsenal of protective groups available to chemists, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its more robust successor, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl), have carved out a crucial niche. They serve as orthogonal protecting groups for primary amines, most notably in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed comparison of Dde and ivDde, covering their mechanisms, applications, and the quantitative data that informs their selection in research and drug development.

Introduction to Orthogonal Protection in Fmoc SPPS

In Fmoc SPPS, the α-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. Side chains of trifunctional amino acids are protected by acid-labile groups (e.g., Boc, tBu, Trt). An orthogonal protecting group is one that can be removed under conditions that do not affect the Fmoc group, the acid-labile side-chain protecting groups, or the resin linkage. This orthogonality is essential for on-resin modifications, such as:

  • Peptide branching: Creating branched peptides by extending a second peptide chain from a lysine side chain.

  • Cyclization: Forming side-chain-to-side-chain or side-chain-to-terminus cyclic peptides.

  • Conjugation: Attaching labels, such as fluorescent dyes, biotin, or cytotoxic drugs, to specific sites on the peptide.

The Dde and ivDde groups fulfill this requirement as they are stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but are selectively removed by dilute solutions of hydrazine.[1][2]

The Dde Protecting Group

The Dde group was introduced as a valuable tool for orthogonal protection of amine functionalities.[2] It is typically used to protect the ε-amino group of lysine, allowing for site-specific modifications after the main peptide backbone has been assembled.

Deprotection Mechanism: The removal of the Dde group is achieved through a retro-Michael type reaction initiated by hydrazine. Hydrazine attacks the vinylogous amide system, leading to the formation of a stable pyrazole derivative and the release of the free amine. This process is often monitored spectrophotometrically, as the resulting indazole byproduct has a strong UV absorbance around 290 nm.[1]

Figure 1. Dde deprotection workflow with hydrazine.

Limitations of Dde: Despite its utility, the Dde group has notable stability issues.

  • Migration: The Dde group has been observed to migrate from one amino group to another (e.g., from a lysine ε-amine to a free α-amine) during the piperidine treatment used for Fmoc removal.[3][4] This scrambling of its position can lead to undesired side products and impurities.

  • Premature Loss: During the synthesis of long peptide sequences, which involves numerous piperidine treatment cycles, partial loss of the Dde group can occur.[5][6]

The ivDde Protecting Group

To address the stability issues of Dde, the more sterically hindered ivDde group was developed.[5] The additional isovaleryl group provides greater steric bulk around the reactive enone system, enhancing its stability.

Advantages of ivDde:

  • Enhanced Stability: The ivDde group shows significantly greater resistance to premature cleavage during repeated piperidine treatments in long SPPS cycles.[6][7]

  • Reduced Migration: The steric hindrance effectively minimizes the risk of intramolecular migration, ensuring the protecting group remains at its intended position throughout the synthesis.[7][8]

Deprotection of ivDde: The deprotection mechanism of ivDde is identical to that of Dde, involving nucleophilic attack by hydrazine.[1] However, due to its increased stability, the removal of ivDde is generally slower and can be more challenging compared to Dde.[2] In cases where deprotection is sluggish, a higher concentration of hydrazine (up to 10%) or repeated treatments may be necessary.

G cluster_main start Start: Fmoc-Lys(ivDde)-Peptide-Resin step1 Assemble Peptide Chain (Repetitive Fmoc deprotection with piperidine) start->step1 step2 N-terminal Protection (optional) (e.g., with Boc anhydride) step1->step2 step3 ivDde Removal (2-5% Hydrazine in DMF) step2->step3 step4 Site-Specific Modification (e.g., Branching, Labeling) step3->step4 step5 Final Cleavage and Global Deprotection (TFA) step4->step5 end End: Modified Peptide step5->end

Figure 2. Typical workflow for using ivDde in SPPS.

Data Presentation: Comparative Summary

The choice between Dde and ivDde is a trade-off between ease of removal and stability. The following tables summarize the key characteristics and deprotection conditions.

Table 1: Stability and Key Properties

PropertyDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl)
Primary Use Orthogonal protection of primary amines (e.g., Lys side chain)Orthogonal protection of primary amines with enhanced stability
Stability to 20% Piperidine Moderate; partial loss in long syntheses reported[5]High; robust and stable through long synthesis cycles[7]
Stability to TFA High; stable during standard cleavage conditions[1]High; stable during standard cleavage conditions[1]
Risk of Migration Significant; can migrate during piperidine treatment[4]Very low; sterically hindered to prevent migration[7]
Relative Removal Rate FasterSlower; more resistant to cleavage[2]

Table 2: Deprotection Conditions

Reagent SystemDdeivDdeNotes
Hydrazine/DMF 2% Hydrazine in DMF, 3 x 3 min[9]2-4% Hydrazine in DMF, 3 x 3-5 min.[9][10] May require higher concentration (up to 10%) or longer reaction times for complete removal.Standard method. Hydrazine also removes Fmoc groups, so the N-terminus should be protected (e.g., with Boc) if it needs to remain intact.
Hydroxylamine/Imidazole Hydroxylamine HCl / Imidazole in NMP[5][9]Less commonly reported, may be less effective.Offers complete orthogonality with the Fmoc group, allowing Dde removal without affecting N-terminal Fmoc protection.

Experimental Protocols

The following are representative protocols for the removal of Dde and ivDde from a peptide synthesized on a solid support.

Protocol 1: Standard Deprotection using Hydrazine

Application: Removal of Dde or ivDde when N-terminal Fmoc protection is not required.

  • Resin Preparation: After completion of the peptide synthesis, the N-terminal Fmoc group is typically removed, and the free amine is protected with a Boc group using Boc anhydride to prevent side reactions during hydrazine treatment.[5]

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity N,N-Dimethylformamide (DMF). For difficult ivDde removals, a 4% or 5% solution may be prepared.[10][11]

  • Deprotection Reaction: a. Swell the peptide-resin in DMF. b. Drain the solvent and add the 2% hydrazine/DMF solution (approx. 25 mL per gram of resin).[9] c. Agitate the mixture gently at room temperature for 3-5 minutes.[9] d. Drain the solution. The filtrate can be monitored by UV spectrophotometry at ~290 nm to follow the release of the indazole byproduct.[1] e. Repeat the hydrazine treatment (step 3c-3d) two more times or until the UV absorbance of the filtrate is negligible.[9]

  • Washing: Wash the resin extensively with DMF (e.g., 5-6 times) to remove all traces of hydrazine and the cleavage byproduct.[9] The resin is now ready for on-resin modification.

Protocol 2: Orthogonal Deprotection of Dde using Hydroxylamine

Application: Selective removal of Dde while preserving the N-terminal Fmoc group.

  • Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP). A common ratio is 1.3 equivalents of hydroxylamine hydrochloride to 1 equivalent of imidazole relative to the Dde content on the resin.[5]

  • Deprotection Reaction: a. Swell the peptide-resin in NMP. b. Drain the solvent and add the hydroxylamine/imidazole/NMP solution. c. Agitate the mixture at room temperature for approximately 30-60 minutes.[5][9]

  • Washing: Filter the resin and wash thoroughly with DMF (3-5 times) to remove reagents and byproducts.[5][9] The resin is now ready for further steps with the Fmoc group still intact.

Conclusion and Recommendations

The choice between Dde and ivDde is dictated by the specific demands of the synthetic strategy.

  • Choose Dde for shorter peptide sequences or when faster deprotection is a priority and the risk of migration can be tolerated or mitigated (e.g., by using DBU instead of piperidine for Fmoc removal).[4]

  • Choose ivDde for the synthesis of long peptides, complex architectures, or any application where stability and the prevention of side-chain migration are critical.[6][7] While its removal can be more sluggish, the enhanced stability provides a higher fidelity synthesis, ultimately leading to a purer final product.[10]

For drug development professionals, the robustness of the ivDde group makes it the superior choice for preparing complex, highly pure peptide conjugates and branched constructs, minimizing sequence-scrambled impurities that can complicate downstream processing and analysis. Understanding the nuances of their respective chemistries allows researchers to harness the full potential of orthogonal synthesis to build better, more complex molecules.

References

Solubility Profile of Fmoc-D-Lys(Dde)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Lys(Dde)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides requiring orthogonal protection strategies. Its solubility in common organic solvents is a paramount factor for efficient and successful peptide coupling reactions. This technical guide provides a comprehensive overview of the solubility of this compound in N,N-Dimethylformamide (DMF) and other relevant solvents, along with detailed experimental protocols for its determination.

Introduction to Solubility in Peptide Synthesis

The solubility of protected amino acids is a cornerstone of successful solid-phase peptide synthesis. Inadequate dissolution of an Fmoc-amino acid in the reaction solvent can lead to incomplete coupling reactions, resulting in deletion sequences and significantly impacting the purity and yield of the final peptide product. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are the most prevalent choices in Fmoc-based SPPS due to their excellent solvating properties for both the growing peptide chain and the incoming protected amino acids.[1][2] The large, hydrophobic Fmoc and Dde protecting groups on this compound influence its solubility profile, making a thorough understanding essential for process optimization.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, information from chemical suppliers and analogous compounds provides a strong indication of its solubility. The data is summarized in the table below.

CompoundSolventTemperatureConcentrationSolubility (g/L)Molar Solubility (mol/L)Data TypeSource
This compound DMFNot Specified1 mmol in 2 mL~266.3~0.5Qualitative ("Clearly Soluble")
Fmoc-L-Lys(Dde)-OH DMFNot Specified1 mmol in 2 mL~266.3~0.5Qualitative ("Clearly Soluble")[3]
Fmoc-L-Lys(Dde)-OH DMSONot Specified100 mg/mL100~0.188Quantitative
Fmoc-Lys(ivDde)-OH DMFNot Specified100 mg in 0.5 mL200~0.348Quantitative[4]

Note: The molecular weight of this compound is 532.63 g/mol .

Factors Influencing Solubility

Several factors can impact the solubility of this compound:

  • Solvent Polarity: As a large, protected amino acid, it exhibits favorable solubility in polar aprotic solvents like DMF, NMP, and DMSO.[1][2]

  • Temperature: Solubility of most organic solids increases with temperature. Gentle warming can be employed to aid dissolution, but care must be taken to avoid degradation.

  • Purity of Solvents: Impurities in solvents, such as the degradation of DMF to dimethylamine, can affect the stability and solubility of the Fmoc-protected amino acid.[2]

  • Aggregation: The planar, aromatic Fmoc group can promote self-assembly and aggregation through π-π stacking interactions, which may reduce solubility.[5]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in a specific solvent system, the following equilibrium shake-flask method is recommended. This protocol is a reliable standard for determining the thermodynamic solubility of a compound at a given temperature.[6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (e.g., DMF, NMP, DMSO, DCM)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with sealed caps (e.g., 2 mL glass vials)

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. A visible excess of solid must remain after equilibration.

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

    • Shake the vials at a constant speed for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease shaking and allow the vials to remain undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.[6]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions at an appropriate wavelength (e.g., ~265 nm or ~301 nm for the Fmoc group).

    • Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) to determine its concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units, such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 equil2 Settle for 2h equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 quant2 Dilute filtered sample sample2->quant2 quant1 Prepare calibration curve (HPLC/UV-Vis) quant3 Analyze diluted sample quant1->quant3 quant2->quant3 calc1 Calculate solubility (g/L or mol/L) quant3->calc1

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound demonstrates good solubility in DMF, a key solvent in peptide synthesis, at concentrations commonly used for coupling reactions. While comprehensive quantitative data across a range of solvents and temperatures is scarce, the provided qualitative data and the detailed experimental protocol enable researchers to precisely determine solubility for their specific applications. A thorough understanding and empirical verification of solubility are critical for optimizing reaction conditions, ensuring the integrity of the synthesis, and ultimately achieving high-purity, high-yield peptide products.

References

The Role of the Dde Protecting Group in the Synthesis of Branched Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptides, characterized by a peptide chain branching from a side chain of an amino acid within the main peptide backbone, are of significant interest in drug discovery and development. Their unique architecture can lead to enhanced biological activity, increased resistance to enzymatic degradation, and the ability to present multiple copies of an epitope, as in the case of multiple antigenic peptides (MAPs). The synthesis of these complex structures relies heavily on the use of orthogonal protecting groups, which can be selectively removed without affecting other protecting groups in the molecule. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a key player in this field, offering a versatile and efficient method for the construction of branched peptides. This guide provides a comprehensive overview of the role of Dde in branched peptide synthesis, including detailed experimental protocols, quantitative data, and workflow visualizations.

The Dde Protecting Group: Properties and Orthogonality

The Dde group is an amine-protecting group frequently used for the side chain of lysine (Fmoc-Lys(Dde)-OH). Its utility stems from its unique deprotection conditions, which are orthogonal to the most common protection strategies in solid-phase peptide synthesis (SPPS): the Fmoc/tBu and Boc/Bzl strategies.

Key Properties of the Dde Group:

  • Stability: The Dde group is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions used for Boc group and many side-chain protecting group removal (e.g., trifluoroacetic acid - TFA).

  • Cleavage: It is selectively cleaved under mild conditions using a dilute solution of hydrazine (typically 2%) in N,N-dimethylformamide (DMF). This allows for the unmasking of the lysine side-chain amine at the desired point in the synthesis, enabling the initiation of a new peptide chain.

  • Monitoring: The removal of the Dde group can be monitored spectrophotometrically by detecting the release of the indazole byproduct, which absorbs light at 290 nm.

An important variant of the Dde group is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group. The ivDde group is more sterically hindered, which can help to prevent potential side reactions such as Dde group migration to other free amines within the peptide sequence. While Dde is easier to remove, ivDde offers greater stability during the synthesis of long or complex peptides.

Synthesis of Branched Peptides Using the Dde Group

The general strategy for synthesizing a branched peptide using Fmoc-Lys(Dde)-OH on a solid support involves the following key stages:

  • Main Chain Elongation: The primary peptide chain is synthesized using standard Fmoc-SPPS protocols. Fmoc-Lys(Dde)-OH is incorporated at the desired branching point.

  • Selective Dde Deprotection: Once the main chain is assembled, the Dde group on the lysine side chain is selectively removed using a hydrazine solution.

  • Branch Chain Elongation: A second peptide chain is then synthesized on the now-free ε-amino group of the lysine residue.

  • Final Cleavage and Deprotection: The completed branched peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA-based).

General Workflow for Branched Peptide Synthesis using Dde

G A Start with solid support (e.g., Rink Amide resin) B Couple first amino acid (Fmoc-AA-OH) A->B C Fmoc Deprotection (e.g., 20% Piperidine/DMF) B->C D Couple subsequent amino acids to build main chain C->D E Incorporate Fmoc-Lys(Dde)-OH at branching point D->E F Continue main chain elongation E->F G Selective Dde Deprotection (2% Hydrazine/DMF) F->G H Couple first amino acid of the branch chain G->H I Fmoc Deprotection of branch chain AA H->I J Continue branch chain elongation I->J K Final Fmoc Deprotection J->K L Cleavage from resin and global deprotection (e.g., TFA cocktail) K->L M Purification and Analysis (e.g., HPLC, Mass Spectrometry) L->M G A Peptide-resin with Dde-protected Lysine B Prepare 2% Hydrazine monohydrate in DMF C Add hydrazine solution to resin A->C D Agitate for 3 minutes C->D E Drain solution D->E F Repeat hydrazine treatment (2x) E->F G Wash resin with DMF (5x) F->G H Resin with deprotected Lysine side chain, ready for branching G->H

A Comprehensive Technical Guide to Fmoc/tBu and Boc/Bzl Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the two most prevalent solid-phase peptide synthesis (SPPS) strategies: Fmoc/tBu and Boc/Bzl. This document delves into the core chemical principles, advantages, disadvantages, and key applications of each methodology. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to make informed decisions for their peptide synthesis projects.

Fundamental Principles of Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the α-amino group of the incoming amino acid and any reactive side chains must be temporarily protected. The success of SPPS hinges on an orthogonal protection strategy , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups.[1]

The two dominant orthogonal strategies in modern peptide synthesis are the Fmoc/tBu and the Boc/Bzl approaches, named after the protecting groups used for the temporary protection of the α-amino group and the semi-permanent protection of the amino acid side chains, respectively.

The Fmoc/tBu Strategy: The Modern Workhorse

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy has become the most widely used method for SPPS, particularly in research and for the synthesis of complex peptides.[2] Its popularity stems from its use of milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[3]

Core Chemistry
  • α-Amino Protection: The α-amino group of the amino acids is protected by the base-labile Fmoc group.

  • Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, primarily derived from tert-butyl alcohol, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[][5]

  • Orthogonality: This strategy is truly orthogonal because the Fmoc group is removed by a base (typically piperidine in DMF), while the tBu-based side-chain protecting groups are stable to these conditions and are removed at the end of the synthesis by a strong acid (typically trifluoroacetic acid, TFA).[2]

The Fmoc/tBu Synthesis Cycle

The synthesis cycle for the Fmoc/tBu strategy is a repetitive process involving deprotection, washing, coupling, and washing steps.

Fmoc_tBu_Workflow Fmoc/tBu Solid-Phase Peptide Synthesis Workflow cluster_cycle Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 Washing (DMF) Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (e.g., HATU, DIPEA in DMF) Wash1->Coupling Prepare for Coupling Wash2 Washing (DMF) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Start Resin-AA(tBu)-Fmoc Start->Deprotection End Free Peptide Cleavage->End

A simplified workflow of the Fmoc/tBu SPPS cycle.

The Boc/Bzl Strategy: The Veteran Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the original method developed by Merrifield and remains a robust and valuable technique, particularly for the synthesis of long or aggregation-prone sequences.[2]

Core Chemistry
  • α-Amino Protection: The α-amino group is protected by the acid-labile Boc group.

  • Side-Chain Protection: Reactive side chains are protected by benzyl-based (Bzl) groups, which are also acid-labile but require much stronger acidic conditions for removal.[6][7]

  • Quasi-Orthogonality: This strategy is considered quasi-orthogonal. While both Boc and Bzl groups are removed by acid, their differential lability allows for selective deprotection. The Boc group is removed by a moderately strong acid (TFA), while the Bzl groups require a very strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[2]

The Boc/Bzl Synthesis Cycle

The Boc/Bzl synthesis cycle involves repeated steps of deprotection with a moderate acid, neutralization, and coupling.

Boc_Bzl_Workflow Boc/Bzl Solid-Phase Peptide Synthesis Workflow cluster_cycle Synthesis Cycle Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (e.g., DIPEA in DMF) Deprotection->Neutralization Remove TFA Coupling Amino Acid Coupling (e.g., DCC/HOBt in DMF/DCM) Neutralization->Coupling Free Amine Wash Washing (DCM, DMF) Coupling->Wash Remove Excess Reagents Wash->Deprotection Start Next Cycle Cleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF) Wash->Cleavage Final Cycle Complete Start Resin-AA(Bzl)-Boc Start->Deprotection End Free Peptide Cleavage->End

A simplified workflow of the Boc/Bzl SPPS cycle.

Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl

The choice between the Fmoc/tBu and Boc/Bzl strategies depends on several factors, including the peptide sequence, desired modifications, scale of synthesis, and available equipment.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
α-Amino Deprotection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 25-50% TFA in DCM)
Side-Chain Protection Acid-labile (tBu, Boc, Trt)Strong acid-labile (Bzl, and others)
Final Cleavage Strong acid (e.g., TFA with scavengers)Very strong acid (e.g., anhydrous HF)
Orthogonality Fully OrthogonalQuasi-Orthogonal
Advantages - Milder deprotection conditions[3]- Suitable for acid-sensitive residues (e.g., phosphorylation, glycosylation)[3]- Easier automation and monitoring (UV absorbance of Fmoc group)[]- Generally safer (avoids HF)- Effective for long or aggregation-prone sequences[]- Lower cost of Boc-amino acids[]- Can yield higher crude purity for hydrophobic peptides[]
Disadvantages - Potential for side reactions under basic conditions (e.g., aspartimide formation, diketopiperazine formation)[2][9]- Aggregation can be more problematic[10]- Higher cost of Fmoc-amino acids- Harsh final cleavage conditions (HF is highly toxic and corrosive)[7][11]- Requires specialized equipment for HF cleavage[7]- Repeated acid treatment can lead to degradation of sensitive residues

Quantitative Performance Metrics

While direct, large-scale comparative studies with standardized peptides are not abundant in the literature, a compilation of reported data provides insights into the typical performance of each strategy. It is important to note that yields can be highly sequence-dependent.

ParameterFmoc/tBu StrategyBoc/Bzl StrategyNotes
Typical Coupling Efficiency >99%Generally high, but can be sequence-dependentFmoc chemistry with modern coupling reagents like HATU often achieves near-quantitative coupling.
Crude Yield (Example: Aβ1–42) 33% (standard), 57% (with pseudoprolines), 87% (microwave-assisted)Data for direct comparison is limited, but often favored for "difficult sequences".Yields are highly dependent on the specific protocol and peptide sequence.
Crude Purity Generally high due to milder conditionsCan be lower due to repeated acid exposure and harsh cleavage, but may be higher for hydrophobic peptides.[]Purity is influenced by side reactions and the effectiveness of the final cleavage.

Detailed Experimental Protocols

Fmoc/tBu Strategy Protocols
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 15-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine. A qualitative test like the chloranil test can be used to confirm the presence of a free secondary amine.[12]

  • Activation Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (colorless or yellow beads) indicates complete coupling.[1]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v) is recommended.[13]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Boc/Bzl Strategy Protocols
  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.

  • Reaction: Agitate the mixture at room temperature for 30 minutes.

  • Washing: Drain the deprotection solution and wash the resin with DCM (3-5 times).[5][14]

  • Neutralization: Neutralize the TFA salt of the deprotected amine by washing the resin with a solution of 5-10% DIPEA in DMF. Wash thoroughly with DMF and DCM.

  • Activation: In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and stir for 10-15 minutes at 0°C.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF, a mixture of DMF/DCM, and DCM.

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus within a certified fume hood by highly trained personnel.

  • Resin Preparation: Dry the final peptide-resin thoroughly under high vacuum.

  • Scavenger Addition: Place the dried resin in a Kel-F reaction vessel and add a scavenger mixture (e.g., p-cresol and p-thiocresol).[7][15]

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill anhydrous HF into the vessel.

  • Cleavage Reaction: Allow the mixture to stir at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation into a scrubber containing a base (e.g., calcium oxide).

  • Peptide Precipitation and Isolation: After all HF is removed, wash the resin with cold diethyl ether to precipitate the peptide and remove scavengers. The peptide is then extracted from the resin using an appropriate solvent (e.g., aqueous acetic acid).

  • Lyophilization: The peptide solution is lyophilized to obtain the crude peptide.[11][15]

Side Reactions and Mitigation Strategies

Both synthesis strategies are susceptible to side reactions that can impact the yield and purity of the final peptide.

Common Side Reactions in Fmoc/tBu Synthesis
  • Aspartimide Formation: Cyclization of aspartic acid residues, particularly at Asp-Gly or Asp-Ser sequences, can occur under basic deprotection conditions. This can be minimized by using faster deprotection times, lower temperatures, or by incorporating protecting groups on the backbone nitrogen of the preceding amino acid.[9][16]

  • Diketopiperazine Formation: Cyclization and cleavage of the N-terminal dipeptide from the resin can occur after the second amino acid has been coupled. This is more prevalent with proline or glycine in the first two positions. Using bulky resins (e.g., 2-chlorotrityl chloride resin) or coupling the first two amino acids as a dipeptide can mitigate this.[9]

  • Racemization: Racemization of the chiral center of amino acids can occur during the activation step. The use of coupling additives like HOBt or employing modern coupling reagents such as HATU can suppress racemization.

Common Side Reactions in Boc/Bzl Synthesis
  • Acid-catalyzed Side Reactions: The repeated use of TFA can lead to the premature cleavage of some acid-sensitive side-chain protecting groups. The strong acid (HF) used for final cleavage can cause a variety of side reactions, including:

    • Alkylation: Alkylation of sensitive residues like tryptophan and methionine by carbocations generated from the protecting groups. This is minimized by the use of scavengers.[17]

    • t-Butylation: Modification of tryptophan and methionine residues by the t-butyl cation generated during Boc deprotection.

  • Asp-Pro Bond Cleavage: The Asp-Pro peptide bond is particularly labile to strong acids and can be cleaved during HF treatment.

Logical Relationships and Signaling Pathways

Orthogonality in Peptide Synthesis

The principle of orthogonality is central to the success of multi-step chemical synthesis, including SPPS. It allows for the selective manipulation of different functional groups without unintended interference.

Orthogonality Principle of Orthogonal Protection Peptide Protected Peptide (Nα-PG1, SideChain-PG2) Deprotect1 Deprotection Condition 1 Peptide->Deprotect1 Selective Removal of PG1 Intermediate Partially Deprotected Peptide (Free Nα, SideChain-PG2) Deprotect1->Intermediate Deprotect2 Deprotection Condition 2 Final_Peptide Fully Deprotected Peptide Deprotect2->Final_Peptide Intermediate->Deprotect2 Removal of PG2

Orthogonal deprotection allows for sequential removal of protecting groups.

Conclusion

The choice between the Fmoc/tBu and Boc/Bzl peptide synthesis strategies is a critical decision that should be based on a thorough understanding of the chemical principles, advantages, and limitations of each method. The Fmoc/tBu strategy, with its milder conditions and high degree of orthogonality, is generally the preferred method for a wide range of applications, especially for complex and sensitive peptides. However, the Boc/Bzl strategy remains a powerful and cost-effective option, particularly for the synthesis of long or challenging sequences where aggregation is a major concern. By carefully considering the factors outlined in this guide, researchers can select the optimal strategy to achieve their synthetic goals with high yield and purity.

References

A Technical Guide to Fmoc-D-Lys(Dde)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Lys(Dde)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures such as branched peptides, cyclic peptides, and site-specifically labeled conjugates. Its utility lies in the orthogonal protection of the lysine side chain with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is stable to the piperidine treatment used for the removal of the Nα-Fmoc group but can be selectively cleaved under mild hydrazine-based conditions. This technical guide provides an in-depth overview of the commercial sources of this compound, detailed experimental protocols for its use, and a visual representation of the synthetic workflow.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. Researchers should consider these factors based on their specific experimental needs and scale. Below is a summary of prominent commercial suppliers and their product specifications.

SupplierProduct Name/NumberPurity SpecificationAvailable Quantities
Sigma-Aldrich (Novabiochem®) 852147≥98% (TLC), ≥98.0% (HPLC), ≥95.0% (acidimetric)1 g, 5 g
Bachem Custom SynthesisHigh purity, specification on requestCustom quantities
ChemPep 101218>98.0% (HPLC)1 g, 5 g, 25 g
Creative Peptides CP25762High purity, specification on requestInquire for details
Alkali Scientific 8521470001 (MilliporeSigma)High purity, specification on request1 g
KiloBio Inquire for detailsHigh purity with COABulk orders (e.g., 1kg, 25kg)

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection of the Dde group to enable side-chain modification.

I. Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the standard steps for coupling this compound onto a solid support.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel for SPPS

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection (of the resin): Treat the resin with 20% piperidine in DMF for 3-5 minutes. Drain, and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (0.95 equivalents to the amino acid), and HOBt (1 equivalent to the amino acid) in a minimal amount of DMF.

    • Add DIPEA (2 equivalents to the amino acid) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

II. Selective Deprotection of the Dde Group

This protocol describes the removal of the Dde protecting group from the lysine side chain while the peptide remains attached to the resin and other protecting groups (including Nα-Fmoc) are intact.

Materials:

  • Peptide-resin containing the Dde-protected lysine

  • Hydrazine monohydrate solution (2% in DMF)

  • DMF

Methodology:

  • Resin Preparation: Swell the Dde-protected peptide-resin in DMF.

  • Dde Deprotection:

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF.

    • Allow the reaction to proceed for 3-5 minutes with gentle agitation.

    • Drain the reaction vessel and repeat the hydrazine treatment 2-3 more times to ensure complete deprotection.[1]

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Dde group. The resin is now ready for side-chain modification.

III. Side-Chain Modification and Final Cleavage

Following Dde deprotection, the free ε-amino group of the D-lysine residue is available for modification, such as the attachment of another peptide chain (branching), a fluorescent label, or a small molecule.

Methodology:

  • Side-Chain Coupling: Couple the desired molecule (e.g., an Fmoc-protected amino acid for branching) to the deprotected lysine side chain using the standard coupling protocol described in Section I.

  • Final Deprotection and Cleavage: Once the synthesis is complete, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound in SPPS.

sps_workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Coupling of This compound Fmoc_Deprotection->Coupling Chain_Elongation Peptide Chain Elongation Coupling->Chain_Elongation Dde_Deprotection Selective Dde Deprotection (2% Hydrazine/DMF) Chain_Elongation->Dde_Deprotection Side_Chain_Mod Side-Chain Modification Dde_Deprotection->Side_Chain_Mod Cleavage Final Cleavage and Deprotection Side_Chain_Mod->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Branched/Labeled Peptide Purification->Final_Peptide

Caption: General workflow for branched peptide synthesis using this compound.

signaling_pathway Start Peptide-Resin with This compound Piperidine 20% Piperidine in DMF Start->Piperidine Fmoc Removal Hydrazine 2% Hydrazine in DMF Start->Hydrazine Dde Removal Fmoc_Off Nα-Amine Deprotected Piperidine->Fmoc_Off Dde_Off Nε-Amine Deprotected Hydrazine->Dde_Off

Caption: Orthogonal deprotection strategy for this compound.

References

Methodological & Application

Protocol for Fmoc-D-Lys(Dde)-OH in Solid-Phase Peptide Synthesis: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of Fmoc-D-Lys(Dde)-OH in solid-phase peptide synthesis (SPPS). This compound is a critical building block for the synthesis of complex peptides, including branched, cyclic, and site-specifically modified peptides. Its utility lies in the orthogonal protection of the α-amino group with the base-labile Fmoc group and the ε-amino group of the lysine side chain with the hydrazine-sensitive Dde group. This dual protection strategy allows for the selective deprotection and modification of the lysine side chain while the peptide remains anchored to the solid support. These application notes detail the chemical properties, applications, and detailed protocols for the incorporation of this compound, selective Dde deprotection, and subsequent on-resin modifications.

Introduction

In the realm of peptide chemistry and drug discovery, the synthesis of peptides with complex architectures is often necessary to enhance their biological activity, stability, and therapeutic potential.[1] this compound, chemically known as N-α-(9-fluorenylmethoxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-lysine, is an invaluable tool for achieving such complexity.[2] The Fmoc group is readily cleaved by piperidine, a standard step in the elongation of the peptide chain during Fmoc-based SPPS.[2] In contrast, the Dde group is stable to these basic conditions but can be selectively removed by treatment with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[2][3]

This orthogonality is the cornerstone of its versatility, enabling a wide array of applications, including:

  • Synthesis of Branched Peptides: The selective removal of the Dde group exposes the lysine side-chain amine, which can serve as an attachment point for a second peptide chain, creating branched or di-epitopic peptides.[4]

  • Preparation of Peptide Conjugates: The deprotected lysine side chain can be conjugated with various molecules such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs.[5]

  • Cyclic Peptide Synthesis: The lysine side chain can be used as a point of cyclization with the N-terminus or another amino acid side chain within the peptide sequence.[6]

  • Development of Peptidomimetics: Introduction of non-peptidic moieties on the lysine side chain can lead to peptidomimetics with improved pharmacological properties.[1]

Data Presentation

Table 1: Microwave-Assisted Solid-Phase Synthesis of an Unsymmetrically Branched Peptide using Fmoc-Lys(ivDde)-OH

The following table summarizes the conditions and results for the rapid synthesis of a chimeric lactoferricin-lactoferrampin antimicrobial peptide using microwave-enhanced SPPS. While this example utilizes the more sterically hindered and stable ivDde protecting group, the principles and expected outcomes are highly relevant for syntheses involving the Dde group.

ParameterConditionOutcomeReference
Peptide Synthesizer CEM Liberty Blue™Automated Microwave Peptide Synthesizer[3]
Resin Rink AmideStandard resin for peptide amide synthesis[3]
Fmoc Deprotection 20% piperidine with 0.1 M Oxyma Pure in DMFRapid and efficient Fmoc removal[3]
Amino Acid Coupling 5-fold excess Fmoc-amino acid, 1.0 M DIC, 1.0 M Oxyma Pure in DMFHigh coupling efficiency[3]
Microwave Conditions Temperature-controlledReduced reaction times and improved purity[7]
ivDde Deprotection 5% hydrazine in DMFSelective and efficient deprotection[3]
Total Synthesis Time Under 5 hoursSignificantly faster than conventional methods[3]
Crude Peptide Purity 77%High purity for a complex branched peptide[3]
Table 2: Optimization of ivDde Protecting Group Removal

This table presents a selection of conditions evaluated for the removal of the ivDde group from a model peptide (ACP-K(ivDde)) synthesized on a solid support. These findings offer valuable insights for optimizing the deprotection of the Dde group, which is generally easier to remove than ivDde.

Condition IDHydrazine Concentration (%)Reaction Time (min)Volume (mL)IterationsDeprotection CompletionReference
22323Incomplete[8]
62523~50%[8]
102324Nominal increase from Condition 2[8]
124323Near Complete[8]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual steps for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Pre-loaded resin (e.g., Rink Amide, Wang)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Solvents: DMF, DCM

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the Dde Group

This protocol describes the selective removal of the Dde protecting group from the lysine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing the Dde-protected lysine residue

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

  • Washing solvent: DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-washed with DMF.

  • Dde Deprotection:

    • Add the 2% hydrazine in DMF solution to the peptide-resin.

    • Agitate the mixture at room temperature. The reaction time can vary from 3 to 20 minutes. It is recommended to perform the treatment in short, repeated cycles. A common procedure is 3 treatments of 3-5 minutes each.[9]

    • Drain the deprotection solution.

    • Repeat the hydrazine treatment 2-3 times to ensure complete deprotection.[10]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove hydrazine and the cleaved Dde-hydrazine adduct. The resin is now ready for the subsequent modification of the lysine side chain.

Note on N-terminal Protection: The standard 2% hydrazine in DMF solution for Dde removal will also cleave the N-terminal Fmoc group.[11] If the N-terminal amine needs to remain protected, it should be protected with a group that is stable to hydrazine, such as the Boc group.[11] Alternatively, a milder deprotection cocktail, such as hydroxylamine hydrochloride and imidazole in NMP, can be used, which has been shown to be orthogonal to the Fmoc group.[9][12]

Protocol 3: On-Resin Modification of the Lysine Side Chain

This protocol outlines the general procedure for modifying the newly exposed ε-amino group of the D-lysine residue after Dde deprotection. The example provided is for the coupling of a carboxylic acid.

Materials:

  • Peptide-resin with the deprotected lysine side chain

  • Carboxylic acid to be coupled (e.g., a fatty acid, a fluorescent label with a carboxyl group)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Solvents: DMF, DCM

Procedure:

  • Resin Preparation: Start with the well-washed peptide-resin immediately after the Dde deprotection and subsequent DMF washes.

  • Side-Chain Coupling:

    • In a separate vial, dissolve the carboxylic acid (3-5 equivalents relative to the lysine sites), the coupling reagent (3-5 equivalents), and a base (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated carboxylic acid solution to the peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature, or until the coupling is complete as indicated by a negative ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).

  • Final Cleavage and Deprotection: Once the on-resin modifications are complete, the peptide can be cleaved from the resin and the remaining side-chain protecting groups removed using a standard cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).

Mandatory Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next AA

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Dde_Deprotection_Workflow Start Peptide-Resin with This compound incorporated Dde_Removal Selective Dde Deprotection (2% Hydrazine/DMF) Start->Dde_Removal Wash1 DMF Wash Dde_Removal->Wash1 Side_Chain_Mod On-Resin Side-Chain Modification (e.g., acylation, conjugation) Wash1->Side_Chain_Mod Wash2 DMF/DCM Wash Side_Chain_Mod->Wash2 Cleavage Final Cleavage and Deprotection (TFA cocktail) Wash2->Cleavage

Caption: Workflow for selective Dde deprotection and subsequent side-chain modification.

Orthogonal_Protection_Scheme cluster_protection Protecting Groups cluster_deprotection Deprotection Reagents Peptide Peptide Backbone α-Amino Side Chains Fmoc Fmoc Fmoc->Peptide:N Piperidine Piperidine Fmoc->Piperidine Dde Dde Dde->Peptide:S Hydrazine Hydrazine Dde->Hydrazine Acid_Labile Acid-Labile (e.g., Boc, Trt) Acid_Labile->Peptide:S TFA TFA Acid_Labile->TFA

Caption: Orthogonal protection strategy in SPPS using Fmoc, Dde, and acid-labile groups.

References

Application Notes and Protocols for the Synthesis of Unsymmetrically Branched Peptides Using Fmoc-Lys(ivDde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unsymmetrically branched peptides is a powerful strategy for creating novel molecular architectures with diverse applications in drug discovery, diagnostics, and materials science. These complex structures, which feature distinct peptide chains attached to a central core, are valuable for mimicking proteins, developing vaccines, and creating targeted drug delivery systems. A key reagent in the solid-phase peptide synthesis (SPPS) of these molecules is Fmoc-Lys(ivDde)-OH . This derivative of lysine incorporates two orthogonal protecting groups: the base-labile Fmoc group on the α-amine and the hydrazine-sensitive ivDde group on the ε-amine.[1] This orthogonal protection scheme allows for the sequential and selective elongation of peptide chains, first on the main backbone and subsequently on the lysine side chain, enabling the precise construction of unsymmetrically branched peptides.[2][3]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is stable to the piperidine conditions used for Fmoc removal during standard SPPS.[2][3][4] It is, however, readily cleaved by a mild treatment with hydrazine, leaving other acid-labile side-chain protecting groups intact.[1][2] This selective deprotection unmasks the ε-amino group of the lysine residue, providing a branching point for the synthesis of a second, different peptide sequence.[2][5] The use of microwave energy can enhance the efficiency of both coupling and deprotection steps, overcoming steric hindrance often encountered in the synthesis of complex branched structures.[2][3]

Key Applications

  • Antimicrobial Peptides: Generation of chimeric peptides with enhanced antimicrobial activity.[2][3]

  • Vaccine Development: Construction of multiple antigenic peptides (MAPs) to elicit a stronger immune response.

  • Drug Delivery: Creation of peptide-drug conjugates and targeted delivery vehicles.

  • Biomaterials: Development of novel hydrogels and other materials with unique structural and functional properties.

Experimental Protocols

Materials and Reagents
  • Fmoc-Lys(ivDde)-OH

  • Rink Amide MBHA resin or other suitable solid support

  • Standard Fmoc-protected amino acids with appropriate side-chain protection[6]

  • Coupling reagents: HBTU/HOBt or DIC/Oxyma Pure[3][6][7]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[7]

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)[3][6]

  • ivDde deprotection solution: 2-5% hydrazine monohydrate in DMF[3][6][8]

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[3][6]

  • Cold diethyl ether for precipitation

Protocol 1: Manual Solid-Phase Synthesis of an Unsymmetrically Branched Peptide

This protocol outlines the manual synthesis of a generic unsymmetrically branched peptide on Rink Amide resin.

1. Resin Preparation and First Peptide Chain Synthesis: a. Swell the Rink Amide MBHA resin in DMF for 30 minutes. b. Perform standard Fmoc-SPPS to assemble the main peptide chain, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point. Each cycle consists of: i. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. ii. Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). iii. Amino Acid Coupling: Couple the next Fmoc-amino acid (4 equivalents) using a suitable coupling reagent like HBTU (3.8 equivalents) and a base like NMM (in DMF) for 1-2 hours.[7] Monitor the coupling reaction for completion (e.g., using a Kaiser test).

2. Selective ivDde Deprotection: a. Once the main peptide chain is synthesized, ensure the N-terminal Fmoc group is removed. b. Treat the resin with 2-5% hydrazine in DMF. A typical procedure is 3 treatments of 3-10 minutes each.[8][9][10] c. Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.[10]

3. Second Peptide Chain Synthesis (Branching): a. Synthesize the second peptide chain on the now-deprotected ε-amino group of the lysine residue using the standard Fmoc-SPPS cycles as described in step 1b.

4. Cleavage and Deprotection: a. After the synthesis of the branched peptide is complete, wash the resin with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[10] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

5. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.

Protocol 2: Microwave-Assisted Solid-Phase Synthesis

Microwave-assisted SPPS can significantly reduce synthesis time and improve coupling efficiency, especially for complex branched peptides.[2][3]

1. Synthesis of the Main Chain: a. Utilize an automated microwave peptide synthesizer. b. Standard Fmoc deprotection is performed with 20% piperidine in DMF.[6] c. Coupling reactions are carried out with a 5-fold excess of Fmoc-amino acids, DIC, and Oxyma Pure in DMF under microwave irradiation.[3] Incorporate Fmoc-Lys(ivDde)-OH at the branching point.

2. Selective ivDde Deprotection: a. The synthesizer can be programmed for automated deprotection of the ivDde group using 5% hydrazine in DMF.[3][6]

3. Synthesis of the Branched Chain: a. Continue with automated microwave-assisted SPPS to build the second peptide chain on the lysine side chain.

4. Cleavage and Purification: a. Cleavage and purification steps are the same as in the manual protocol.

Data Presentation

The efficiency of branched peptide synthesis can be evaluated based on the purity and yield of the final product. The following table summarizes representative data from literature for the synthesis of unsymmetrically branched peptides using Fmoc-Lys(ivDde)-OH.

Branched Peptide ExampleSynthesis MethodPuritySynthesis TimeReference
gp41659–671 VariantMicrowave-Assisted93%~3 hours[6]
Lactoferricin-Lactoferrampin ChimeraMicrowave-Assisted77%< 5 hours[3]
Histone H2B-1A / Ubiquitin ConjugateMicrowave-Assisted75%< 5 hours[3]
Tetra-branched Antifreeze Peptide AnalogMicrowave-Assisted71%< 5 hours[3]

Visualizations

Experimental Workflow for Unsymmetrical Branched Peptide Synthesis

G cluster_0 Main Chain Elongation cluster_1 Side Chain Elongation Fmoc-NH-CH(R)-CO-Lys(ε-NH-ivDde)-Peptide-Resin Fmoc-NH-CH(R)-CO-Lys(ε-NH-ivDde)-Peptide-Resin 20% Piperidine/DMF 20% Piperidine/DMF Fmoc-NH-CH(R)-CO-Lys(ε-NH-ivDde)-Peptide-Resin->20% Piperidine/DMF 2-5% Hydrazine/DMF 2-5% Hydrazine/DMF Fmoc-NH-CH(R)-CO-Lys(ε-NH-ivDde)-Peptide-Resin->2-5% Hydrazine/DMF H₂N-CH(R)-CO-Lys(ε-NH-ivDde)-Peptide-Resin H₂N-CH(R)-CO-Lys(ε-NH-ivDde)-Peptide-Resin 20% Piperidine/DMF->H₂N-CH(R)-CO-Lys(ε-NH-ivDde)-Peptide-Resin Removes Fmoc Fmoc-NH-CH(R)-CO-Lys(ε-NH₂)-Peptide-Resin Fmoc-NH-CH(R)-CO-Lys(ε-NH₂)-Peptide-Resin 2-5% Hydrazine/DMF->Fmoc-NH-CH(R)-CO-Lys(ε-NH₂)-Peptide-Resin Removes ivDde

References

Application Notes & Protocols: Selective Dde Group Removal with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). Its utility lies in its unique cleavage condition, which allows for the selective deprotection of side-chain amines, such as that of Lysine (Lys), while other protecting groups on the peptide remain intact. This "orthogonal" protection strategy is fundamental for the synthesis of complex peptides, including branched, cyclic, or site-specifically modified peptides.

The standard method for Dde removal involves treatment with a dilute solution of hydrazine in a suitable organic solvent.[1] This document provides detailed protocols and application notes on the conditions for selective Dde group removal using hydrazine, potential challenges, and alternative methods.

Principle of Orthogonality

The Dde group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine).[2][3] However, it is selectively cleaved by hydrazine. This orthogonality is the cornerstone of its application. For instance, a peptide can be synthesized using an Fmoc/tBu strategy, with a Lys residue's side-chain protected by Dde. After the main peptide chain is assembled, the Dde group can be selectively removed to allow for modification of the Lys side-chain, such as branching, cyclization, or conjugation to a label or drug molecule.

It is critical to note that hydrazine solutions can also cleave the Fmoc group.[2][4] Therefore, if selective Dde removal is desired in the presence of an N-terminal Fmoc group, the N-terminus should first be protected with a group stable to hydrazine, such as the Boc group.[1][2]

Orthogonal_Protection Peptide Fully Protected Peptide (on resin) - N-term(Fmoc) - Side-chain(tBu) - Side-chain(Dde) Piperidine 20% Piperidine in DMF Peptide->Piperidine TFA TFA/TIS/H2O Peptide->TFA Hydrazine 2% Hydrazine in DMF Peptide->Hydrazine Fmoc_Removed N-terminal Amine Free - Side-chain(tBu) - Side-chain(Dde) Piperidine->Fmoc_Removed Removes Fmoc tBu_Removed Global Deprotection (Cleavage from resin) TFA->tBu_Removed Removes tBu, Trt, etc. Dde_Removed Side-chain Amine Free - N-term(Fmoc) - Side-chain(tBu) Hydrazine->Dde_Removed Removes Dde

Figure 1. Orthogonality of Dde, Fmoc, and tBu protecting groups.

Experimental Conditions & Data

The efficiency of Dde removal is dependent on several factors, including hydrazine concentration, reaction time, solvent, and the steric hindrance of the Dde group itself (e.g., Dde vs. the more hindered ivDde).

3.1. Standard Conditions

The most widely used condition for Dde removal is a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2]

3.2. Dde vs. ivDde

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed to address issues of Dde group instability and migration during prolonged synthesis.[1] While more robust, ivDde can be significantly more difficult to remove. In cases of sluggish or incomplete ivDde removal, increasing the hydrazine concentration or reaction time may be necessary.[2][5]

Table 1: Comparison of Dde and ivDde Protecting Groups

FeatureDdeivDde (isovaleryl-Dde)
Structure Less sterically hinderedMore sterically hindered
Stability Prone to partial loss in long syntheses and potential migration.[1]More stable, less prone to migration.[1][2]
Removal Conditions Typically 2% hydrazine in DMF.2% hydrazine in DMF is standard, but may require higher concentrations (4-10%) or longer reaction times for complete removal.[2][5]
Typical Application Shorter peptides, when migration is not a concern.Long peptide sequences, synthesis of complex peptide libraries where stability is paramount.

Table 2: Summary of Hydrazine Deprotection Conditions

ParameterConditionRemarksPotential Issues
Reagent Hydrazine monohydrate------
Concentration 2% (v/v)Standard for Dde and most ivDde removals.[1][2]Incomplete removal of hindered ivDde groups.[5]
4-10% (v/v)Used for difficult-to-remove ivDde groups.[2]Concentrations >2% may cause peptide cleavage at Gly residues or convert Arg to Orn.[1]
Solvent N,N-Dimethylformamide (DMF)Most common solvent for on-resin deprotection.[1][2]For solution-phase, other solvents like MeOH, DCM, or acetonitrile may be used depending on peptide solubility.[6]
Temperature Room TemperatureStandard condition.[1]---
Reaction Time 3-10 minutes per treatmentTypically repeated 2-3 times for complete removal.[1][2][7]Insufficient time can lead to incomplete deprotection.[5]
Monitoring UV-Vis SpectrophotometryThe indazole derivative byproduct of the reaction is chromophoric and can be monitored similarly to Fmoc removal.[2]---

Experimental Protocols

4.1. Protocol for On-Resin Dde/ivDde Removal with 2% Hydrazine

This protocol is suitable for standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Dde/ivDde-protected peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Reaction vessel suitable for SPPS

Procedure:

  • Preparation of Reagent: Prepare a 2% (v/v) hydrazine solution in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF. Prepare this solution fresh before use.

  • Resin Swelling: Wash the peptidyl-resin thoroughly with DMF (3 x 5 mL per gram of resin) to ensure it is well-swollen.

  • Deprotection Treatment:

    • Drain the DMF from the resin.

    • Add the 2% hydrazine/DMF solution to the resin (approx. 25 mL per gram of resin).[1][2]

    • Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 3-10 minutes.[2][7]

    • Drain the solution.

  • Repeat Treatment: Repeat step 3 two more times to ensure complete removal of the Dde group.[1][2]

  • Washing: Wash the resin extensively with DMF (5 x 5 mL per gram of resin) to remove all traces of hydrazine and the deprotection byproducts.[1][7]

  • Confirmation (Optional): A small sample of resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Dde group.

Dde_Removal_Workflow Start Dde-Protected Peptidyl-Resin Wash1 Wash with DMF (3x) Start->Wash1 AddHydrazine Add 2% Hydrazine in DMF Wash1->AddHydrazine Incubate Agitate for 3-10 min (Repeat 3x total) AddHydrazine->Incubate Wash2 Wash with DMF (5x) Incubate->Wash2 Result Resin with Free Side-Chain Amine Wash2->Result NextStep Proceed to Next Step (e.g., On-Resin Cyclization, Side-Chain Derivatization) Result->NextStep

Figure 2. General workflow for on-resin Dde deprotection.

4.2. Alternative Protocol: Dde Removal with Hydroxylamine

This method offers true orthogonality with the Fmoc group, as hydroxylamine does not cause its cleavage.[4] It is an excellent alternative when N-terminal Boc protection is not feasible or desired.

Materials:

  • Dde-protected peptidyl-resin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP) or a 5:1 mixture of NMP/DCM[2]

  • DMF for washing

Procedure:

  • Preparation of Reagent: Prepare a solution of hydroxylamine hydrochloride and imidazole in NMP. A common formulation is a mixture of NH₂OH·HCl/imidazole in NMP/CH₂Cl₂.[4] For example, dissolve hydroxylamine hydrochloride (1.3 eq. relative to Dde) and imidazole (1 eq.) in the solvent.

  • Resin Treatment:

    • Wash the peptidyl-resin with the chosen solvent (e.g., NMP).

    • Add the hydroxylamine/imidazole solution to the resin.

    • Agitate the mixture at room temperature. Reaction times can vary from 30 minutes to 3 hours depending on the resin type and peptide sequence.[4][8]

  • Washing: Drain the reagent solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation: Confirm deprotection via analytical cleavage and HPLC-MS.

Troubleshooting and Considerations

  • Incomplete Deprotection: This is common with the ivDde group, especially if it is located in an aggregated region of the peptide or near the C-terminus.[2]

    • Solution: Increase the number of hydrazine treatments, extend the reaction time, or cautiously increase the hydrazine concentration to 4%.[5]

  • Side Reactions: The use of hydrazine concentrations higher than 2% should be carefully considered due to the risk of side reactions.[1] Always confirm the integrity of the peptide product by mass spectrometry after deprotection.

  • Dde Migration: Dde migration from a Lys side-chain to a free N-terminal amine can occur.[1][9] Ensure the N-terminus is protected (e.g., with Boc or Fmoc) during Dde removal.

  • Compatibility with Alloc Group: The Alloc protecting group is not stable under standard hydrazine deprotection conditions.[2] An alternative deprotection strategy should be chosen if both Dde and Alloc are present.

References

Application Notes and Protocols: Fmoc-D-Lys(Dde)-OH for Site-Specific Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a critical technique in chemical biology and drug discovery. It allows for the precise introduction of labels, such as fluorophores, affinity tags, or drug conjugates, at a defined position within a peptide sequence. This precision is paramount for a wide range of applications, including studying protein-protein interactions, developing diagnostic agents, and creating targeted therapeutics. Fmoc-D-Lys(Dde)-OH is a key building block that enables this site-specific functionalization through its orthogonal protecting group strategy.

The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine allows for standard solid-phase peptide synthesis (SPPS), while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the ε-amine of the D-lysine side chain provides a unique point of selective deprotection. The Dde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively cleaved under mild conditions using hydrazine, leaving other protecting groups on the peptide intact.[1][2] This orthogonality is the cornerstone of its utility, providing a versatile handle for a multitude of peptide modifications.

These application notes provide an overview of the use of this compound in site-specific peptide labeling, including detailed experimental protocols and data to guide researchers in their synthetic endeavors.

Key Applications

The use of this compound is integral to a variety of advanced research and development applications:

  • Fluorescent Labeling: Introduction of fluorophores for use in fluorescence resonance energy transfer (FRET) assays to study enzyme activity or in cellular imaging to track peptide localization.[2][3][4]

  • Affinity Tagging: Conjugation of biotin or other affinity tags for use in pull-down assays to identify binding partners.[1]

  • Drug Conjugation: Attachment of cytotoxic drugs or other therapeutic moieties to create targeted peptide-drug conjugates.

  • Peptide Cyclization: Formation of cyclic peptides by linking the deprotected lysine side chain to another part of the peptide, which can improve stability and bioactivity.

  • Synthesis of Branched Peptides: Using the lysine side chain as an anchor point for the synthesis of a second peptide chain.[5]

Data Presentation

The following tables summarize quantitative data from representative experiments utilizing this compound for site-specific peptide labeling.

Table 1: Synthesis and Labeling of a Cathepsin B-Triggered Fluorogenic Probe [2]

StepProductStarting MaterialYield (%)Purity (by HPLC)
1. Solid-Phase Peptide SynthesisFA-Lys-Val-Cit-Lys(DABCYL)-OH (on resin)Fmoc-protected amino acids--
2. On-resin Dde Deprotection & CleavageDABCYL-Lys(Cit-Val-Lys-FA)-OHPeptide on resin--
3. Solution-Phase FITC LabelingFA-Lys(FITC)-Val-Cit-Lys(DABCYL)-OHDABCYL-Lys(Cit-Val-Lys-FA)-OH82.0>95%

Table 2: Comparison of Strategies for Biotinylated Peptide Synthesis [1]

Lysine Protecting Group StrategyNumber of ParticipantsCorrect Product (%)Comments
Fmoc-Lys(Dde)-OH1080Generally gave the highest yields.
Fmoc-Lys(Mtt)-OH560Mtt group is removed with dilute TFA.
Fmoc-Lys(Alloc)-OH250Alloc group removal requires a palladium catalyst.
Pre-labeled Fmoc-Lys(Biotin)-OH875Direct incorporation of the labeled amino acid.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol describes the manual synthesis of a peptide on a Rink Amide resin using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and vortex briefly.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: On-Resin Dde Deprotection

This protocol describes the selective removal of the Dde protecting group from the lysine side chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing the Dde protecting group

  • Anhydrous DMF

  • Hydrazine monohydrate

Procedure:

  • Prepare Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in anhydrous DMF.

  • Resin Treatment:

    • Swell the peptide-resin in DMF.

    • Drain the DMF and add the 2% hydrazine solution to the resin.

    • Agitate gently for 10-15 minutes at room temperature.[2]

    • Drain the solution.

  • Repeat Treatment: Repeat the hydrazine treatment one more time to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove residual hydrazine and the cleaved Dde-adduct. The resin is now ready for on-resin labeling.

Protocol 3: On-Resin Fluorescent Labeling with FITC

This protocol describes the coupling of fluorescein isothiocyanate (FITC) to the deprotected lysine side chain.

Materials:

  • Peptide-resin with a free ε-amino group on the lysine side chain

  • FITC

  • DMF

  • DIEA

Procedure:

  • Swell Resin: Swell the deprotected peptide-resin in DMF.

  • Labeling Reaction:

    • In a separate tube, dissolve FITC (5 equivalents relative to resin loading) in DMF.

    • Add DIEA (10 equivalents) to the FITC solution.

    • Add the FITC solution to the resin.

    • Agitate the mixture overnight at room temperature in the dark.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and methanol (3 times) to remove excess reagents.

  • Drying: Dry the labeled peptide-resin under vacuum.

Protocol 4: Peptide Cleavage and Purification

This protocol describes the final cleavage of the peptide from the resin and subsequent purification.

Materials:

  • Labeled peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Cleavage:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin.

    • Incubate for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Incubate at -20°C for 30 minutes.

  • Peptide Collection:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by RP-HPLC using a suitable gradient.

    • Collect the fractions containing the desired product and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final labeled peptide.

Visualizations

Experimental Workflow for Site-Specific Peptide Labeling

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Labeling On-Resin Labeling cluster_Finalization Final Steps Resin Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Couple Fmoc-Amino Acid (HBTU/HOBt/DIEA) Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Repeat Deprotection and Coupling Cycles Amino_Acid_Coupling->Chain_Elongation Incorporate_Lys Incorporate this compound Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Dde_Deprotection Selective Dde Deprotection (2% Hydrazine/DMF) Final_Deprotection->Dde_Deprotection Label_Coupling Couple Label (e.g., FITC) Dde_Deprotection->Label_Coupling Cleavage Cleavage from Resin (TFA Cocktail) Label_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Labeled Peptide Purification->Final_Product

Caption: Workflow for site-specific peptide labeling using this compound.

GPCR Signaling Pathway Studied with a Labeled Peptide Ligand

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Labeled Peptide Ligand (e.g., Fluorescent) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding & Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation of

Caption: GPCR signaling cascade initiated by a labeled peptide ligand.

Conclusion

This compound is an invaluable tool for the site-specific labeling of peptides. Its orthogonal Dde protecting group allows for selective deprotection and subsequent modification on the solid phase, enabling the synthesis of a wide array of functionalized peptides for research and therapeutic applications. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this versatile building block in their peptide synthesis workflows. Careful execution of these methods, coupled with rigorous purification and characterization, will ensure the generation of high-quality, site-specifically labeled peptides for a multitude of scientific investigations.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Cyclic Peptides Using Dde Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor affinity, and increased bioavailability compared to their linear counterparts.[1] The constrained conformational flexibility of cyclic peptides often leads to higher selectivity and potency for their biological targets. This document provides a detailed protocol for the synthesis of cyclic peptides using solid-phase peptide synthesis (SPPS) with a focus on the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group for orthogonal side-chain protection, enabling on-resin cyclization.

The Dde group is a valuable tool in peptide chemistry as it is stable to the basic conditions used for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF) but can be selectively cleaved under mild conditions using hydrazine.[2] This orthogonality allows for the selective deprotection of a side chain, such as the ε-amino group of lysine, to facilitate intramolecular cyclization with a C-terminal carboxylic acid or another activated side chain on the solid support. This on-resin cyclization strategy often simplifies purification and can improve cyclization efficiency by minimizing intermolecular side reactions.

This application note will detail the step-by-step synthesis of a model cyclic peptide, including linear chain assembly, selective Dde deprotection, on-resin cyclization, cleavage from the resin, and final purification. As a representative example, we will conceptually frame our discussion around the synthesis of a cyclic peptide containing the Arg-Gly-Asp (RGD) motif, a well-known ligand for integrin receptors which play crucial roles in cell adhesion, signaling, and angiogenesis.

Experimental Workflow Overview

The overall workflow for the synthesis of a cyclic peptide using Dde protection is depicted below.

Cyclic Peptide Synthesis Workflow Experimental Workflow for Dde-Based Cyclic Peptide Synthesis Resin_Prep 1. Resin Preparation & First Amino Acid Loading Linear_Synth 2. Linear Peptide Synthesis (Fmoc-SPPS) Resin_Prep->Linear_Synth Dde_Deprotection 3. Selective Dde Deprotection Linear_Synth->Dde_Deprotection Cyclization 4. On-Resin Cyclization Dde_Deprotection->Cyclization Cleavage 5. Cleavage and Global Deprotection Cyclization->Cleavage Purification 6. Purification and Analysis Cleavage->Purification Final_Product Final Cyclic Peptide Purification->Final_Product

Caption: A high-level overview of the key stages in the solid-phase synthesis of a cyclic peptide utilizing Dde protection for on-resin cyclization.

Quantitative Data Summary

The following table summarizes the expected yields and purity at each critical stage of the synthesis. These values are representative and may vary depending on the specific peptide sequence and experimental conditions.

StepParameterTypical Value
1. Resin Loading Loading efficiency0.4 - 0.8 mmol/g
2. Linear Peptide Synthesis Yield per coupling step>99%
Crude linear peptide purity70 - 90%
3. Dde Deprotection Deprotection efficiency>95%
4. On-Resin Cyclization Cyclization efficiency50 - 80%
5. Cleavage & Deprotection Crude cyclic peptide yield60 - 85%
Crude cyclic peptide purity40 - 70%
6. Purification Final yield after HPLC15 - 30% (overall)
Final purity>98%

Detailed Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin or 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Dde)-OH)

  • Coupling reagents: HBTU, HATU, or DIC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Dde deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column

  • Analysis: Liquid chromatography-mass spectrometry (LC-MS)

Protocol 1: Linear Peptide Synthesis via Fmoc-SPPS
  • Resin Swelling: Swell the resin (e.g., 100 mg, 0.5 mmol/g) in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading (for 2-chlorotrityl chloride resin):

    • Dissolve Fmoc-amino acid (2 eq) and DIPEA (4 eq) in DCM.

    • Add the solution to the resin and shake for 1-2 hours.

    • Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq), HBTU (2.95 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and vortex.

    • Immediately add the activated amino acid solution to the resin.

    • Shake for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3 and 4 for each amino acid in the linear sequence. For the residue that will be used for cyclization, use Fmoc-Lys(Dde)-OH.

Protocol 2: Selective Dde Deprotection
  • Resin Preparation: After the final Fmoc deprotection of the N-terminal amino acid, wash the resin-bound linear peptide with DMF (5x).

  • Dde Removal:

    • Prepare a fresh solution of 2% hydrazine monohydrate in DMF.

    • Add the hydrazine solution to the resin and shake for 3-5 minutes.

    • Drain the solution and repeat the hydrazine treatment two more times.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.

Protocol 3: On-Resin Cyclization
  • Activation and Cyclization:

    • Wash the resin with DMF (3x).

    • In a separate vial, dissolve the cyclization coupling reagents, for example, HATU (3 eq) and HOBt (3 eq), in DMF.

    • Add DIPEA (6 eq) to the coupling reagent solution.

    • Add the activated solution to the resin.

    • Shake the reaction vessel at room temperature for 12-24 hours.

  • Monitoring: To monitor the progress of the cyclization, a small sample of resin can be cleaved and analyzed by LC-MS.

Protocol 4: Cleavage and Global Deprotection
  • Resin Washing: After cyclization, wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS).

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Shake at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 5: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired peptide.

  • Analysis:

    • Confirm the purity and identity of the final cyclic peptide using analytical RP-HPLC and LC-MS.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Application Example: RGD Cyclic Peptides and Integrin Signaling

Cyclic peptides containing the RGD sequence are potent inhibitors of integrin receptors. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon binding to their extracellular matrix ligands (like fibronectin, which contains the RGD sequence), integrins cluster and activate intracellular signaling pathways that regulate cell survival, proliferation, and migration.

Integrin Signaling Pathway Simplified Integrin Signaling Pathway cluster_membrane Cell Membrane Integrin Integrin Receptor FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Binds Cyclic_RGD Cyclic RGD Peptide Cyclic_RGD->Integrin Inhibits Binding Src Src Kinase FAK->Src Ras Ras Src->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Response Cell Proliferation, Survival, Migration MAPK_Pathway->Cell_Response

Caption: A diagram illustrating the inhibition of the integrin signaling pathway by a cyclic RGD peptide, preventing downstream cellular responses.

Troubleshooting

  • Incomplete Coupling: If a coupling reaction is incomplete (as indicated by a positive ninhydrin test), repeat the coupling step before proceeding. For sterically hindered amino acids, a double coupling or the use of a more potent coupling agent like HATU may be necessary.

  • Dde Migration: Prolonged exposure to basic conditions can potentially lead to Dde group migration to an unprotected amine.[3] Ensure that the Fmoc deprotection steps are not unnecessarily long.

  • Low Cyclization Yield: Optimize the cyclization time and coupling reagents. Ensure complete removal of piperidine before the cyclization step, as it can interfere with the reaction.

  • Oligomerization: If intermolecular reactions are observed, ensure that the resin loading is not too high, as this can favor oligomerization over intramolecular cyclization.

Conclusion

The use of Dde as an orthogonal protecting group in Fmoc-SPPS is a robust and efficient strategy for the synthesis of cyclic peptides. The detailed protocols provided in this application note offer a comprehensive guide for researchers to produce high-purity cyclic peptides for various applications in drug discovery and chemical biology. The ability to perform the cyclization on the solid support simplifies the overall process and can lead to improved yields of the desired cyclic product. Careful optimization of each step is crucial for the successful synthesis of complex cyclic peptides.

References

Application Notes and Protocols for Automated Microwave Peptide Synthesis Utilizing Fmoc-D-Lys(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of orthogonally protected amino acids is fundamental to the synthesis of complex peptides such as branched, cyclic, or site-specifically modified peptides. Fmoc-D-Lys(Dde)-OH is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), offering a distinct advantage through its dual protection scheme. The α-amino group is protected by the base-labile Fmoc group, while the ε-amino group of the lysine side chain is protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group.

The Dde group is stable to the piperidine solutions used for Fmoc removal but can be selectively cleaved under mild conditions using hydrazine.[1][2] This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support, enabling the synthesis of intricate peptide architectures.[3][4] The use of microwave irradiation in automated peptide synthesizers significantly accelerates both the coupling and deprotection steps, leading to faster synthesis times and often improved peptide purity.[5][6]

These application notes provide detailed protocols for the incorporation of this compound in automated microwave peptide synthesis, with a focus on the synthesis of branched peptides. While this compound is specified, it is important to note that the closely related Fmoc-D-Lys(ivDde)-OH is often preferred in practice due to its enhanced stability and reduced potential for side-chain migration during synthesis.[4][7] The protocols provided are generally applicable to both derivatives.

Principle of Orthogonal Deprotection

The core of this methodology lies in the differential lability of the Fmoc and Dde protecting groups. This allows for a multi-step synthesis strategy on the solid support as depicted in the workflow below.

G cluster_0 Main Chain Elongation cluster_1 Side Chain Modification cluster_2 Final Cleavage A Resin B Couple Amino Acids A->B Fmoc-SPPS cycles C Couple this compound B->C D Continue Main Chain Synthesis C->D Fmoc-SPPS cycles E Selective Dde Deprotection D->E 2-5% Hydrazine in DMF F Couple Second Peptide Chain or Functional Moiety E->F Fmoc-SPPS cycles G Global Deprotection and Cleavage from Resin F->G TFA Cocktail H Purified Branched Peptide G->H G start Peptide-Resin with this compound incorporated deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc Repeat for main chain couple_aa Couple next AA (Fmoc-AA, DIC, Oxyma) deprotect_fmoc->couple_aa couple_aa->deprotect_fmoc deprotect_dde Dde Deprotection (2-5% Hydrazine/DMF) couple_aa->deprotect_dde After main chain synthesis couple_branch Couple Branch Chain (Fmoc-AA, DIC, Oxyma) deprotect_dde->couple_branch cleavage Cleavage from Resin (TFA Cocktail) couple_branch->cleavage After branch chain synthesis

References

On-Resin Modification of Lysine Side Chains Following Dde Removal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug discovery, diagnostics, and proteomics research. The ability to introduce functionalities such as fluorophores, biotin tags, polyethylene glycol (PEG) chains, or branched peptide sequences at precise locations within a peptide allows for the fine-tuning of its biological activity, stability, and detectability. The orthogonal protection strategy, utilizing protecting groups that can be removed under distinct conditions, is a key enabler of such modifications.

This document provides detailed application notes and protocols for the on-resin modification of lysine side chains following the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. The Dde group is a popular choice for the protection of the ε-amino group of lysine due to its stability to the basic conditions used for Fmoc group removal in solid-phase peptide synthesis (SPPS), and its lability to mild hydrazine or hydroxylamine treatment.[1][2] This orthogonality allows for the selective deprotection and subsequent modification of lysine side chains while the peptide remains anchored to the solid support.

Principle of Orthogonal Protection with Fmoc-Lys(Dde)-OH

The core principle of this methodology lies in the differential stability of the Fmoc (9-fluorenylmethoxycarbonyl) and Dde protecting groups. During standard Fmoc-based SPPS, the Nα-Fmoc group is removed at each cycle using a base, typically piperidine, to allow for the elongation of the peptide chain. The Dde group on the lysine side chain remains intact under these conditions. Once the desired peptide sequence is assembled, the Dde group can be selectively removed, exposing the ε-amino group for modification.

Orthogonal_Protection Peptide_Resin Peptide-Resin (Nα-Fmoc, Lys(ε-Dde)) Fmoc_Removal Fmoc Removal (e.g., 20% Piperidine/DMF) Peptide_Resin->Fmoc_Removal Chain_Elongation Amino Acid Coupling Fmoc_Removal->Chain_Elongation Chain_Elongation->Fmoc_Removal Repeat for sequence Dde_Removal Selective Dde Removal (e.g., 2% Hydrazine/DMF) Chain_Elongation->Dde_Removal Lysine_Modification On-Resin Lysine Side Chain Modification Dde_Removal->Lysine_Modification Final_Cleavage Final Cleavage and Global Deprotection Lysine_Modification->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Orthogonal protection strategy for on-resin lysine modification.

Experimental Protocols

Protocol 1: Selective Dde Protection Group Removal

Two primary methods are employed for the removal of the Dde protecting group from the lysine side chain on a solid support. The choice of method depends on the stability of other protecting groups on the peptide, particularly the N-terminal Fmoc group.

Method A: Hydrazine-Mediated Dde Removal

This is the traditional and rapid method for Dde removal. However, it is important to note that hydrazine will also cleave the Fmoc group.[1] Therefore, if the N-terminus is to remain protected, a Boc (tert-butyloxycarbonyl) protecting group should be used for the final amino acid.

Reagents:

  • 2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Dde-protected peptide-resin in DMF.

  • Drain the DMF and add the 2% hydrazine/DMF solution to the resin.

  • Agitate the resin suspension at room temperature. The reaction time can be optimized, but typically involves multiple short treatments. For example, 3 treatments of 3-5 minutes each are common.[1][3]

  • Drain the hydrazine solution and wash the resin thoroughly with DMF (3-5 times).

  • The resin is now ready for the on-resin lysine modification step.

Method B: Hydroxylamine-Mediated Dde Removal (Fmoc-Compatible)

This method offers the advantage of being orthogonal to the Fmoc group, allowing for Dde removal without affecting the N-terminal protection.[1][4]

Reagents:

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP) or a mixture of NMP and Dichloromethane (DCM)

Procedure:

  • Prepare the deprotection solution by dissolving hydroxylamine hydrochloride (e.g., 1.8 M) and imidazole (e.g., 1.35 M) in NMP or an NMP/DCM mixture.[4]

  • Swell the Dde-protected peptide-resin in the chosen solvent.

  • Drain the solvent and add the hydroxylamine/imidazole solution to the resin.

  • Agitate the resin suspension at room temperature for 1-3 hours.[1][4]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • The resin is now ready for the on-resin lysine modification step.

Quantitative Comparison of Dde Removal Methods

MethodReagentTypical ConditionsReaction TimeFmoc CompatibilityNotes
Hydrazine 2-4% Hydrazine in DMF3 x 3-5 min treatments9-15 minNoFast and efficient, but removes Fmoc group. Increasing hydrazine concentration to 4% can improve removal efficiency.[3]
Hydroxylamine Hydroxylamine HCl / Imidazole in NMP/DCM1-3 hours1-3 hoursYesMilder conditions, preserves Fmoc group, ideal for full orthogonality.[1][4]
Protocol 2: On-Resin Acylation of Lysine Side Chain

Once the ε-amino group of lysine is deprotected, it can be readily acylated using a variety of reagents. This is a common method for introducing biotin, fluorescent dyes, or other small molecules.

Example: On-Resin Biotinylation

Reagents:

  • Biotin (or an activated form like N-hydroxysuccinimide-biotin)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: DMF or a mixture of DMF and Dimethyl sulfoxide (DMSO)

Procedure:

  • Following Dde removal and washing, swell the resin in the chosen solvent.

  • Prepare the activated biotin solution. Dissolve biotin (e.g., 10-fold molar excess over resin loading) and coupling reagents (e.g., HBTU/HOBt, 10 equivalents) in DMF/DMSO. Add DIPEA (20 equivalents) to the solution.[5]

  • Add the activated biotin solution to the resin.

  • Agitate the reaction mixture at room temperature overnight.[5]

  • Drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.

  • The biotinylated peptide is now ready for cleavage from the resin.

Protocol 3: On-Resin Reductive Amination of Lysine Side Chain

Reductive amination provides a means to introduce modifications via a secondary amine linkage, which can be advantageous in certain applications. This method typically involves the reaction of the deprotected lysine side chain with an aldehyde or ketone, followed by reduction of the resulting imine.

Reagents:

  • Aldehyde or ketone of interest

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[2][6]

  • Solvent: e.g., Dichloromethane (DCE) or Tetrahydrofuran (THF), often with acetic acid as a catalyst[2]

Procedure:

  • Following Dde removal and washing, swell the resin in the reaction solvent.

  • Add the aldehyde or ketone (e.g., 15 equivalents) to the resin suspension.[6]

  • Add the reducing agent (e.g., NaBH₃CN, 15 equivalents).[6]

  • Agitate the reaction mixture at room temperature for several hours to overnight.

  • Drain the reaction solution and wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

  • The modified peptide is now ready for cleavage from the resin.

Summary of On-Resin Lysine Modification Protocols

Modification TypeReagentsTypical ConditionsNotes
Acylation (e.g., Biotinylation) Biotin, HBTU/HOBt, DIPEA in DMF/DMSO10 eq. Biotin, overnight reactionA versatile method for attaching various carboxylic acid-containing molecules.[5]
Acylation (e.g., Fluorescent Dye) Carboxy-derivative of dye, PyAOP/PyBOP, DIPEA in DMF/NMP12 eq. dye, 48h reactionCan be used to label peptides with a wide range of fluorophores.[7]
Reductive Amination Aldehyde/Ketone, NaBH₃CN in DCE/THF15 eq. aldehyde/ketone, overnight reactionForms a stable secondary amine linkage.[6][8]

Workflow for On-Resin Lysine Modification after Dde Removal

workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Dde_Removal Dde Removal cluster_Modification Lysine Modification cluster_Cleavage Cleavage and Purification start Start with Fmoc-Lys(Dde)-OH incorporated peptide-resin spps_cycle Fmoc SPPS Cycles start->spps_cycle dde_removal Selective Dde Deprotection (Hydrazine or Hydroxylamine) spps_cycle->dde_removal wash1 Wash Resin (DMF) dde_removal->wash1 modification On-Resin Modification (e.g., Acylation, Reductive Amination) wash1->modification wash2 Wash Resin (DMF, DCM) modification->wash2 cleavage Cleavage from Resin and Global Deprotection wash2->cleavage purification Purification of Modified Peptide (e.g., HPLC) cleavage->purification

References

Monitoring Dde Cleavage Reactions Using Spectrophotometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric monitoring of enzymatic cleavage reactions is a fundamental technique in biochemistry and drug discovery. This application note provides a detailed protocol for monitoring the activity of a generic protease, herein referred to as "Dde" (hypothetical), using spectrophotometry. Spectrophotometric assays are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput screening.[1] The principle of these assays lies in measuring the change in absorbance of a solution as a reaction proceeds, which is directly proportional to the concentration of a light-absorbing product.[1] This change can be due to the generation of a chromogenic product upon cleavage of a synthetic substrate or the reaction of a cleavage product with a colorimetric reagent.

This document outlines two primary spectrophotometric approaches for monitoring Dde cleavage activity: a continuous assay using a chromogenic substrate and a discontinuous (endpoint) assay using a protein substrate. It also provides protocols for determining key kinetic parameters and for screening potential inhibitors.

Principle of the Assay

Spectrophotometric enzyme assays monitor the progress of a reaction by measuring the change in light absorption over time.[1] For a Dde cleavage reaction, this can be achieved in several ways:

  • Using a Chromogenic Substrate: A synthetic peptide substrate is designed to contain a chromophore (a colored molecule) that is released upon cleavage by the Dde enzyme. The increase in absorbance at a specific wavelength, corresponding to the released chromophore, is monitored over time. A common example of a chromophore used in such assays is p-nitroaniline (pNA), which absorbs light at 405 nm.[2]

  • Using a Protein Substrate and a Secondary Reaction: A natural protein substrate, such as casein, is used. After the cleavage reaction, the undigested substrate is precipitated, and the concentration of the soluble peptide fragments in the supernatant is quantified. This can be done by measuring the intrinsic absorbance of aromatic amino acids (like tyrosine) at 275-280 nm or by using a colorimetric reagent, such as o-phthaldialdehyde (OPA), which reacts with the newly formed primary amines of the cleaved peptides to produce a colored adduct that absorbs at 340 nm.[3]

The choice of method depends on the specific research question, the availability of a suitable chromogenic substrate for the Dde enzyme, and the desired throughput.

Experimental Protocols

Materials and Reagents
  • Dde Enzyme: Purified enzyme solution of known concentration.

  • Substrates:

    • Chromogenic Substrate: e.g., Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The specific peptide sequence should be optimized for the Dde enzyme.

    • Protein Substrate: e.g., Casein or Bovine Serum Albumin (BSA).

  • Assay Buffer: The buffer composition and pH should be optimized for Dde activity (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Stop Solution (for discontinuous assay): e.g., Trichloroacetic acid (TCA).[4]

  • Colorimetric Reagent (optional for discontinuous assay): e.g., o-phthaldialdehyde (OPA) reagent.[3]

  • Inhibitors (for inhibition studies): Stock solutions of known inhibitors or test compounds.

  • Instrumentation:

    • UV-Vis Spectrophotometer or a microplate reader.

    • Thermostated cuvette holder or incubator for the microplate reader.

    • Pipettes and tips.

    • Cuvettes or 96-well microplates.

Protocol 1: Continuous Assay with a Chromogenic Substrate

This protocol describes the continuous monitoring of Dde activity using a p-nitroanilide-based substrate.

  • Prepare Reagents:

    • Prepare a stock solution of the chromogenic substrate (e.g., 10 mM Suc-AAPF-pNA in DMSO).

    • Prepare working solutions of the Dde enzyme in assay buffer at various concentrations.

    • Prepare the assay buffer.

  • Set up the Spectrophotometer:

    • Set the wavelength to 405 nm (for pNA release).[2]

    • Set the temperature to the optimal temperature for Dde activity (e.g., 37°C).

  • Perform the Assay:

    • In a cuvette or a well of a microplate, add the assay buffer.

    • Add the chromogenic substrate to a final concentration in the desired range (e.g., 100 µM).

    • Equilibrate the mixture to the assay temperature.

    • Initiate the reaction by adding a small volume of the Dde enzyme solution.

    • Immediately start monitoring the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Plot the absorbance at 405 nm against time.

    • The initial velocity (V₀) of the reaction is the initial linear slope of this curve.

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µM/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (e.g., 8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the cuvette or well.

Protocol 2: Discontinuous (Endpoint) Assay with a Protein Substrate

This protocol describes the measurement of Dde activity at a single time point using casein as a substrate.

  • Prepare Reagents:

    • Prepare a stock solution of the protein substrate (e.g., 1% w/v casein in assay buffer).

    • Prepare working solutions of the Dde enzyme in assay buffer.

    • Prepare the stop solution (e.g., 10% TCA).

  • Perform the Reaction:

    • In a microcentrifuge tube, add the protein substrate solution.

    • Equilibrate the substrate to the assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the Dde enzyme solution.

    • Incubate the reaction for a fixed period (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution (TCA). This will precipitate the undigested casein.[4]

    • Incubate on ice for 15 minutes to ensure complete precipitation.

  • Quantify Cleavage Products:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 280 nm to quantify the soluble peptides containing tyrosine and tryptophan.

    • Alternatively, use a colorimetric method like the OPA assay on the supernatant for higher sensitivity.[3]

  • Data Analysis:

    • Prepare a standard curve using known concentrations of a peptide or amino acid (e.g., tyrosine) to relate absorbance to the concentration of cleavage products.

    • Calculate the Dde activity based on the amount of product generated per unit of time.

Data Presentation

Quantitative data from Dde cleavage assays should be presented in a clear and organized manner.

Table 1: Michaelis-Menten Kinetic Parameters for Dde
SubstrateKm (µM)Vmax (µM/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Suc-AAPF-pNA50.212.52.14.2 x 10⁴
Hypothetical Substrate 2120.88.31.41.2 x 10⁴
Table 2: Inhibition of Dde Activity by Test Compounds
InhibitorConcentration (µM)% InhibitionIC50 (µM)
Compound A1085.22.5
Compound B1045.711.8
Compound C1012.3> 50

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual basis of the spectrophotometric assay and the experimental workflow.

Dde_Cleavage_Assay_Principle cluster_reaction Dde Cleavage Reaction cluster_detection Spectrophotometric Detection Substrate Chromogenic Substrate (e.g., Peptide-pNA) Products Cleaved Peptide + pNA Substrate->Products Cleavage Dde Dde Enzyme Dde->Products pNA pNA (Chromophore) Spectrophotometer Spectrophotometer (Absorbance at 405 nm) pNA->Spectrophotometer Data Increase in Absorbance over Time Spectrophotometer->Data

Caption: Principle of the continuous spectrophotometric Dde cleavage assay.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer) start->reagent_prep assay_setup Set up Assay in Microplate/Cuvette reagent_prep->assay_setup initiate_reaction Initiate Reaction with Dde Enzyme assay_setup->initiate_reaction monitor_absorbance Monitor Absorbance over Time initiate_reaction->monitor_absorbance data_analysis Data Analysis (Calculate V₀) monitor_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for a continuous spectrophotometric enzyme assay.

Application to Dde Protecting Group Cleavage

While "Dde" in a biological context often implies an enzyme, in synthetic peptide chemistry, Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is a protecting group for amines. The cleavage of the Dde group is typically achieved using hydrazine. Monitoring this chemical cleavage reaction spectrophotometrically could be possible if the cleaved Dde-hydrazine adduct or the deprotected amine has a distinct absorbance profile compared to the starting material. However, this is less common than monitoring enzymatic reactions. More typically, the completion of a deprotection reaction in solid-phase peptide synthesis is monitored by qualitative tests (e.g., Kaiser test) or by chromatographic methods like HPLC coupled with mass spectrometry to confirm the change in mass of the peptide.

Conclusion

Spectrophotometry offers a robust and accessible method for monitoring Dde cleavage reactions, whether "Dde" refers to a proteolytic enzyme or, in a more specialized context, the removal of a protecting group. The protocols provided herein for continuous and discontinuous assays can be adapted for various substrates and research goals, from basic enzyme characterization to high-throughput screening of inhibitors. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Applications of Fmoc-D-Lys(Dde)-OH in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(Dde)-OH is a crucial building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. Its unique orthogonal protection scheme, featuring a base-labile Fmoc group on the α-amine and a hydrazine-sensitive Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group on the ε-amine, allows for selective side-chain modification during solid-phase peptide synthesis (SPPS).[1][2] This enables the construction of complex and precisely modified peptides, which is paramount for developing novel drug candidates with enhanced therapeutic properties.[2] This document provides detailed application notes and protocols for the use of this compound in various drug discovery contexts.

Key Applications

The versatility of this compound has led to its widespread use in several key areas of drug discovery:

  • Synthesis of Branched and Di-Epitopic Peptides: The ability to selectively deprotect the lysine side chain allows for the synthesis of branched peptides, such as multi-antigenic peptides (MAPs) for vaccine development, and di-epitopic peptides for antibody development and diagnostics.[2][3]

  • Peptide Cyclization: The orthogonal nature of the Dde group is instrumental in creating cyclic peptides.[1][3] Cyclization can significantly improve peptide stability, receptor binding affinity, and metabolic resistance.[1]

  • Site-Specific Labeling and Bioconjugation: The exposed ε-amino group after Dde removal serves as a handle for conjugating various molecules, including fluorescent labels, biotin, drug payloads for antibody-drug conjugates (ADCs), and other functional moieties for targeted drug delivery and diagnostic tools.[4][5][6]

  • Development of Peptidomimetics: this compound is a key enabler in the design of peptidomimetics, which mimic the biological activity of natural peptides but possess improved pharmacological properties like enhanced stability and oral bioavailability.[1]

Data Presentation: Reaction Conditions

The following table summarizes the key quantitative data for the deprotection of the Dde group, a critical step in the application of this compound.

ParameterConditionNotesSource
Dde Deprotection Reagent 2% Hydrazine monohydrate in DMFStandard and most common method.[3][7]
Hydroxylamine hydrochloride/imidazole in NMPAllows for Dde removal in the presence of Fmoc groups.[7][8]
Hydrazine Concentration Should not exceed 2%Higher concentrations can lead to peptide cleavage at Gly residues and conversion of Arg to Orn.[7]
Reaction Time (Hydrazine) 3 minutes, repeated 3 timesA common starting point for complete deprotection.
15 minutes, repeated 2 timesAn alternative protocol.[9]
Fmoc Deprotection Reagent 20% (v/v) piperidine in DMFStandard condition for Fmoc removal during SPPS.[10]

Experimental Protocols

Protocol 1: Selective Dde Deprotection using Hydrazine

This protocol describes the standard method for removing the Dde protecting group from a resin-bound peptide.

Materials:

  • Peptide-resin containing a D-Lys(Dde) residue

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF from the synthesis vessel.

  • Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).[7]

  • Allow the mixture to react at room temperature for 3 minutes with gentle agitation.

  • Drain the hydrazine solution.

  • Repeat steps 3-5 two more times for a total of three treatments.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine and the cleaved Dde protecting group.[7]

  • The resin is now ready for the subsequent side-chain modification.

Protocol 2: On-Resin Side-Chain Labeling after Dde Deprotection

This protocol outlines the general procedure for attaching a label (e.g., a fluorescent dye or biotin) to the lysine side chain.

Materials:

  • Peptide-resin with the Dde group removed (from Protocol 1)

  • Labeling reagent (e.g., activated ester of a fluorescent dye)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., N-methylmorpholine - NMM or diisopropylethylamine - DIPEA)

  • DMF

Procedure:

  • Swell the deprotected peptide-resin in DMF.

  • Prepare a solution of the labeling reagent (e.g., 4 equivalents), coupling reagents (e.g., HBTU/HOBt, 3.8 equivalents), and base (e.g., NMM) in DMF.[10]

  • Add the labeling solution to the resin.

  • Allow the coupling reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by a colorimetric test (e.g., Kaiser test).

  • Drain the reaction solution.

  • Wash the resin extensively with DMF to remove excess reagents.

  • The labeled peptide can then be further elongated or cleaved from the resin.

Mandatory Visualizations

experimental_workflow start Start: Resin with This compound incorporated spps Solid-Phase Peptide Synthesis (SPPS) start->spps dde_deprotect Selective Dde Deprotection (2% Hydrazine/DMF) spps->dde_deprotect side_chain_mod Side-Chain Modification (e.g., Labeling, Branching) dde_deprotect->side_chain_mod side_chain_mod->spps Continue SPPS final_deprotect Final Cleavage and Global Deprotection side_chain_mod->final_deprotect product Purified Modified Peptide final_deprotect->product

Caption: Workflow for site-specific peptide modification using this compound.

logical_relationship main_compound This compound orthogonal_protection Orthogonal Protection (Fmoc vs. Dde) main_compound->orthogonal_protection selective_deprotection Selective Side-Chain Deprotection orthogonal_protection->selective_deprotection applications Drug Discovery Applications selective_deprotection->applications branched Branched Peptides applications->branched cyclic Cyclic Peptides applications->cyclic labeled Labeled Peptides/ Conjugates applications->labeled

Caption: Logical relationship of this compound properties and its applications.

References

Troubleshooting & Optimization

Troubleshooting incomplete Dde or ivDde deprotection on resin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering incomplete removal of Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) protecting groups from peptides synthesized on solid-phase resin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Dde or ivDde deprotection?

Incomplete deprotection of Dde and ivDde groups is a common issue in solid-phase peptide synthesis (SPPS) and can stem from several factors:

  • Steric Hindrance and Aggregation: The accessibility of the protecting group to the hydrazine reagent can be limited by the local peptide sequence. Peptides prone to aggregation or the formation of secondary structures (e.g., β-sheets) can physically block the reagent from reaching the Dde/ivDde group.[1] This problem is often more pronounced with the bulkier ivDde group.

  • Location of the Protecting Group: Removal of ivDde can be particularly slow and incomplete if the protected residue is located near the C-terminus of the peptide or within an aggregated part of the sequence.

  • Insufficient Reagent or Reaction Time: The concentration of hydrazine, the number of treatments, and the duration of each treatment may be inadequate for complete removal, especially for difficult sequences.[2][3]

  • Poor Resin Swelling: Inadequate swelling of the resin in the reaction solvent (DMF) can hinder the diffusion of the hydrazine solution to the peptide chains, leading to inefficient deprotection.[1]

Q2: How can I detect if my Dde/ivDde deprotection is incomplete?

Several analytical methods can be employed to verify the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: The reaction of hydrazine with Dde or ivDde releases a chromophoric indazole derivative that strongly absorbs light around 290 nm.[4] You can monitor the deprotection by measuring the UV absorbance of the filtrate after each hydrazine treatment. The reaction is considered complete when the absorbance of the collected filtrate no longer increases.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A small amount of the peptide can be cleaved from the resin, and the crude product analyzed by reverse-phase HPLC (RP-HPLC).[7] Incomplete deprotection will result in a peak corresponding to the still-protected peptide, which will have a different retention time than the fully deprotected peptide.

  • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides definitive confirmation.[7] The mass of the peptide with the protecting group still attached will be higher than the expected mass of the deprotected peptide. This allows for the precise identification of incompletely deprotected species.

Q3: My ivDde deprotection is consistently incomplete. What steps can I take to optimize the reaction?

If you are experiencing sluggish or partial ivDde removal, consider the following optimization strategies:

  • Increase Hydrazine Concentration: While 2% (v/v) hydrazine in DMF is standard, increasing the concentration to 4% or even up to 10% has been shown to improve the efficiency of removal for difficult sequences.[2] Note that concentrations above 2% may increase the risk of side reactions.[8]

  • Increase Reaction Time and Repetitions: Extend the duration of each hydrazine treatment (e.g., from 3 minutes to 5-10 minutes) and/or increase the number of treatments.[2][9] Monitoring the cleavage by UV absorbance at 290 nm is crucial to determine the necessary number of repetitions.[4]

  • Improve Mixing: Ensure the resin is thoroughly agitated during the reaction. For automated synthesizers, the mixing mechanism can significantly impact efficiency.[2]

  • Consider Alternative Reagents: For Dde (not ivDde), a solution of hydroxylamine hydrochloride and imidazole in NMP can be used, which offers the advantage of being compatible with Fmoc protecting groups.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Dde/ivDde deprotection.

G Troubleshooting Workflow for Incomplete Dde/ivDde Deprotection cluster_start Start cluster_analysis Analysis & Verification cluster_optimization Protocol Optimization cluster_result Result start Incomplete Deprotection Suspected (HPLC/MS Data) confirm Confirm with Test Cleavage & LC-MS Analysis start->confirm Verify issue check_reagents Check Reagent Quality (Fresh 2% Hydrazine/DMF) confirm->check_reagents If confirmed monitor Implement Real-Time UV Monitoring (Absorbance at 290 nm) success Deprotection Complete monitor->success Monitor until completion inc_time Increase Reaction Time & Repetitions check_reagents->inc_time If reagents are good inc_conc Increase Hydrazine Conc. (e.g., 4-10%) check_swelling Ensure Adequate Resin Swelling inc_conc->check_swelling If still incomplete inc_time->inc_conc If still incomplete check_swelling->monitor Re-run with optimized protocol

References

Technical Support Center: Dde Group Migration in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group migration during chemical synthesis.

Troubleshooting Guides

Issue: You observe unexpected side products or a loss of site-specificity in your peptide synthesis when using a Dde-protected amino acid.

This is likely due to the migration of the Dde protecting group from its intended amino acid to a free amine on the same or another peptide chain. This phenomenon is particularly prevalent during the piperidine-mediated removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group.[1]

Immediate Troubleshooting Steps:
  • Analyze the Side Products: Use techniques like mass spectrometry and HPLC to characterize the unexpected products. This will help confirm if Dde group migration is the root cause.

  • Review Your Synthesis Protocol: Pay close attention to the Fmoc deprotection steps. Prolonged exposure to piperidine or the use of elevated temperatures can exacerbate Dde migration.[1]

  • Consider Alternative Strategies: Based on your findings, implement one of the preventative measures outlined in the table below.

MethodDescriptionAdvantagesDisadvantages
Alternative Fmoc Deprotection Replace piperidine with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal.[1][2]Significantly reduces Dde migration.[1]DBU can catalyze aspartimide formation if aspartic acid residues are present in the peptide sequence.[2]
Use of a More Hindered Protecting Group Substitute the Dde protecting group with the more sterically hindered isovaleryl-Dde (ivDde) group.[3]Less prone to migration compared to Dde.[3] More stable during long synthesis sequences.[3]Can be more difficult to remove than Dde, sometimes requiring harsher conditions.[4]
Orthogonal Dde Deprotection Employ a milder deprotection cocktail for the Dde group, such as hydroxylamine hydrochloride and imidazole, which is compatible with the Fmoc group.[3][4]Allows for selective Dde removal without affecting the Fmoc group, providing greater flexibility in synthesis.[4]May require optimization of reaction conditions for complete removal.

Frequently Asked Questions (FAQs)

Q1: What is Dde group migration and why does it occur?

A1: Dde group migration is a side reaction in solid-phase peptide synthesis where the Dde protecting group moves from its original position (e.g., the ε-amino group of a lysine residue) to a free amine on the same or a different peptide molecule.[1] This migration is often initiated during the Fmoc deprotection step when using piperidine. The mechanism can involve a direct nucleophilic attack by a free amine on the Dde group, a process that is accelerated by the presence of piperidine.[1]

Q2: Under what conditions is Dde group migration most likely to occur?

A2: Dde group migration is most commonly observed during the removal of the Fmoc protecting group with piperidine.[1] The extent of migration can be influenced by several factors, including the duration of piperidine treatment, the temperature of the reaction, and the specific peptide sequence. The migration can occur both intra- and intermolecularly.[1]

Q3: How can I prevent Dde group migration?

A3: There are three primary strategies to prevent Dde group migration:

  • Use an alternative base for Fmoc deprotection: Replacing piperidine with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly reduce the incidence of Dde migration.[1][2]

  • Use a more robust protecting group: The isovaleryl-Dde (ivDde) group is more sterically hindered than Dde and is therefore less susceptible to migration.[3]

  • Employ an orthogonal deprotection strategy for the Dde group: Using a reagent cocktail such as hydroxylamine hydrochloride and imidazole allows for the selective removal of the Dde group under conditions that do not affect the Fmoc group.[3][4]

Q4: What is the recommended protocol for Fmoc deprotection using DBU to prevent Dde migration?

A4: A common protocol for Fmoc deprotection with DBU is to use a 2% solution of DBU in a solvent like N,N-dimethylformamide (DMF).[1] The reaction is typically performed at room temperature for a short duration (e.g., 3 x 3 minutes).[1] It is important to note that DBU is a stronger base than piperidine and may require optimization for your specific synthesis.

Q5: What is the protocol for removing the Dde group using hydroxylamine hydrochloride and imidazole?

A5: To selectively remove the Dde group while the Fmoc group remains intact, a solution of hydroxylamine hydrochloride and imidazole in a solvent like N-methyl-2-pyrrolidone (NMP) can be used.[3][5] A typical procedure involves treating the resin-bound peptide with a solution of hydroxylamine hydrochloride (e.g., 1.3 equivalents) and imidazole (e.g., 1 equivalent) in NMP at room temperature for 1-3 hours.[3][5]

Experimental Protocols

Protocol 1: Fmoc Deprotection using DBU
  • Reagent Preparation: Prepare a 2% (v/v) solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF).

  • Resin Treatment: Swell the peptide-resin in DMF.

  • Deprotection: Treat the resin with the 2% DBU solution for 3 minutes at room temperature. Repeat this treatment two more times.

  • Washing: Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.

Protocol 2: Selective Dde Deprotection using Hydroxylamine Hydrochloride and Imidazole
  • Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride (1.3 equivalents relative to the Dde-protected amino acid) and imidazole (1 equivalent) in N-methyl-2-pyrrolidone (NMP).

  • Resin Treatment: Swell the Dde-protected peptide-resin in NMP.

  • Deprotection: Add the hydroxylamine/imidazole solution to the resin and agitate the mixture at room temperature for 1-3 hours.

  • Washing: Wash the resin thoroughly with NMP and then with a solvent like dichloromethane (DCM) to remove the deprotection reagents and byproducts.

Visualizations

Dde_Migration_Prevention_Workflow cluster_synthesis Solid Phase Peptide Synthesis with Dde Protection cluster_troubleshooting Troubleshooting Dde Migration start Start Synthesis fmoc_deprotection Fmoc Deprotection Step start->fmoc_deprotection coupling Amino Acid Coupling fmoc_deprotection->coupling migration_observed Dde Migration Observed (Side Products Detected) fmoc_deprotection->migration_observed Potential Issue: Piperidine-induced Migration coupling->fmoc_deprotection Repeat for each cycle end_synthesis Completed Peptide on Resin coupling->end_synthesis option1 Option 1: Use DBU for Fmoc Deprotection migration_observed->option1 option2 Option 2: Use ivDde Protecting Group migration_observed->option2 option3 Option 3: Orthogonal Dde Deprotection (Hydroxylamine) migration_observed->option3

Caption: Workflow for identifying and preventing Dde group migration.

Signaling_Pathway Dde_Protected_Peptide Dde-Protected Peptide on Resin Piperidine Piperidine (Standard Fmoc Deprotection) Dde_Protected_Peptide->Piperidine DBU DBU (Alternative Fmoc Deprotection) Dde_Protected_Peptide->DBU Prevents Migration ivDde ivDde Protecting Group (Sterically Hindered) Dde_Protected_Peptide->ivDde Replaces Dde Hydroxylamine Hydroxylamine/Imidazole (Orthogonal Dde Deprotection) Dde_Protected_Peptide->Hydroxylamine Selective Dde Removal Free_Amine Free Amine (Intra- or Intermolecular) Piperidine->Free_Amine Fmoc Removal & Free Amine Exposure Migration_Product Dde Migration Product (Side Product) Piperidine->Migration_Product No_Migration Desired Deprotected Peptide Piperidine->No_Migration Resists Migration Free_Amine->Migration_Product Nucleophilic Attack DBU->No_Migration Prevents Migration ivDde->Piperidine Resists Migration Hydroxylamine->No_Migration Selective Dde Removal

Caption: Signaling pathway illustrating Dde migration and prevention strategies.

References

Technical Support Center: Optimizing Hydrazine Concentration for Dde Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group using hydrazine. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful and efficient deprotection in your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Dde removal using hydrazine?

The most common method for removing the Dde protecting group involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3] This procedure is typically performed at room temperature.

Q2: Why is it important to control the hydrazine concentration?

While effective, hydrazine concentration must be carefully controlled. Concentrations exceeding 2% can lead to undesirable side reactions, including peptide cleavage at Glycine residues and the conversion of Arginine residues to Ornithine.[1] However, for difficult or sluggish deprotections, especially with the more hindered ivDde group, concentrations may be cautiously increased.[2][4]

Q3: Can hydrazine remove other protecting groups?

Yes, hydrazine treatment will also remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[1][2] Therefore, when performing selective Dde deprotection on-resin, the N-terminal amino acid should be protected with a group stable to hydrazine, such as the Boc (tert-butyloxycarbonyl) group.[1][2]

Q4: Are there alternatives to hydrazine for Dde removal?

For instances where Fmoc group integrity is crucial, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for selective Dde removal in the presence of Fmoc groups.[1][2]

Q5: What is Dde migration and how can it be minimized?

Dde migration is a potential side reaction where the Dde group can transfer to other free amino groups within the peptide sequence.[1][5][6] This can be minimized by carefully controlling reaction conditions. Using the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) protecting group can also reduce the likelihood of migration.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Dde Removal Insufficient hydrazine concentration, short reaction time, or insufficient repetitions. Steric hindrance around the Dde-protected residue. Peptide aggregation.Increase the number of hydrazine treatments (e.g., from 3 to 4 repetitions).[4] Incrementally increase the reaction time for each treatment.[4] Cautiously increase the hydrazine concentration to 4%.[4] For particularly difficult cases, concentrations up to 10% have been employed, but potential side reactions should be carefully monitored.[2]
Undesired Peptide Cleavage Hydrazine concentration is too high. Presence of susceptible Glycine residues.Strictly adhere to a 2% hydrazine concentration if Glycine is present in the sequence.[1] If higher concentrations are necessary for deprotection, be aware of the risk and analyze the product carefully for cleavage.
Modification of Arginine Residues High hydrazine concentration.Use a hydrazine concentration of 2% or lower to avoid the conversion of Arginine to Ornithine.[1]
Unwanted Fmoc Group Removal Hydrazine is not orthogonal to the Fmoc group.If selective Dde removal is required while retaining the Fmoc group, use an alternative deprotection reagent such as hydroxylamine hydrochloride/imidazole in NMP.[1][2] Ensure the N-terminus is protected with a Boc group if using hydrazine for on-resin Dde deprotection.[1][2]
Dde Group Migration Presence of nearby free amino groups that can act as nucleophiles.[6]Minimize reaction times and use the recommended hydrazine concentration. Consider using the more stable ivDde protecting group to reduce the risk of migration.[1]

Experimental Protocols

Standard Protocol for On-Resin Dde Removal

This protocol is suitable for the selective deprotection of a Dde-protected amino acid side chain on a solid support.

Reagents:

  • 2% (v/v) Hydrazine Monohydrate in DMF

Procedure:

  • Swell the Dde-protected peptide-resin in DMF.

  • Drain the DMF and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[1]

  • Allow the mixture to react at room temperature for 3 minutes with gentle agitation.[1]

  • Filter the resin and discard the filtrate.

  • Repeat the hydrazine treatment (steps 2-4) two more times for a total of three treatments.[1][2]

  • Wash the resin thoroughly with DMF (at least three times) to remove residual hydrazine and the cleaved protecting group.[1]

Protocol for Solution-Phase Dde Removal

This protocol is for the deprotection of Dde-protected peptides in solution.

Reagents:

  • 2% (v/v) Hydrazine in a suitable solvent (DMF, MeOH, DCM, or acetonitrile)[6][7]

Procedure:

  • Dissolve the Dde-protected peptide in a suitable solvent to a known concentration (e.g., 500 mM).

  • Add the 2% hydrazine solution.

  • Allow the reaction to proceed at room temperature. The reaction is typically efficient and can be complete within 10 minutes.[6][7]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • Upon completion, the product can be isolated using standard purification techniques.

Visual Guides

Dde_Deprotection_Workflow cluster_resin On-Resin cluster_solution In-Solution start_resin Dde-Protected Peptide-Resin hydrazine_treatment_resin Treat with 2% Hydrazine in DMF (3 x 3 min) start_resin->hydrazine_treatment_resin wash_resin Wash with DMF hydrazine_treatment_resin->wash_resin deprotected_resin Deprotected Peptide-Resin wash_resin->deprotected_resin start_solution Dde-Protected Peptide in Solution hydrazine_treatment_solution Treat with 2% Hydrazine (e.g., in DMF) start_solution->hydrazine_treatment_solution purification Purification (e.g., HPLC) hydrazine_treatment_solution->purification deprotected_solution Deprotected Peptide purification->deprotected_solution

Caption: Workflow for Dde deprotection on-resin and in-solution.

Troubleshooting_Logic incomplete_deprotection Incomplete Deprotection? increase_reps Increase Repetitions (e.g., 3 -> 4) incomplete_deprotection->increase_reps Yes increase_time Increase Reaction Time incomplete_deprotection->increase_time Yes increase_conc Increase Hydrazine Conc. (e.g., 2% -> 4%) incomplete_deprotection->increase_conc Yes, as last resort increase_reps->incomplete_deprotection Still Incomplete success Successful Deprotection increase_reps->success Complete increase_time->incomplete_deprotection Still Incomplete increase_time->success Complete check_side_reactions Monitor for Side Reactions increase_conc->check_side_reactions check_side_reactions->incomplete_deprotection Still Incomplete check_side_reactions->success Complete & Clean

Caption: Troubleshooting logic for incomplete Dde deprotection.

References

Technical Support Center: Dde Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) protecting group cleavage. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for alternative cleavage reagents to hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for cleaving the Dde protecting group?

The most common and classical method for removing the Dde protecting group is by treating the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This procedure is typically performed at room temperature with multiple short treatments.[1]

Q2: Why are alternatives to hydrazine needed for Dde cleavage?

While effective, hydrazine has a significant drawback: it is not fully orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) protecting group.[1][3] The conditions used for Dde removal with hydrazine (2% hydrazine in DMF) will also cleave Fmoc groups.[3] This lack of orthogonality limits synthetic strategies, especially for creating branched or complex peptides where selective deprotection is crucial. Additionally, using hydrazine at concentrations above 2% can lead to undesirable side reactions, such as peptide cleavage at glycine residues.[1]

Q3: What is the primary alternative to hydrazine for Dde cleavage?

The most widely accepted alternative is a solution of hydroxylamine.[3] Specifically, a mixture of hydroxylamine hydrochloride (NH₂OH·HCl) and a mild base like imidazole in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) is used.[1][3][4] This reagent system offers a milder and effective method for Dde removal.[3]

Q4: Is the hydroxylamine method fully orthogonal to the Fmoc group?

Yes. The hydroxylamine/imidazole method has been shown to cleanly cleave the Dde group while leaving the Fmoc group completely intact.[3] This full orthogonality is a major advantage, enabling more flexible and complex peptide synthesis strategies that require the presence of the Fmoc group after Dde removal.[3][4]

Q5: What is the difference between Dde and the ivDde protecting group?

The ivDde group is a more sterically hindered analogue of Dde.[1] It was developed to address issues of Dde group instability, where the Dde group was observed to migrate to other free amines or be partially lost during long and complex syntheses.[1][5] While ivDde is more robust, it can sometimes be significantly harder to cleave than Dde, especially when located in an aggregated sequence or near the C-terminus of a peptide.

Q6: Can these cleavage methods be used for peptides in solution phase?

Yes, both hydrazine and hydroxylamine-based methods can be adapted for solution-phase deprotection.[2][6] For hydrazine cleavage in solution, solvents like DMF, methanol (MeOH), dichloromethane (DCM), or acetonitrile can be used depending on the peptide's solubility.[2] The hydroxylamine/imidazole system can also be used in solution, though care must be taken to manage high-boiling-point solvents like NMP during workup.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during Dde/ivDde cleavage.

Problem: Incomplete Dde or ivDde Cleavage

You observe only partial removal of the Dde/ivDde group after performing the cleavage protocol. This is a common issue, particularly with the more resilient ivDde group.[7][8]

  • Potential Cause 1: Insufficient Reagent Exposure. The reaction time or the number of treatments was not sufficient for complete removal.

  • Potential Cause 2: Low Reagent Concentration. The concentration of the cleaving reagent (e.g., hydrazine) is too low to efficiently remove the protecting group, a common scenario with ivDde.[7]

  • Potential Cause 3: Steric Hindrance/Peptide Aggregation. The Dde/ivDde group is located within a sterically hindered or aggregated region of the peptide, making it inaccessible to the cleavage reagent.

  • Potential Cause 4: Resin Effects. Certain resins, like PEGA, may swell differently and present unique challenges for cleavage compared to standard polystyrene resins.[8]

Solutions:

The following decision tree provides a logical workflow for troubleshooting incomplete cleavage.

G start Incomplete Cleavage Detected q1 Are you using the standard 2% Hydrazine protocol? start->q1 action1 Increase number of treatments (e.g., from 3 to 5 reps) q1->action1 Yes action4 Switch to Hydroxylamine/Imidazole method for better orthogonality and milder conditions. q1->action4 No, using Hydroxylamine q2 Cleavage still incomplete? action1->q2 action2 Increase hydrazine concentration (e.g., to 4-5%). Caution: Risk of side reactions. q4 Is Fmoc group orthogonality required? action2->q4 action3 Increase reaction time per treatment (e.g., from 3 to 5-10 min) q3 Cleavage still incomplete? action3->q3 action4->q2 q2->action3 Yes end_success Problem Resolved q2->end_success No q3->action2 Yes q3->end_success No q4->action4 Yes end_fail Consider peptide resynthesis with alternative strategy (e.g., different protecting group) q4->end_fail No

Caption: Troubleshooting workflow for incomplete Dde/ivDde cleavage.

Problem: Unintended Removal of the N-terminal Fmoc Group

You are using a Dde/Fmoc protection strategy and find that the Fmoc group is prematurely cleaved during Dde removal.

  • Cause: You are using the standard hydrazine cleavage protocol. Hydrazine is basic enough to remove the Fmoc group, meaning the two are not fully orthogonal.[1][3]

  • Solution: For any synthesis strategy that requires the Fmoc group to remain intact after Dde removal, you must use an orthogonal cleavage reagent. The recommended method is hydroxylamine hydrochloride with imidazole .[3] This method is specifically designed to be compatible with Fmoc protection.

Data Presentation: Comparison of Dde Cleavage Reagents

The table below summarizes the conditions and key features of the primary reagents used for Dde and ivDde cleavage.

FeatureHydrazineHydroxylamine/Imidazole
Reagent Composition 2-10% Hydrazine MonohydrateHydroxylamine HCl & Imidazole
Typical Solvent DMF (N,N-dimethylformamide)NMP (N-methyl-2-pyrrolidone)
Typical Conditions 2% for Dde, 2-10% for ivDde; 3-10 min treatments, repeated 3-5 times; Room Temp.[1][7]0.75-1.3 eq Imidazole per eq NH₂OH·HCl; 30 min to 3 hours; Room Temp.[1][3]
Orthogonality to Fmoc No. Cleaves Fmoc group.[1][3]Yes. Fully orthogonal to Fmoc.[3]
Key Advantages Fast and well-established.Mild conditions, Fmoc-compatible, suitable for complex syntheses.[3]
Key Disadvantages Not orthogonal to Fmoc. Potential for side reactions at >2% concentration.[1]Slower reaction time compared to hydrazine.
Best For Syntheses where N-terminal is Boc-protected or free.Syntheses requiring selective Dde removal in the presence of Fmoc groups.[4]
Experimental Protocols

Protocol 1: Standard Dde/ivDde Cleavage with Hydrazine

This protocol is suitable when Fmoc orthogonality is not required.

  • Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in high-quality DMF. For difficult ivDde cleavage, a concentration of up to 5-10% may be considered, but be aware of potential side reactions.[1]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Cleavage: Drain the DMF and add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[1]

  • Reaction: Agitate the mixture gently at room temperature for 3-5 minutes.[1]

  • Wash: Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Repetition: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[1] For incomplete cleavage, this cycle can be repeated up to 5 times.[8]

  • Final Wash: After the final treatment, wash the resin extensively with DMF (5x) and then with DCM (3x) before proceeding to the next step.

Protocol 2: Orthogonal Dde/ivDde Cleavage with Hydroxylamine/Imidazole

This is the recommended protocol for syntheses requiring Fmoc group stability.

  • Reagent Preparation: Prepare the cleavage solution by dissolving hydroxylamine hydrochloride (1.0 eq relative to resin substitution) and imidazole (0.75 eq) in NMP (approx. 10 mL per gram of resin).[1] Sonicate if necessary to ensure complete dissolution.[3]

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.

  • Cleavage: Drain the solvent and add the hydroxylamine/imidazole solution to the resin.

  • Reaction: Agitate the mixture gently at room temperature for 30 to 60 minutes. Some protocols may extend this time up to 3 hours for complete removal.[1][3]

  • Wash: Drain the cleavage solution and wash the resin thoroughly with NMP (3x), followed by DMF (3x) and DCM (3x).

  • Confirmation: The peptide-resin is now ready for subsequent steps, such as side-chain modification, with the N-terminal Fmoc group intact.

Visualizations

G cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_cleavage Orthogonal Dde Cleavage cluster_modification Side-Chain Modification start Start with Resin incorporate_lys Incorporate Fmoc-Lys(Dde)-OH start->incorporate_lys elongate Elongate Peptide Chain incorporate_lys->elongate deprotect Cleave Dde with Hydroxylamine/Imidazole elongate->deprotect wash Wash Resin deprotect->wash modify Couple Molecule to Lysine Side-Chain wash->modify final_deprotect Continue Synthesis or Perform Final Cleavage modify->final_deprotect

Caption: Experimental workflow for orthogonal Dde cleavage and subsequent side-chain modification.

References

Technical Support Center: Side Reactions Associated with 2% Hydrazine in DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered when using a 2% hydrazine solution in dimethylformamide (DMF). This reagent is commonly employed in solid-phase peptide synthesis (SPPS) for the selective removal of protecting groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), and 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab).

While effective, the use of hydrazine in DMF can lead to several side reactions, compromising peptide purity and yield. This guide offers insights into identifying, mitigating, and troubleshooting these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with 2% hydrazine in DMF during peptide synthesis?

The most frequently encountered side reactions include:

  • Pyroglutamate Formation: Cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.

  • Aspartimide Formation: Cyclization of an aspartic acid (Asp) residue, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1][2]

  • Reaction with Arginine Side Chains: Conversion of the guanidinium group of arginine (Arg) to ornithine.[3][4][5][6]

  • Peptide Bond Cleavage: Hydrazinolysis of the peptide backbone, especially at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser linkages.[3][4][5][6]

  • Reaction with Tryptophan Side Chains: Potential modification of the indole side chain of tryptophan (Trp), although this is less commonly reported.

Q2: How can I detect the formation of these side products in my sample?

The primary methods for detecting these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: Reversed-phase HPLC can often separate the desired peptide from its side products. Side products like pyroglutamate-containing peptides or aspartimide-related isomers may have different retention times.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for unambiguous identification. A mass shift of -17 Da for pyroglutamate formation (loss of ammonia from Gln) or -18 Da (loss of water from Glu) can be observed. Aspartimide formation does not result in a mass change but its subsequent hydrolysis leads to α- and β-aspartyl peptides which can be distinguished by MS/MS fragmentation patterns.

A general approach for analyzing peptide impurities involves using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

Troubleshooting Guides

This section provides a structured approach to identifying and resolving specific side reactions.

Issue 1: Pyroglutamate Formation

Symptom: Appearance of a new peak in the HPLC chromatogram, often eluting close to the main product, with a mass corresponding to the loss of NH₃ (-17 Da) from an N-terminal Gln or H₂O (-18 Da) from an N-terminal Glu.

Root Cause: The free N-terminal amine of a Gln or Glu residue can nucleophilically attack the side-chain amide or carboxylic acid, respectively, leading to the formation of a stable five-membered pyroglutamyl ring. This reaction is catalyzed by the basic nature of hydrazine.

Mitigation Strategies & Protocols:

  • N-terminal Protection: The most effective strategy is to protect the N-terminal α-amino group before hydrazine treatment. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose.[7]

    • Protocol for N-terminal Boc Protection:

      • Swell the peptide-resin in DMF.

      • Prepare a solution of Boc-anhydride (Boc₂O) (3-5 equivalents) and diisopropylethylamine (DIPEA) (3-5 equivalents) in DMF.

      • Add the solution to the resin and agitate for 30-60 minutes at room temperature.

      • Wash the resin thoroughly with DMF.

      • Confirm the completion of the reaction using a Kaiser test (the test should be negative, indicating the absence of free primary amines).

  • Minimize Exposure: Reduce the reaction time with hydrazine to the minimum required for complete deprotection of the side-chain protecting group.

Troubleshooting Workflow for Pyroglutamate Formation:

start Suspected Pyroglutamate Formation check_mass Analyze by LC-MS for Mass Loss (-17 or -18 Da) start->check_mass confirm Mass Loss Confirmed? check_mass->confirm no_pyro Issue is Not Pyroglutamate Formation confirm->no_pyro No implement_boc Implement N-terminal Boc Protection Protocol confirm->implement_boc Yes optimize_time Optimize Hydrazine Treatment Time implement_boc->optimize_time verify Verify Purity by HPLC and LC-MS optimize_time->verify

Caption: Troubleshooting workflow for pyroglutamate formation.

Issue 2: Aspartimide Formation

Symptom: Appearance of multiple peaks in the HPLC chromatogram, often with the same mass as the target peptide. These correspond to the aspartimide intermediate and its subsequent hydrolysis products (α- and β-aspartyl peptides). This is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1][2][8][9]

Root Cause: The backbone amide nitrogen following an aspartic acid residue can attack the side-chain carbonyl, forming a five-membered succinimide ring (aspartimide). This is base-catalyzed and can be promoted by hydrazine. The aspartimide is prone to hydrolysis, leading to a mixture of the native α-peptide and the unnatural β-peptide.

Mitigation Strategies & Protocols:

  • Use of Bulky Protecting Groups: Employing sterically hindering protecting groups on the aspartic acid side chain, such as 3-methyl-pent-3-yl (OMpe) or trialkylcarbinol esters, can physically obstruct the nucleophilic attack.[10]

  • Backbone Protection: Introducing a protecting group on the amide nitrogen of the residue following Asp, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent the initial cyclization.

  • Acidic Additives: While more common for piperidine-mediated Fmoc deprotection, the addition of a weak acid to the deprotection solution can sometimes reduce the propensity for aspartimide formation. However, this may impact the efficiency of hydrazine-mediated deprotection and requires careful optimization.

Troubleshooting Workflow for Aspartimide Formation:

start Suspected Aspartimide Formation check_msms Analyze by LC-MS/MS for α- and β-Asp Fragments start->check_msms confirm Isomers Detected? check_msms->confirm no_aspartimide Issue is Not Aspartimide Formation confirm->no_aspartimide No change_pg Use Bulky Asp Protecting Group confirm->change_pg Yes backbone_prot Consider Backbone Protection Strategy change_pg->backbone_prot verify Verify Purity by HPLC and LC-MS/MS backbone_prot->verify

Caption: Troubleshooting workflow for aspartimide formation.

Issue 3: Reaction with Arginine Side Chains

Symptom: Detection of a peptide with a mass difference of -42 Da, corresponding to the conversion of arginine to ornithine (loss of the guanidinium group).

Root Cause: The guanidinium group of arginine can be susceptible to degradation under hydrazinolysis conditions.[3][4][5][6]

Mitigation Strategies & Protocols:

  • Minimize Reaction Time and Temperature: Use the mildest conditions possible for the deprotection step. Perform the reaction at room temperature and for the shortest duration necessary.

  • Alternative Protecting Groups: If this side reaction is significant, consider if an alternative orthogonal protecting group strategy that does not require hydrazine can be employed for the specific synthesis.

Quantitative Data Summary

Side ReactionInfluencing FactorsGeneral Trend
Pyroglutamate Formation N-terminal Gln or Glu, unprotected α-amino group, reaction time, temperature.Increased time and temperature generally increase the yield of pyroglutamate.
Aspartimide Formation Peptide sequence (Asp-Gly, Asp-Asn, Asp-Ser are most susceptible), reaction time, temperature, basicity of the solution.More flexible adjacent residues and longer reaction times increase aspartimide formation.[1][2][8][9]
Reaction with Arginine Hydrazine concentration, reaction time, temperature.Harsher conditions (higher concentration, longer time, elevated temperature) lead to increased degradation.[3][4][5][6]
Peptide Bond Cleavage Peptide sequence (Gly-Xaa, Xaa-Gly, Asn-Xaa, Xaa-Ser are more labile), reaction time, temperature.Longer exposure to hydrazine increases the likelihood of backbone cleavage.[3][4][5][6]

Key Experimental Protocols

Protocol 1: Standard Deprotection of Dde/ivDde/Dmab using 2% Hydrazine in DMF
  • Swell the peptide-resin (1 g) in DMF (10 mL) for 30 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Add the 2% hydrazine/DMF solution (10 mL) to the resin.

  • Agitate the mixture at room temperature for 3-5 minutes.

  • Drain the solution.

  • Repeat steps 4-6 two to four more times.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Proceed with the next synthesis step or cleavage from the resin.

Protocol 2: Analytical HPLC Method for Peptide Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 30 minutes, but this needs to be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

This method can be coupled to a mass spectrometer for peak identification.

Protocol 3: Kaiser Test for Detection of Free Primary Amines

This test is useful to confirm the completion of N-terminal Boc protection.

  • Take a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of the following reagents:

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 2% (v/v) of 0.001 M KCN in pyridine.

  • Heat the tube at 100°C for 5 minutes.

  • Observation:

    • Blue beads: Indicates the presence of free primary amines (incomplete protection).

    • Yellow/colorless beads: Indicates the absence of free primary amines (successful protection).

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for investigating an unexpected impurity after hydrazine treatment.

start Impurity Detected After Hydrazine Treatment lcms Analyze by LC-MS start->lcms mass_change Mass Change? lcms->mass_change no_mass_change No Mass Change mass_change->no_mass_change No mass_loss Mass Loss mass_change->mass_loss Yes aspartimide Suspect Aspartimide no_mass_change->aspartimide pyroglutamate Pyroglutamate (-17/-18 Da)? mass_loss->pyroglutamate ornithine Ornithine (-42 Da)? pyroglutamate->ornithine No other_loss Other Mass Loss (e.g., Peptide Cleavage) ornithine->other_loss No msms Confirm with MS/MS aspartimide->msms

Caption: General troubleshooting logic for impurity identification.

This technical support center provides a foundational guide for addressing common side reactions associated with the use of 2% hydrazine in DMF. For specific and complex cases, further literature review and experimental optimization will be necessary.

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to improve coupling efficiency following the removal of the Dde protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the Dde group and why is it used?

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group for the side-chain amine of amino acids like Lysine and Ornithine.[1] It is considered an "orthogonal" protecting group in Fmoc-based solid-phase peptide synthesis (SPPS). This means it can be selectively removed under conditions that do not affect the acid-labile side-chain protecting groups (like Boc or Trt) or the base-labile Fmoc group on the N-terminus.[2] This selective removal allows for specific modifications on the peptide chain, such as branching, cyclization, or the attachment of labels like fluorescent dyes.[2][3]

Q2: What is the standard protocol for Dde deprotection?

The standard method for Dde group removal is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] The resin is typically treated with this solution for a short period (e.g., 3 minutes), and the process is repeated multiple times to ensure complete removal.[1] Since hydrazine can also remove the N-terminal Fmoc group, the N-terminus of the peptide should be protected with a Boc group prior to Dde removal.[1][4]

Q3: How can I monitor the completion of the Dde deprotection reaction?

The removal of the Dde group can be monitored spectrophotometrically. The by-product of the reaction between Dde and hydrazine is an indazole derivative that absorbs strongly at 290 nm. By analyzing the absorbance of the solution after each hydrazine treatment, you can follow the progress of the deprotection. Alternatively, after deprotection and thorough washing, a small sample of the resin can be subjected to a coupling reaction with a labeled amino acid, followed by cleavage and analysis (e.g., by HPLC-MS) to confirm the presence of the modification. A qualitative method like the Kaiser test can also be used to detect the presence of the newly freed primary amine.[5][6]

Q4: Are there common side reactions or issues associated with Dde deprotection?

Yes, several issues can arise:

  • Incomplete Deprotection: The Dde group, and especially its more sterically hindered analogue ivDde, can sometimes be difficult to remove completely, particularly if it is located in an aggregated region of the peptide sequence or near the C-terminus.[7]

  • Dde Migration: The Dde group has been reported to migrate from one amine to another (e.g., from a lysine side chain to an unprotected N-terminal amine) during piperidine treatment for Fmoc removal.[8] This can lead to unintended protection of other sites. Using the more stable ivDde protecting group can minimize this issue.[1]

  • Hydrazine Side Reactions: Using hydrazine concentrations higher than 2% or prolonged exposure can lead to undesired side reactions, such as the cleavage of peptide bonds (especially at Glycine residues) and the conversion of Arginine to Ornithine.[1][9]

Q5: Are there alternatives to the Dde protecting group?

Yes, several other orthogonal protecting groups are available for lysine side chains in Fmoc SPPS. The choice depends on the specific requirements of the synthesis. Some common alternatives include:

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl): A more sterically hindered version of Dde that is less prone to migration.[1]

  • Alloc (Allyloxycarbonyl): Removed by a palladium catalyst, offering another layer of orthogonality.[4]

  • Mtt (4-Methyltrityl): Cleaved under very mild acidic conditions that do not affect other acid-labile groups.[4]

Troubleshooting Guide: Low Coupling Efficiency After Dde Deprotection

Low coupling efficiency onto the newly exposed amine after Dde deprotection is a common problem that leads to deletion sequences and impure products. This guide will help you diagnose and resolve the issue.

Workflow for Dde Deprotection and Subsequent Coupling

G start Start: Peptide-Resin with Dde Protection deprotection Dde Deprotection (2% Hydrazine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 check QC Check: Confirm Deprotection (e.g., Kaiser Test) wash1->check coupling Coupling Reaction (Activated Amino Acid) wash2 Wash Resin (DMF, DCM) coupling->wash2 end End: Peptide Ready for Next Synthesis Step wash2->end check->deprotection Incomplete check->coupling Deprotection Complete G q1 Low Coupling Efficiency After Dde Deprotection q2 Was Dde deprotection complete? q1->q2 a1 Incomplete Deprotection: - Increase hydrazine treatment reps - Increase reaction time slightly - Consider switching to ivDde for future syntheses q2->a1 No q3 Are you observing peptide aggregation? q2->q3 Yes a2 Aggregation Issues: - Switch solvent from DMF to NMP - Perform coupling at elevated temperature (50-60°C) - Incorporate structure-disrupting elements (e.g., pseudoproline dipeptides) in the sequence q3->a2 Yes q4 Are your coupling reagents and conditions optimal? q3->q4 No a3 Suboptimal Coupling: - Use a more potent coupling reagent (e.g., HATU, HCTU) - Double couple the amino acid - Ensure reagents are fresh and anhydrous q4->a3 No

References

Dde Protecting Group Deprotection: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group in both solution-phase and solid-phase peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during Dde deprotection experiments.

Question: I am observing incomplete Dde deprotection on my solid-phase resin. What are the potential causes and how can I resolve this?

Answer:

Incomplete Dde deprotection is a common issue, particularly with the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group or with aggregated peptide sequences.[1]

Potential Causes:

  • Steric Hindrance: The ivDde group is inherently more difficult to remove than Dde. Its location within the peptide sequence, especially near the C-terminus, can also hinder reagent access.

  • Peptide Aggregation: Aggregated peptide chains on the solid support can physically block the deprotection reagent from reaching the Dde-protected sites.

  • Insufficient Reagent Concentration or Reaction Time: Standard conditions may not be sufficient for challenging sequences.

Solutions:

  • Increase Hydrazine Concentration: While 2% hydrazine in DMF is standard, increasing the concentration to 4% or even up to 10% can significantly improve deprotection efficiency, especially for the ivDde group.[1][2] Caution is advised as higher concentrations (>2%) can potentially cause side reactions like peptide cleavage at Glycine residues or conversion of Arginine to Ornithine.[3]

  • Increase Reaction Time and/or Iterations: Instead of a single, short treatment, perform multiple, shorter treatments. For example, repeat the treatment with 2% hydrazine solution three to five times for 3-10 minutes each.[1][2][3]

  • Optimize Mixing: The method of mixing can influence efficiency. Ensure the resin is properly swollen and agitated throughout the reaction.[1]

  • Consider Microwave Synthesis: Microwave-assisted deprotection can enhance efficiency by using elevated temperatures (e.g., 90°C) for short durations (e.g., 3 minutes).[4]

Question: I am seeing evidence of Dde group migration in my solid-phase synthesis. Why is this happening and how can it be prevented?

Answer:

Dde group migration is a known side reaction where the protecting group moves from one amine (e.g., the ε-NH2 of Lysine) to another unprotected amine within the same or a different peptide chain.[5]

Potential Causes:

  • Nucleophilic Attack: A free amine group, such as the ε-NH2 of an unprotected lysine, can directly attack the Dde group, leading to its transfer.[5][6]

  • Piperidine-Mediated Migration: This migration is often observed during the piperidine treatment used for Fmoc group removal.[5] Piperidine can form an unstable adduct with Dde, facilitating the migration.[5]

Solutions:

  • Use the ivDde Protecting Group: The more sterically hindered ivDde group is significantly less prone to migration than Dde.[3]

  • Modify Fmoc Deprotection Conditions: To prevent migration during Fmoc removal, consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU for 3 x 3 minutes) instead of piperidine.[5]

  • Ensure Complete Protection: Plan your synthesis to avoid having free primary or secondary amines in close proximity to a Dde-protected residue during steps where migration is likely.

Question: Can I perform Dde deprotection in the solution phase, and what are the key considerations?

Answer:

Yes, Dde deprotection is readily achievable in the solution phase using similar reagents as in solid-phase synthesis.[6][7]

Key Considerations:

  • Solvent Choice: While 2% hydrazine in DMF is effective, you may wish to avoid high-boiling point solvents for easier product workup.[7] Depending on your peptide's solubility, solvents like methanol (MeOH), dichloromethane (DCM), or acetonitrile can be used.[6]

  • Reaction Time: Solution phase reactions are often very efficient, with deprotection potentially complete within 10 minutes.[6]

  • Workup: After the reaction, the product needs to be isolated from the hydrazine and the cleaved protecting group. This typically involves quenching the reaction, solvent evaporation, and purification, often by reverse-phase HPLC.

  • Migration Risk: The risk of Dde migration to a free amino group still exists in the solution phase.[6]

Frequently Asked Questions (FAQs)

Q1: What is the standard reagent for Dde deprotection?

A1: The most common and standard reagent for removing both Dde and ivDde protecting groups is a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[3]

Q2: Is the Dde group stable to standard Fmoc and Boc deprotection conditions?

A2: Yes, the Dde group is valued for its orthogonality. It is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions for Boc removal (e.g., TFA).[8]

Q3: Can hydrazine treatment accidentally remove the Fmoc group?

A3: Yes, hydrazine can also cleave the Fmoc group.[3] Therefore, if selective side-chain deprotection is desired, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group, before Dde removal.[3]

Q4: Are there alternatives to hydrazine for Dde deprotection?

A4: Yes, an alternative method involves using hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[3][9] This method has the advantage of being orthogonal to the Fmoc group, allowing for Dde removal without affecting an N-terminal Fmoc protecting group.[3][10]

Q5: How can I monitor the progress of the Dde deprotection reaction?

A5: The deprotection reaction can be monitored spectrophotometrically. The cleavage of the Dde group by hydrazine produces a chromophoric indazole derivative that absorbs light, allowing for real-time monitoring similar to how Fmoc removal is tracked.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for Dde deprotection in solid and solution phases.

ParameterSolid PhaseSolution Phase
Deprotection Reagent 2-10% Hydrazine in DMF2% Hydrazine in DMF, MeOH, DCM, or ACN
Alternative Reagent Hydroxylamine HCl / Imidazole in NMPHydroxylamine HCl / Imidazole in NMP/CH2Cl2
Typical Reagent Volume ~25 mL per gram of resinDependent on substrate concentration
Reaction Time 3-15 minutes per treatment~10 minutes
Number of Treatments 2 to 51
Temperature Room Temperature (or up to 90°C with microwave)Room Temperature

Experimental Protocols

Protocol 1: Dde Deprotection on Solid Phase

This protocol describes the standard method for removing a Dde protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin with Dde-protected residue(s)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Reaction vessel suitable for solid-phase synthesis

Procedure:

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For 1 gram of resin, approximately 75 mL of total solution will be needed.[3]

  • Resin Swelling: If the resin is dry, swell it in DMF for at least 30 minutes.

  • Initial Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine/DMF solution to the resin (approx. 25 mL per gram of resin).[3]

  • Incubation: Agitate or shake the mixture at room temperature for 3-5 minutes.[3]

  • Filtration: Filter the resin to remove the deprotection solution.

  • Repeat Treatment: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[3] For difficult deprotections (e.g., ivDde), the number of treatments or the hydrazine concentration may be increased.[1][2]

  • Washing: Wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of hydrazine and the cleaved by-product.[3] The resin is now ready for the next synthetic step.

Protocol 2: Dde Deprotection in Solution Phase

This protocol is for removing a Dde group from a peptide that has been cleaved from the resin and is fully dissolved in solution.

Materials:

  • Dde-protected peptide

  • Solvent (e.g., DMF, Methanol)

  • Hydrazine monohydrate

  • Reaction flask

  • System for product purification (e.g., RP-HPLC)

Procedure:

  • Dissolve Peptide: Dissolve the Dde-protected peptide in a suitable solvent (e.g., DMF) to a known concentration.

  • Add Hydrazine: Add hydrazine monohydrate to the peptide solution to achieve a final concentration of 2%.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS). The reaction is often complete within 10-15 minutes.[6]

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate solvent and/or acidify slightly to quench any remaining hydrazine.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the deprotected peptide from the reaction by-products using a suitable method, typically reverse-phase HPLC.

Visualizations

Dde_Deprotection_Workflow cluster_solid Solid Phase cluster_solution Solution Phase s_start Start with Peptidyl-Resin s_swell Swell Resin in DMF s_start->s_swell s_deprotect Treat with 2% Hydrazine/DMF (Repeat 3x for 3-5 min each) s_swell->s_deprotect s_wash Wash with DMF s_deprotect->s_wash s_product Resin with Deprotected Amine s_wash->s_product sol_start Start with Peptide in Solution sol_dissolve Dissolve Peptide in Solvent (e.g., DMF, MeOH) sol_start->sol_dissolve sol_deprotect Add Hydrazine to 2% (Stir for ~10 min) sol_dissolve->sol_deprotect sol_workup Quench & Workup sol_deprotect->sol_workup sol_purify Purify (e.g., HPLC) sol_workup->sol_purify sol_product Purified Deprotected Peptide sol_purify->sol_product Dde_Troubleshooting_Tree start Incomplete Deprotection Observed? cause1 Is peptide aggregated or is Dde group sterically hindered (e.g., ivDde)? start->cause1 Yes no_issue No Issue start->no_issue No cause2 Are you using standard 2% Hydrazine for 3x3 min? cause1->cause2 Yes solution4 Consider alternative: Hydroxylamine/Imidazole cause1->solution4 Consider as a factor solution1 Increase Hydrazine concentration (e.g., to 4%) cause2->solution1 Yes solution2 Increase reaction time per treatment cause2->solution2 solution3 Increase number of treatments (e.g., 5x) cause2->solution3 complete Deprotection Complete solution1->complete solution2->complete solution3->complete solution4->complete

References

Minimizing racemization during coupling of Fmoc-D-Lys(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to minimize racemization during the coupling of Fmoc-D-Lys(Dde)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a significant issue?

A1: Racemization is the process where a single enantiomer of an amino acid, in this case, the D-isomer of Lysine, converts into a mixture of both D- and L-enantiomers during the coupling reaction.[1][2] This loss of stereochemical integrity results in the formation of diastereomeric peptide impurities. These impurities can be difficult to separate from the desired peptide and may lead to altered biological activity, reduced efficacy, or potential immunogenicity, which are critical concerns in the development of therapeutic peptides.[1]

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: The two main mechanisms responsible for racemization during peptide bond formation are:

  • Oxazolone (or Azlactone) Formation: The most common pathway involves the activation of the N-protected amino acid's carboxyl group by a coupling reagent. This activated intermediate can cyclize to form a planar oxazolone, which can easily lose its stereochemical configuration at the alpha-carbon.[3]

  • Direct Enolization: A strong base can directly abstract the alpha-proton of the activated amino acid, leading to the formation of a planar enolate intermediate, which also results in racemization.[3]

Q3: Are certain amino acids more susceptible to racemization than others?

A3: Yes, some amino acids are more prone to racemization than others. Histidine (His) and cysteine (Cys) are particularly susceptible to racemization during coupling.[2][3][4] Aspartic acid (Asp) and serine (Ser) can also be prone to this side reaction under specific conditions.[2][5] While lysine is not considered one of the most susceptible amino acids, racemization can still occur under non-optimized conditions, such as high temperatures or the use of strong bases.

Q4: How does the choice of coupling reagent influence the extent of racemization?

A4: The coupling reagent plays a crucial role as it is responsible for activating the carboxylic acid. Carbodiimide reagents like DCC and DIC, when used alone, can lead to significant racemization.[3][6] However, their tendency to cause racemization is greatly suppressed when used with additives like HOBt or OxymaPure.[6][7] Onium salt reagents such as HBTU and HATU are highly efficient but can also cause racemization if not used under optimal conditions.[1][7][8]

Q5: What is the function of additives like HOBt, HOAt, and OxymaPure in minimizing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[3][4][7] They react with the activated amino acid to form an active ester intermediate. These intermediates are more stable and less prone to forming the oxazolone intermediate, thereby minimizing the risk of racemization during the subsequent coupling reaction.[6]

Q6: How does the choice of base and its concentration affect racemization?

A6: The type and amount of base used can significantly impact racemization.[2] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can increase the rate of racemization by promoting both oxazolone formation and direct enolization.[8][9] It is advisable to use weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, and to use the minimum amount necessary for the reaction.[8][9]

Q7: What is the effect of reaction temperature on racemization?

A7: Elevated temperatures, while often used to speed up coupling reactions (e.g., in microwave-assisted SPPS), can also increase the rate of racemization.[1][2][5][10][11] For amino acids that are sensitive to racemization, performing the coupling reaction at a lower temperature, such as 0°C or room temperature, is recommended to minimize this side reaction.[3][8]

Q8: Does the solvent play a role in racemization?

A8: Yes, the polarity of the solvent can influence the rate of racemization.[2] In some cases, using less polar solvents may help to reduce the extent of racemization. However, the choice of solvent is often constrained by the solubility of the reagents and the swelling of the resin.

Troubleshooting Guide

Problem: Significant diastereomeric impurity is detected by HPLC or LC-MS analysis after the coupling of this compound, indicating potential racemization.

Potential Cause Recommended Actions & Solutions
Inappropriate Coupling Reagent The chosen coupling reagent may be too aggressive or used without the necessary additives. Carbodiimides alone are known to cause significant racemization. Solution: Switch to a coupling reagent system known for low racemization. For carbodiimides like DIC, always use them in combination with racemization-suppressing additives such as HOBt or OxymaPure.[7] Alternatively, use phosphonium or aminium/uronium reagents like PyBOP, HBTU, or HATU, which are known for rapid coupling and minimal racemization when used correctly.[8]
Unsuitable Base The use of a strong, sterically unhindered base can abstract the α-proton, leading to racemization.[8] Solution: Replace strong bases like DIPEA with weaker or more sterically hindered alternatives. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices.[8] Ensure you are using the minimum necessary amount of base to facilitate the reaction.
High Reaction Temperature Elevated temperatures accelerate both the desired coupling reaction and the undesired racemization side reaction.[2] Solution: Perform the coupling step at a lower temperature. If the reaction is being conducted at room temperature or higher, try running it at 0°C in an ice bath.[8] For microwave-assisted synthesis, reducing the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive residues.[5]
Prolonged Pre-activation Time Allowing the this compound to remain in its activated state for an extended period before adding it to the resin increases the opportunity for oxazolone formation and subsequent racemization.[1][8] Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the amino acid/additive mixture and immediately transfer it to the deprotected peptide-resin (in-situ activation).[8] If pre-activation is necessary, keep it to the shortest possible time.
Inappropriate Solvent The polarity of the solvent can affect the rate of racemization. Solution: If reagent solubility and resin swelling permit, consider using a less polar solvent, as this can sometimes help to reduce the rate of racemization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentClassTypical Coupling Time (min)Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
DIC/HOBt or DIC/OxymaPure Carbodiimide60 - 120>99LowAdvantages: Cost-effective, low racemization with additives.[6][7] Disadvantages: Slower kinetics compared to onium salts.
HBTU/DIPEA Aminium/Uronium Salt45 - 90>99Low to ModerateAdvantages: High reactivity, fast kinetics. Disadvantages: Can cause guanidinylation of the free N-terminus if not pre-activated.[4] Racemization risk increases with strong bases like DIPEA.
HATU/DIPEA Aminium/Uronium Salt15 - 45>99Very LowAdvantages: Very high reactivity, excellent for difficult couplings.[12] Disadvantages: Higher cost.
PyBOP/DIPEA Phosphonium Salt30 - 60>99LowAdvantages: High coupling efficiency. Disadvantages: Potential for side reactions if not used carefully.

Table 2: Comparison of Common Bases Used in SPPS

BaseChemical NamepKa (approx.)Impact on Racemization
DIPEA (DIEA) N,N-Diisopropylethylamine10.1High potential, especially with sensitive amino acids.[9]
NMM N-Methylmorpholine7.38Lower potential due to weaker basicity.[9]
2,4,6-Collidine (TMP) 2,4,6-Trimethylpyridine7.43Low potential due to steric hindrance and moderate basicity.[8][9]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization through the use of a carbodiimide with a modern additive at room temperature.

Materials:

  • This compound (3 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • OxymaPure (3 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • 20% (v/v) piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (at least 5 times).

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.

  • Coupling: Add DIC (3 eq.) to the amino acid/OxymaPure solution. Immediately add this activated solution to the washed and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated (double coupling).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any excess reagents.

Protocol 2: Fast and Efficient Coupling of this compound using HATU/Collidine

This protocol utilizes a highly reactive onium salt reagent with a sterically hindered base to achieve rapid coupling while minimizing racemization.

Materials:

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.8 eq.)

  • 2,4,6-Collidine (8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • 20% (v/v) piperidine in DMF

Procedure:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling: In a separate vial, dissolve this compound (4 eq.) and HATU (3.8 eq.) in DMF. Add 2,4,6-Collidine (8 eq.) to the solution and allow it to pre-activate for no more than 1-2 minutes.

  • Addition to Resin: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Visualizations

RacemizationMechanism cluster_0 Racemization via Oxazolone Formation AA This compound Activated Activated Ester AA->Activated + Coupling Reagent Oxazolone Planar Oxazolone (Loss of Chirality) Activated->Oxazolone Cyclization Peptide_D Desired D-Peptide Activated->Peptide_D + Amine (Direct Coupling) Peptide_L L-Peptide Impurity Oxazolone->Peptide_L + Amine (Attack from other face)

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Diastereomeric Impurity Detected CheckReagent Evaluate Coupling Reagent and Additives Start->CheckReagent CheckBase Review Base Choice and Concentration CheckReagent->CheckBase If using Carbodiimide without additives Solution Implement Optimized Protocol (e.g., DIC/Oxyma or HATU/Collidine) CheckReagent->Solution CheckTemp Assess Reaction Temperature CheckBase->CheckTemp If using strong base (e.g., DIPEA) CheckBase->Solution CheckTime Minimize Pre-activation Time CheckTemp->CheckTime If coupling at elevated temp. CheckTemp->Solution CheckTime->Solution If pre-activation is prolonged

Caption: Troubleshooting workflow for addressing racemization.

FactorsInfluencingRacemization Racemization Racemization CouplingReagent Coupling Reagent CouplingReagent->Racemization Base Base Strength & Sterics Base->Racemization Temperature Reaction Temperature Temperature->Racemization Solvent Solvent Polarity Solvent->Racemization ActivationTime Pre-activation Time ActivationTime->Racemization AminoAcid Amino Acid Side Chain AminoAcid->Racemization

Caption: Key factors influencing racemization in peptide synthesis.

References

Validation & Comparative

Orthogonal Synthesis: A Comparative Guide to Fmoc-D-Lys(Dde)-OH and Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving the desired final product with high purity and yield. For researchers, scientists, and professionals in drug development, the ability to selectively deprotect one functional group while others remain intact—a concept known as orthogonal synthesis—is a powerful tool. This guide provides an in-depth comparison of two commonly used protected D-lysine derivatives in Fmoc-based solid-phase peptide synthesis (SPPS): Fmoc-D-Lys(Dde)-OH and Fmoc-D-Lys(Boc)-OH.

The core of this comparison lies in the orthogonality of the side-chain protecting groups, Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Boc (tert-butyloxycarbonyl), relative to the temporary Nα-Fmoc (9-fluorenylmethoxycarbonyl) protection. The choice between these two derivatives dictates the synthetic strategy for creating complex peptides, including branched, cyclic, and site-specifically labeled molecules.

At a Glance: Key Differences

FeatureThis compoundFmoc-D-Lys(Boc)-OH
Side-Chain Protection Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Boc (tert-butyloxycarbonyl)
Deprotection Condition Mildly basic/nucleophilic (e.g., hydrazine or hydroxylamine)Strongly acidic (e.g., Trifluoroacetic Acid - TFA)
Orthogonality to Fmoc Quasi-orthogonal with hydrazine; Fully orthogonal with hydroxylamine.[1]Fully orthogonal
Primary Application Synthesis of branched peptides, cyclic peptides, and site-specific labeling.[2]Standard incorporation of D-lysine in linear peptides.
Key Advantage Allows for on-resin, site-specific modification of the lysine side-chain.High stability of the Boc group to the basic conditions of Fmoc deprotection.
Potential Side Reactions Dde group migration to other free amines.t-butylation of sensitive residues (e.g., Trp, Met) by the released tert-butyl cation.[3]

Data Presentation: Performance and Efficiency

While direct head-to-head comparative studies on a single peptide sequence are limited, the following tables summarize quantitative data on deprotection efficiency and reaction conditions gathered from various sources.

Table 1: Deprotection Efficiency and Conditions

ParameterThis compoundFmoc-D-Lys(Boc)-OH
Deprotection Reagent(s) 2% Hydrazine in DMF95% TFA / 2.5% H₂O / 2.5% TIS
Typical Reaction Time 3-10 minutes (repeated applications)1.5 - 4 hours
Reported Deprotection Yield Near-quantitative with optimized conditions.Generally high, but can be sequence-dependent.
Monitoring UV absorbance of the indazole byproduct at ~290 nm.Not typically monitored in real-time.

Table 2: Common Side Reactions and Mitigation

Side ReactionThis compoundFmoc-D-Lys(Boc)-OH
Primary Side Reaction Dde group migration.t-butylation of nucleophilic residues.[3]
Conditions Favoring Side Reaction Prolonged exposure to basic conditions (piperidine) for Fmoc removal.Presence of sensitive residues (Trp, Met, Cys) without adequate scavengers.[3]
Mitigation Strategy Use of the more hindered ivDde protecting group; use of DBU for Fmoc removal; use of hydroxylamine for Dde deprotection.Addition of scavengers like triisopropylsilane (TIS), water, and dithiothreitol (DTT) to the cleavage cocktail.[3]
Reported Occurrence Can be significant depending on the peptide sequence and synthesis conditions.Can be minimized to <5% with an optimized scavenger cocktail.

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Dde Group from Lysine

This protocol describes the removal of the Dde protecting group from the side-chain of a D-lysine residue on a solid support.

Materials:

  • Peptide-resin containing a D-Lys(Dde) residue.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Hydrazine monohydrate.

  • Shaking vessel.

  • Filtration apparatus.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the resin.

  • Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.[4]

  • Drain the deprotection solution.

  • Repeat steps 4-6 two more times for a total of three treatments.[4]

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

  • The resin is now ready for the subsequent coupling or modification step at the deprotected lysine side-chain.

Protocol 2: On-Resin Deprotection of the Boc Group from Lysine Side-Chain

This protocol is part of the final cleavage and global deprotection step in Fmoc-SPPS, where the Boc group is removed from the lysine side-chain simultaneously with other acid-labile protecting groups and cleavage from the resin.

Materials:

  • Peptide-resin containing a D-Lys(Boc) residue and other acid-labile protecting groups.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) as a scavenger.

  • Deionized water.

  • Dichloromethane (DCM) for washing.

  • Cold diethyl ether for precipitation.

  • Cleavage vessel.

  • Centrifuge.

Procedure:

  • Wash the peptide-resin with DCM (3 x 10 mL per gram of resin) and dry under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA and then with DCM. Combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • Pellet the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Visualization of Orthogonal Synthesis Strategies

The following diagrams illustrate the logical workflows for the selective deprotection and modification of peptides using this compound and the final deprotection of peptides containing Fmoc-D-Lys(Boc)-OH.

Dde_Workflow start Peptide-Resin with This compound incorporated piperidine Treat with Piperidine/DMF start->piperidine fmoc_deprotection Nα-Fmoc Deprotection piperidine->fmoc_deprotection coupling Couple next Fmoc-AA-OH fmoc_deprotection->coupling hydrazine Treat with 2% Hydrazine/DMF coupling->hydrazine dde_deprotection Selective Dde Side-Chain Deprotection hydrazine->dde_deprotection modification On-Resin Side-Chain Modification (e.g., branching, labeling) dde_deprotection->modification final_cleavage_dde Final Cleavage and Global Deprotection (TFA Cocktail) modification->final_cleavage_dde modified_peptide Modified Peptide final_cleavage_dde->modified_peptide

Caption: Workflow for site-specific modification using this compound.

Boc_Workflow start Peptide-Resin with Fmoc-D-Lys(Boc)-OH incorporated piperidine Treat with Piperidine/DMF start->piperidine fmoc_deprotection Nα-Fmoc Deprotection piperidine->fmoc_deprotection coupling Couple next Fmoc-AA-OH fmoc_deprotection->coupling repeat Repeat Deprotection/ Coupling Cycles coupling->repeat final_cleavage_boc Final Cleavage and Global Deprotection (TFA Cocktail) repeat->final_cleavage_boc linear_peptide Linear Peptide final_cleavage_boc->linear_peptide

Caption: Standard workflow for synthesizing a linear peptide with Fmoc-D-Lys(Boc)-OH.

Conclusion

The choice between this compound and Fmoc-D-Lys(Boc)-OH is fundamentally a strategic one, dictated by the final desired peptide structure. Fmoc-D-Lys(Boc)-OH is the workhorse for the routine incorporation of D-lysine into linear peptides, offering a robust and stable protecting group that is reliably cleaved under standard final deprotection conditions.

In contrast, this compound provides an additional layer of synthetic versatility. Its quasi-orthogonal nature allows for the selective deprotection of the lysine side-chain on-resin, opening the door to the synthesis of complex architectures such as branched and cyclic peptides, as well as the site-specific attachment of labels, tags, or other molecules.[2] While the potential for Dde migration requires careful consideration of the synthetic conditions, the ability to perform these modifications on the solid support often outweighs this concern.

Ultimately, a thorough understanding of the chemistry and experimental conditions associated with each of these protecting groups is essential for any researcher aiming to successfully synthesize complex and modified peptides.

References

A Comparative Guide to Lysine Side Chain Protection: Dde, ivDde, and Mtt

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yields and purity of the final peptide product. For the ε-amino group of lysine, several orthogonal protecting groups are available, each with its own distinct characteristics and deprotection conditions. This guide provides a detailed comparison of three commonly used lysine side chain protecting groups: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), and 4-methyltrityl (Mtt). This comparison aims to assist researchers, scientists, and drug development professionals in selecting the optimal protecting group for their specific synthetic strategy.

Orthogonal Deprotection Strategies

The primary advantage of these protecting groups lies in their orthogonality to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) Nα-protection. This allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and other acid-labile side chain protecting groups (e.g., Boc, tBu, Trt) remain intact. This selective deprotection is crucial for the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores or polyethylene glycol (PEG).[1][2]

Chemical Structures and Deprotection Mechanisms

The chemical structures of Dde, ivDde, and Mtt-protected lysine are distinct, leading to different deprotection chemistries.

Dde and ivDde Protection

Dde and its more sterically hindered analogue, ivDde, are cleaved under mild basic conditions using hydrazine.[1][3] The deprotection mechanism involves the reaction of hydrazine with the dione moiety of the protecting group, leading to the formation of a stable pyrazole byproduct and the free lysine amine.[4] The progress of this deprotection can be conveniently monitored by spectrophotometry at 290 nm due to the strong absorbance of the indazole byproduct.[1][4]

Lys_Dde Lys(Dde)-Peptide-Resin Hydrazine 2% Hydrazine in DMF Lys_Free Lys(NH2)-Peptide-Resin Lys_Dde->Lys_Free Deprotection Byproduct Indazole Byproduct Lys_Free->Byproduct Formation of

Fig. 1: Deprotection of Dde/ivDde from Lysine.
Mtt Protection

The Mtt group, a member of the trityl family, is cleaved under mild acidic conditions.[5][6] The deprotection is typically achieved using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6] The mechanism involves the acid-catalyzed cleavage of the trityl ether bond, releasing the free amine. The released trityl cation can be scavenged by the addition of triisopropylsilane (TIS) or methanol to prevent side reactions.

Lys_Mtt Lys(Mtt)-Peptide-Resin TFA 1% TFA in DCM Lys_Free Lys(NH2)-Peptide-Resin Lys_Mtt->Lys_Free Deprotection Mtt_cation Mtt cation Lys_Free->Mtt_cation Release of

Fig. 2: Deprotection of Mtt from Lysine.

Comparative Performance

The choice between Dde, ivDde, and Mtt depends on several factors, including the desired deprotection conditions, the sequence of the peptide, and the subsequent modification planned for the lysine side chain.

FeatureDdeivDdeMtt
Deprotection Reagent 2% Hydrazine in DMF[3][7]2-10% Hydrazine in DMF[1]1% TFA in DCM[5][6] or DCM/HFIP/TFE/TES
Deprotection Conditions Mildly basicMildly basicMildly acidic
Stability to Piperidine StableStable[1]Stable
Stability to TFA (for resin cleavage) StableStable[1]Labile
Cleavage Monitoring UV absorbance at 290 nm[1][4]UV absorbance at 290 nm[1][4]Colorimetric (orange color with TFA)[6]
Key Advantages Easier to remove than ivDdeMore robust than Dde, less prone to migration[3]Orthogonal to hydrazine-labile groups
Key Disadvantages Prone to migration and partial loss in long sequences[3][8]Sluggish removal in aggregated sequences or near C-terminus[1][4]Not compatible with very acid-labile resins[9]

Experimental Protocols

Dde/ivDde Deprotection Protocol (Hydrazine Method)
  • Resin Preparation: If the N-terminus is Fmoc-protected, it should be replaced with a Boc group to prevent its removal by hydrazine.[3][7]

  • Hydrazine Treatment: Treat the peptidyl-resin with a 2% (w/v) solution of hydrazine monohydrate in DMF (approximately 25 mL/g of resin).[3][7] For difficult ivDde removals, the hydrazine concentration can be increased up to 10%.[10]

  • Reaction Time: Allow the mixture to stand at room temperature. For Dde, a 3-minute treatment repeated three times is often sufficient.[7] For ivDde, longer reaction times (e.g., 3 x 10 minutes) or multiple treatments may be necessary, especially for aggregated sequences.[1][11]

  • Monitoring: The deprotection can be monitored by taking a small sample of the supernatant and measuring its absorbance at 290 nm.[1][4]

  • Washing: After complete deprotection, filter the resin and wash it thoroughly with DMF.[3][7]

Mtt Deprotection Protocol (Mild Acid Method)
  • Resin Swelling: Swell the peptidyl-resin in DCM.

  • TFA Treatment: Treat the resin with a solution of 1% TFA in DCM. The addition of 1-5% TIS or methanol is recommended to scavenge the released trityl cations. Alternatively, a mixture of DCM/HFIP/TFE/TES (6.5:2:1:0.5) can be used.

  • Reaction Time: Agitate the mixture gently at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the peptide sequence and the specific conditions used.[6] Multiple short treatments (e.g., 9-12 times for 2 minutes each) can also be effective.[5]

  • Monitoring: The deprotection can be monitored by taking a few resin beads and adding a drop of 1% TFA in DCM. An immediate orange color indicates the presence of the Mtt group.[6]

  • Washing: Once the deprotection is complete, filter the resin and wash it with DCM, followed by DMF. A final wash with 10% DIPEA in DMF is recommended to neutralize any residual acid.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for the selective deprotection and subsequent modification of a lysine residue using either the Dde/ivDde or the Mtt strategy in the context of Fmoc-based SPPS.

cluster_0 Fmoc-SPPS cluster_1 Dde/ivDde Strategy cluster_2 Mtt Strategy start Start SPPS incorporate_lys Incorporate Fmoc-Lys(X)-OH (X = Dde, ivDde, or Mtt) start->incorporate_lys elongate Elongate Peptide Chain incorporate_lys->elongate end_spps Complete Peptide Assembly elongate->end_spps deprotect_dde Deprotect with 2% Hydrazine/DMF end_spps->deprotect_dde deprotect_mtt Deprotect with 1% TFA/DCM end_spps->deprotect_mtt wash_dde Wash with DMF deprotect_dde->wash_dde modify_dde Modify Lysine Side Chain wash_dde->modify_dde cleavage Final Cleavage and Deprotection modify_dde->cleavage wash_mtt Wash with DCM, DMF, DIPEA/DMF deprotect_mtt->wash_mtt modify_mtt Modify Lysine Side Chain wash_mtt->modify_mtt modify_mtt->cleavage

Fig. 3: Comparative workflow for lysine side chain modification.

Conclusion

The choice between Dde, ivDde, and Mtt for lysine side chain protection is a critical decision in peptide synthesis that depends on the specific requirements of the synthetic route. Dde offers the advantage of being relatively easy to remove, but its stability can be a concern in long or complex syntheses. ivDde provides enhanced stability, mitigating the risk of premature deprotection and migration, but its removal can be challenging, particularly in aggregating sequences.[1][3] Mtt offers a valuable orthogonal strategy with its acid-labile nature, allowing for selective deprotection in the presence of base-labile groups. However, its use is precluded with highly acid-sensitive resins. A thorough understanding of the properties and deprotection conditions of each of these protecting groups is essential for the successful synthesis of complex and modified peptides.

References

A Comparative Guide to HPLC and Mass Spectrometry Methods for Analyzing Dde-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the selection of appropriate protecting groups and analytical methods is paramount to ensuring the purity and identity of the final product. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a frequently employed protecting group for the side chain of lysine and other amino acids with primary amino groups. Its key advantage lies in its orthogonality to the commonly used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of HPLC and mass spectrometry methods for the analysis of Dde-containing peptides, complete with experimental protocols and supporting data to aid in methodological decisions.

Dde Protecting Group: Properties and Deprotection Strategies

The Dde group is stable under the acidic conditions used for tert-butyl (tBu) group removal and the basic conditions of piperidine used for Fmoc deprotection.[1] This allows for the selective deprotection of the Dde group on-resin to enable site-specific modifications such as branching, cyclization, or the attachment of labels.[1]

A more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address issues of Dde group migration and partial loss during prolonged syntheses.[1][2] While more stable, the ivDde group can sometimes be more difficult to remove.[1]

Deprotection Methods: A Comparison

The two primary methods for the removal of Dde and ivDde protecting groups are treatment with hydrazine and a milder, orthogonal method using hydroxylamine. The choice of method depends on the presence of other protecting groups, particularly the N-terminal Fmoc group.

Deprotection MethodReagents and ConditionsKey AdvantagesPotential Disadvantages
Hydrazine Monohydrate 2% hydrazine monohydrate in DMF, 3 x 3 minutes at room temperature.[2]Rapid and efficient for both Dde and ivDde.Also removes the Fmoc group; requires N-terminal protection with a group stable to hydrazine (e.g., Boc).[2]
Hydroxylamine Hydrochloride/Imidazole Hydroxylamine hydrochloride (1 equiv.) and imidazole (0.75 equiv.) in NMP, 30-60 minutes at room temperature.[2]Orthogonal to the Fmoc group, allowing for selective Dde removal without affecting the N-terminal protection.[3]May be less efficient for the more stable ivDde group.

It is crucial to note that hydrazine concentrations above 2% can lead to undesirable side reactions, including peptide cleavage at glycine residues and the conversion of arginine to ornithine.[2]

HPLC Analysis of Dde-Containing Peptides

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. The separation is based on the hydrophobicity of the peptide, which is influenced by its amino acid sequence and any modifications, including the presence of protecting groups.

Recommended HPLC Parameters

For the analysis of Dde-containing peptides and the monitoring of their deprotection, a C18 column is generally the preferred stationary phase. The increased hydrophobicity imparted by the Dde group will result in a longer retention time compared to the deprotected peptide.

ParameterRecommended ConditionRationale
Column C18, 5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm)Provides good retention and resolution for a wide range of peptides.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in waterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrileAcetonitrile is the organic modifier used to elute the peptides.
Gradient A linear gradient, optimized for the specific peptide (e.g., 5-65% B over 30 minutes)A shallow gradient is crucial for resolving the Dde-protected peptide from its deprotected form and other impurities.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for analytical separations.
Detection UV at 210-230 nmThe peptide backbone absorbs strongly in this range, allowing for sensitive detection.[4]

Mass Spectrometry for Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of Dde-containing peptides and for sequencing to verify their identity. When coupled with HPLC (LC-MS), it provides a powerful method for identifying peaks in a chromatogram.

Fragmentation Analysis of Dde-Peptides

In tandem mass spectrometry (MS/MS), peptide ions are fragmented, typically by collision-induced dissociation (CID), to produce a series of b- and y-ions that correspond to fragments from the N- and C-terminus, respectively. The presence of a Dde group on a lysine residue will add its mass (180.11 Da for Dde) to the fragment ion containing that residue. While specific fragmentation patterns of the Dde group itself are not extensively documented in readily available literature, its presence is confirmed by the mass shift in the precursor ion and the corresponding fragment ions.

Experimental Protocols

Protocol 1: On-Resin Dde Deprotection with Hydrazine

This protocol is suitable when the N-terminal amino acid is protected with a Boc group or is otherwise stable to hydrazine.

  • Swell the Dde-containing peptide-resin in dimethylformamide (DMF).

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin) for 3 minutes at room temperature with gentle agitation.[2]

  • Drain the solution and repeat the hydrazine treatment two more times.[2]

  • Wash the resin thoroughly with DMF (3-5 times).

  • A small aliquot of the resin can be cleaved, and the peptide analyzed by HPLC-MS to confirm the removal of the Dde group.

Protocol 2: Orthogonal On-Resin Dde Deprotection with Hydroxylamine

This protocol is used when the N-terminal Fmoc group needs to be retained.

  • Swell the Dde-containing peptide-resin in N-methyl-2-pyrrolidone (NMP).

  • Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP.[2]

  • Treat the resin with the hydroxylamine solution for 30-60 minutes at room temperature with gentle agitation.[2]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirm deprotection by cleaving a small amount of resin and analyzing the peptide by HPLC-MS.

Protocol 3: HPLC-MS Analysis of Dde Deprotection
  • Sample Preparation: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Separation:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 220 nm.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 300-2000.

    • For MS/MS analysis, select the precursor ion corresponding to the Dde-peptide or the deprotected peptide for fragmentation by CID.

Visualizing the Workflow

Dde_Peptide_Analysis_Workflow SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Dde_Lys Incorporate Fmoc-Lys(Dde)-OH SPPS->Dde_Lys Deprotection_Choice Selective Dde Deprotection? Dde_Lys->Deprotection_Choice Hydrazine 2% Hydrazine in DMF (Requires N-terminal Boc) Deprotection_Choice->Hydrazine Yes Hydroxylamine Hydroxylamine/Imidazole in NMP (Fmoc Orthogonal) Deprotection_Choice->Hydroxylamine Yes Cleavage Cleavage from Resin & Global Deprotection Deprotection_Choice->Cleavage No On_Resin_Mod On-Resin Modification (e.g., Branching, Labeling) Hydrazine->On_Resin_Mod Hydroxylamine->On_Resin_Mod On_Resin_Mod->Cleavage HPLC_MS HPLC-MS Analysis Cleavage->HPLC_MS Purity Purity Assessment (HPLC) HPLC_MS->Purity Identity Identity Confirmation (MS & MS/MS) HPLC_MS->Identity

Caption: Workflow for the synthesis and analysis of Dde-containing peptides.

Alternative Protecting Groups for Lysine Side-Chain

While Dde and ivDde are widely used, other protecting groups offer orthogonal strategies for lysine side-chain modification. The choice of protecting group will depend on the specific requirements of the peptide synthesis, particularly the desired deprotection conditions.

Protecting GroupDeprotection ConditionsKey Features
Boc (tert-butyloxycarbonyl) Strong acid (e.g., TFA)Stable to piperidine; removed during final cleavage. Not suitable for on-resin side-chain modification in Fmoc SPPS.
Mtt (4-Methyltrityl) Dilute acid (e.g., 1% TFA in DCM)[1]Highly acid-labile, allowing for selective removal in the presence of tBu groups.[1] Orthogonal to Fmoc and Dde.
Mmt (4-Methoxytrityl) Very mild acid (e.g., AcOH/TFE/DCM)[1]Even more acid-labile than Mtt, offering another level of orthogonality.[1]

The selection of a protecting group strategy should be made with careful consideration of the overall synthetic plan to ensure compatibility and achieve the desired final peptide with high purity. The analytical methods described in this guide provide the necessary tools to monitor the success of each step and to characterize the final product thoroughly.

References

Stability Showdown: Dde vs. ivDde in the Face of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), particularly when employing the popular Fmoc (9-fluorenylmethoxycarbonyl) strategy, the selection of orthogonal protecting groups is paramount for the successful synthesis of complex peptides. For researchers aiming to create branched or side-chain modified peptides, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its more sterically hindered successor, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), are crucial tools for the temporary protection of lysine side chains. Their utility, however, is critically dependent on their stability to the reagent used for Fmoc removal: piperidine. This guide provides a detailed comparison of the stability of Dde and ivDde protecting groups when exposed to piperidine, supported by established principles and experimental observations in peptide chemistry.

Executive Summary: ivDde Offers Enhanced Stability

Both Dde and ivDde are designed to be stable to the standard 20% piperidine in dimethylformamide (DMF) solution used for the cleavage of the Fmoc group.[1][2][3] This orthogonality allows for the selective deprotection of the N-terminal Fmoc group while the side-chain protection remains intact. However, experimental evidence has shown that the stability of Dde is not absolute, leading to potential side reactions. The ivDde group, by virtue of its bulkier isovaleryl substituent, offers significantly enhanced stability and is generally the preferred choice for longer or more complex syntheses.[1]

Quantitative Data Summary

CharacteristicDde Protecting GroupivDde Protecting GroupReferences
General Stability to 20% Piperidine/DMF Generally stable, but susceptible to side reactions. Described as "much less robust" than ivDde.Highly stable under standard Fmoc deprotection conditions.[1]
Premature Cleavage Partial loss of the Dde group has been observed, particularly during the synthesis of long peptide sequences.Leaching or premature removal is not observed to any significant extent.[1]
Side-Chain Migration Prone to migration to an unprotected lysine ε-amino group. This migration is notably accelerated by the presence of piperidine.The more hindered nature of ivDde prevents side-chain migration in most cases.[1][4]
Overall Robustness Less robust, making it less suitable for lengthy or complex syntheses where numerous piperidine treatment cycles are required.More robust and reliable for multi-step solid-phase synthesis.[1]

Key Differences in Stability

The primary differentiating factor between Dde and ivDde is their susceptibility to side reactions during the piperidine-mediated Fmoc deprotection steps in SPPS.

Dde Instability and Migration: The Dde group's main drawback is its propensity to migrate from one amino group to another.[4] This phenomenon occurs when a free amino group, such as the ε-amino group of an unprotected lysine, attacks the Dde-protected amine. This process is significantly accelerated by piperidine, likely through the formation of an unstable piperidine-Dde adduct, which facilitates the transfer.[4] This migration can lead to a scrambling of the protecting group's position, resulting in undesired side products and purification challenges. Furthermore, the cumulative exposure to piperidine over the course of a long synthesis can lead to a partial loss of the Dde group.[1]

ivDde's Enhanced Stability: The introduction of a bulkier isovaleryl group in ivDde sterically hinders the approach of nucleophiles, including piperidine and other free amines. This increased steric hindrance makes the ivDde group significantly more resistant to both premature cleavage and intramolecular migration during Fmoc deprotection cycles.[1] While this enhanced stability is a major advantage, it can occasionally make the final, intentional removal of the ivDde group with hydrazine more difficult, sometimes requiring harsher conditions or longer reaction times.[1]

Experimental Protocols

The stability of Dde and ivDde is tested within the context of standard Fmoc-SPPS protocols. Below are the typical methodologies for Fmoc group removal (where Dde/ivDde must remain stable) and for the selective cleavage of Dde and ivDde.

Protocol 1: Fmoc Group Deprotection

This protocol is applied repeatedly during peptide synthesis to deprotect the N-terminal α-amino group for the coupling of the next amino acid. The Dde or ivDde group on a lysine side chain must remain intact throughout these steps.

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

  • Fmoc Removal: Drain the DMF and add the 20% piperidine solution to the resin.

  • Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation.

  • Drain and Repeat: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine solution for another 5-10 minutes to ensure complete deprotection.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 2: Selective Dde/ivDde Deprotection

This protocol is used to remove the Dde or ivDde group from a lysine side chain, typically after the full peptide backbone has been assembled, to allow for side-chain modification.

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Resin Washing: Ensure the peptide-resin is thoroughly washed with DMF.

  • Hydrazine Treatment: Add the 2% hydrazine solution to the resin.

  • Incubation: Allow the mixture to react for 3-10 minutes at room temperature with agitation. The progress of the deprotection can often be monitored by UV spectrophotometry, as the cleavage by-product has a strong absorbance.

  • Drain and Repeat: Drain the hydrazine solution and repeat the treatment 2-3 times to ensure complete removal. For the more stable ivDde group, reaction times may need to be extended, or the concentration of hydrazine increased (e.g., to 10%) in difficult cases.[1]

  • Thorough Washing: Wash the resin extensively with DMF to remove all traces of hydrazine and the cleavage by-product. The newly deprotected lysine side chain is now available for modification.

Logical Workflow and Chemical Reactions

The following diagrams illustrate the intended orthogonal relationship between Fmoc and Dde/ivDde protecting groups and the problematic side reaction of Dde migration.

G cluster_SPPS_Cycle Fmoc-SPPS Elongation Cycle cluster_SideChain_Deprotection Side-Chain Deprotection (Post-Synthesis) Peptide_Fmoc Fmoc-AA(n)...-Lys(Dde/ivDde)-Resin Peptide_FreeAmine H2N-AA(n)...-Lys(Dde/ivDde)-Resin Peptide_Fmoc->Peptide_FreeAmine 1. 20% Piperidine/DMF (Fmoc Removal) Peptide_Fmoc_Next Fmoc-AA(n+1)-AA(n)...-Lys(Dde/ivDde)-Resin Peptide_FreeAmine->Peptide_Fmoc_Next 2. Fmoc-AA(n+1)-OH Coupling Reagents Final_Peptide_Protected Completed Peptide-Lys(Dde/ivDde)-Resin Peptide_Fmoc_Next->Final_Peptide_Protected Repeat Cycles Final_Peptide_Deprotected Completed Peptide-Lys(NH2)-Resin Final_Peptide_Protected->Final_Peptide_Deprotected 2% Hydrazine/DMF G Lys_Dde Peptide-Lys(Dde)-NH... Adduct Unstable Piperidine-Dde Adduct Lys_Dde->Adduct Attack Lys_NH2 ...NH-Lys(NH2)-Peptide Lys_NH2_Dde ...NH-Lys(Dde)-Peptide (Migrated) Lys_NH2->Lys_NH2_Dde Piperidine Piperidine Piperidine->Adduct Adduct->Lys_NH2_Dde Transfer to free ε-NH2 Lys_Deprotected Peptide-Lys(NH2)-NH... (Side Product) Adduct->Lys_Deprotected Decomposition

References

A Comparative Guide to the Orthogonality of Dde and Alloc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of complex peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The ability to selectively deprotect one functional group while others remain intact—a concept known as orthogonality—is crucial for the synthesis of modified, branched, or cyclic peptides. This guide provides an objective comparison of two commonly used amine-protecting groups, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and allyloxycarbonyl (Alloc), with a focus on their orthogonality and the experimental data supporting their use.

Introduction to Dde and Alloc Protecting Groups

The Dde and Alloc groups are frequently employed to protect the side-chain amino group of lysine or ornithine residues in solid-phase peptide synthesis (SPPS). Their distinct deprotection mechanisms form the basis of their potential orthogonality.

The Dde Group: The Dde group is known for its stability under the basic conditions used for Fmoc group removal and the acidic conditions for Boc group cleavage. It is selectively removed using a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[1][2]

The Alloc Group: The Alloc group is stable to both the acidic and basic conditions commonly used in SPPS, making it orthogonal to both Boc and Fmoc strategies. Its removal is achieved through a palladium(0)-catalyzed allyl transfer reaction, often in the presence of a scavenger to trap the allyl cation.

Evaluation of Orthogonality: A Potential for Cross-Reactivity

While Dde and Alloc are often considered an orthogonal pair, experimental evidence reveals a significant potential for cross-reactivity. The standard conditions for Dde deprotection can compromise the integrity of the Alloc group.

Specifically, the treatment with 2% hydrazine in DMF to remove the Dde group can lead to the reduction of the double bond in the Alloc group.[3] This side reaction prevents the subsequent palladium-catalyzed deprotection of the Alloc group, resulting in a mixture of products that can be difficult to purify.[3] This incompatibility has been observed in both solution-phase and solid-phase peptide synthesis.[3]

Conversely, the Dde group is generally stable under the palladium(0)-catalyzed conditions used for Alloc removal.

Experimental Data and Protocols

Table 1: Deprotection Conditions and Orthogonality
Protecting GroupDeprotection ReagentStability of Other GroupComments
Dde 2% Hydrazine in DMFAlloc is NOT stable Hydrazine can reduce the allyl double bond of the Alloc group.[3]
Dde 2% Hydrazine in DMF with added allyl alcoholAlloc is stable Allyl alcohol acts as a scavenger, preventing the reduction of the Alloc group.[3]
Alloc Pd(PPh₃)₄, scavenger (e.g., phenylsilane) in DCM or CHCl₃/AcOH/NMMDde is stable The Dde group is not affected by the palladium-catalyzed deprotection conditions.

Detailed Experimental Protocols

Protocol 1: Standard Dde Deprotection
  • Reagent: 2% (v/v) hydrazine monohydrate in DMF.

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin) for 3 minutes at room temperature.[2]

    • Filter the resin.

    • Repeat the hydrazine treatment two more times.[2]

    • Wash the resin thoroughly with DMF.[2]

Caution: This protocol is not recommended for peptides containing an Alloc-protected residue due to the high risk of Alloc group reduction.

Protocol 2: Modified Dde Deprotection for Orthogonality with Alloc
  • Reagent: 2% (v/v) hydrazine monohydrate in DMF containing allyl alcohol.

  • Procedure:

    • Prepare a solution of 2% hydrazine in DMF.

    • Add allyl alcohol to the solution. While the optimal concentration is not definitively established in the reviewed literature, the principle is to provide a sacrificial allyl source.

    • Follow the treatment and washing steps as outlined in Protocol 1.

This addition of allyl alcohol as a scavenger has been shown to circumvent the reduction of the Alloc group, thus ensuring the complete orthogonality of the Dde and Alloc protecting groups.[3]

Protocol 3: Standard Alloc Deprotection
  • Reagents:

    • Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

    • Scavenger: Phenylsilane or a mixture of acetic acid (AcOH) and N-methylmorpholine (NMM) in chloroform (CHCl₃).

  • Procedure (using Pd(PPh₃)₄/CHCl₃/AcOH/NMM):

    • Preparation: This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon).

    • Weigh the peptidyl-resin into a reaction vessel and dry it under high vacuum.

    • Prepare a solution of Pd(PPh₃)₄ (3 equivalents) in a mixture of CHCl₃/AcOH/NMM (37:2:1).

    • Add the solution to the resin and agitate for the recommended time (typically 30 minutes to 2 hours).

    • Filter the resin and wash thoroughly with the solvent and then with DMF.

Visualization of Concepts

Chemical Structures

Chemical Structures of Dde and Alloc Protecting Groups cluster_Dde Dde Protecting Group cluster_Alloc Alloc Protecting Group Dde Alloc Deprotection Pathways for Dde and Alloc Dde_protected Peptide-Lys(Dde) Free_Amine_Dde Peptide-Lys(NH2) Dde_protected->Free_Amine_Dde 2% Hydrazine / DMF Alloc_protected Peptide-Lys(Alloc) Free_Amine_Alloc Peptide-Lys(NH2) Alloc_protected->Free_Amine_Alloc Pd(PPh3)4 / Scavenger Orthogonality and Cross-Reactivity of Dde and Alloc cluster_Dde_deprotection Dde Deprotection Conditions cluster_Alloc_deprotection Alloc Deprotection Conditions Dde_reagent 2% Hydrazine / DMF Dde_protected Dde-Protected Amine Dde_reagent->Dde_protected Successful Deprotection Alloc_protected Alloc-Protected Amine Dde_reagent->Alloc_protected Cross-Reactivity (Reduction) Alloc_reagent Pd(PPh3)4 / Scavenger Alloc_reagent->Dde_protected No Reaction (Orthogonal) Alloc_reagent->Alloc_protected Successful Deprotection Reduced_Alloc Reduced Alloc Group (Undesired)

References

A Researcher's Guide to Branched Peptide Characterization: Amino Acid Analysis in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of branched peptide characterization, selecting the appropriate analytical technique is paramount. This guide provides a comprehensive comparison of amino acid analysis (AAA) with alternative methods, supported by experimental insights, to facilitate informed decision-making in this specialized field.

Branched peptides, with their unique three-dimensional structures, offer exciting possibilities in drug delivery, immunology, and biomaterials. However, their non-linear architecture, often involving isopeptide bonds, presents significant analytical challenges.[1] This guide delves into the utility of amino acid analysis for determining the composition of these complex molecules and objectively compares its performance against other established techniques.

The Role of Amino Acid Analysis in Branched Peptide Characterization

Amino acid analysis is a cornerstone technique for determining the amino acid composition of a peptide or protein.[2][3] The fundamental principle involves hydrolyzing the peptide into its constituent amino acids, followed by their separation, identification, and quantification.[2] For branched peptides, AAA can verify the presence and relative abundance of the expected amino acid residues, providing crucial information about the integrity of both the main chain and the branches.

However, the presence of isopeptide bonds—amide linkages not in the main peptide backbone, such as those involving the side chains of lysine, ornithine, or diaminobutyric acid[1]—can complicate the hydrolysis step. Standard acid hydrolysis conditions used for linear peptides may not be sufficient to completely cleave these robust linkages, potentially leading to inaccurate compositional data. This necessitates careful optimization of hydrolysis protocols or the use of enzymatic methods to ensure complete breakdown of the branched structure.[4][5]

Comparative Analysis of Characterization Techniques

While AAA provides valuable compositional data, a comprehensive characterization of branched peptides often requires a multi-faceted analytical approach. The following table summarizes the key performance aspects of AAA in comparison to other common techniques.

Technique Principle Information Provided Advantages for Branched Peptides Limitations for Branched Peptides
Amino Acid Analysis (AAA) Hydrolysis of peptide bonds followed by separation and quantification of amino acids.Amino acid composition and stoichiometry.- Provides accurate quantification of total amino acid content.[3]- Can confirm the presence of all expected residues.- Does not provide sequence information.[2]- Incomplete hydrolysis of isopeptide bonds can lead to inaccurate results.[6]- Destructive to the sample.
Mass Spectrometry (MS) Ionization of the peptide and measurement of its mass-to-charge ratio.Molecular weight, sequence information (with fragmentation), and identification of post-translational modifications.- Provides detailed structural information, including branch location.[7]- High sensitivity and speed.[8]- Can analyze complex mixtures.- Quantification can be less precise than AAA without isotopic labeling.[9]- Fragmentation of branched structures can be complex to interpret.
Edman Degradation Sequential removal and identification of N-terminal amino acids.N-terminal sequence of the main chain and branches (if accessible).- Provides direct sequence information.- Limited to relatively short sequences (~30-50 residues).- Ineffective if the N-terminus is blocked.- Cannot sequence through the branch point directly.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.3D structure, conformation, and connectivity of atoms.- Provides the most detailed structural information in solution.- Can definitively identify branch points and linkages.- Requires larger sample amounts.- Data acquisition and interpretation can be complex and time-consuming.

Experimental Protocols: A Closer Look

Accurate and reproducible data are contingent on robust experimental design. Below are detailed methodologies for key experiments in the characterization of branched peptides.

Experimental Protocol: Amino Acid Analysis of a Branched Peptide

This protocol outlines the general steps for performing amino acid analysis on a branched peptide sample.

1. Hydrolysis:

  • Acid Hydrolysis (Vapor Phase):

    • Accurately weigh 1-5 µg of the lyophilized branched peptide into a hydrolysis tube.

    • Place the sample tube into a larger reaction vial containing 200 µL of 6 M HCl with 1% phenol.

    • Evacuate the reaction vial and flush with nitrogen gas (repeat three times).

    • Heat the sealed vial at 110°C for 24-72 hours. Longer hydrolysis times may be necessary to cleave stable isopeptide bonds.

    • After hydrolysis, cool the vial and dry the sample under vacuum to remove the acid.

  • Enzymatic Hydrolysis:

    • For peptides sensitive to acid or to specifically cleave isopeptide bonds, a combination of proteases and isopeptidases can be used.[5][10]

    • Dissolve the peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add a cocktail of broad-specificity proteases (e.g., pronase, proteinase K) and specific isopeptidases.

    • Incubate at the optimal temperature for the enzymes (typically 37-50°C) for 12-24 hours.

    • Terminate the reaction by acidification or heat inactivation.

2. Derivatization:

  • Amino acids are often derivatized to enhance their detection by UV or fluorescence.

  • Pre-column Derivatization (e.g., with Phenylisothiocyanate - PITC):

    • Re-dissolve the dried hydrolysate in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1).

    • Add PITC solution and incubate at room temperature for 20 minutes.

    • Dry the sample under vacuum to remove excess reagents.

    • Re-dissolve the derivatized amino acids in the initial mobile phase for HPLC analysis.

3. Chromatographic Separation and Detection:

  • Separate the derivatized amino acids using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Use a C18 column with a gradient elution system (e.g., a gradient of acetonitrile in an aqueous buffer like sodium acetate).

  • Detect the eluted amino acids using a UV detector at the appropriate wavelength for the derivative (e.g., 254 nm for PITC derivatives).

4. Quantification:

  • Identify and quantify each amino acid by comparing its retention time and peak area to those of a known amino acid standard mixture that has been subjected to the same hydrolysis and derivatization process.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Amino_Acid_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Peptide Branched Peptide Sample Hydrolysis Hydrolysis (Acid or Enzymatic) Peptide->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection UV/Fluorescence Detection HPLC->Detection Quantification Quantification vs. Standards Detection->Quantification Composition Amino Acid Composition Quantification->Composition

Figure 1. Experimental workflow for amino acid analysis of branched peptides.

Method_Comparison_Logic Start Characterization Goal Composition Compositional Analysis? Start->Composition Sequence Sequence Information? Start->Sequence Structure 3D Structure? Start->Structure AAA Amino Acid Analysis Composition->AAA Yes MS Mass Spectrometry Composition->MS Yes (with labeling) Sequence->MS Yes Edman Edman Degradation Sequence->Edman Yes (N-terminal) Structure->MS Partial NMR NMR Spectroscopy Structure->NMR Yes AAA->MS Complementary MS->NMR Complementary

Figure 2. Logical relationships for selecting a characterization method.

Conclusion

The characterization of branched peptides necessitates a thoughtful and often integrated analytical strategy. Amino acid analysis remains a valuable tool for providing accurate compositional data, which is fundamental to confirming the identity and purity of these complex molecules. However, its limitations, particularly the challenges associated with the complete hydrolysis of isopeptide bonds and the lack of sequence information, underscore the importance of complementary techniques. For a comprehensive understanding of branched peptide structure, a combination of AAA with high-resolution mass spectrometry and, where feasible, NMR spectroscopy, will provide the most complete picture, ensuring the development of well-characterized and effective peptide-based products.

References

Navigating the Maze of Modified Lysine: A Comparative Guide to LC-MS/MS Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

The reversible modification of lysine residues is a cornerstone of cellular regulation, influencing protein stability, enzymatic activity, and signal transduction. Unraveling the intricacies of these post-translational modifications (PTMs), such as ubiquitination, acetylation, and methylation, is paramount for researchers in drug discovery and molecular biology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the principal tool for identifying and sequencing peptides bearing these modifications. However, the choice of fragmentation technique significantly impacts the quality and depth of information obtained.

This guide provides an objective comparison of the three most prevalent fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—for the analysis of peptides with modified lysine residues. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Fragmentation Techniques for Modified Lysine Peptides

The selection of a fragmentation method is a critical decision in the experimental design of any proteomics study targeting lysine PTMs. While CID and HCD are effective for many applications, the labile nature of some modifications necessitates the gentle fragmentation provided by ETD. The following sections provide a detailed comparison of these techniques for specific lysine modifications.

Fragmentation MethodPrincipleKey AdvantagesKey DisadvantagesBest Suited For
Collision-Induced Dissociation (CID) Involves the acceleration of precursor ions and their collision with neutral gas molecules, leading to fragmentation primarily at the peptide backbone.Widely available, robust, and effective for identifying a large number of peptides.[1]Can lead to the loss of labile PTMs, less effective for highly charged peptides.High-throughput identification of peptides with stable modifications.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method that occurs in a separate collision cell, resulting in higher fragmentation energy.Produces high-resolution fragment ions, leading to more confident peptide identification and localization of PTMs.Can also cause the loss of labile PTMs.Confident identification and localization of stable PTMs.
Electron-Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone while preserving labile PTMs.Excellent for the analysis of labile PTMs like ubiquitination, provides better sequence coverage for longer and more highly charged peptides.[2][3][4]Slower scan rate can result in fewer identified peptides in a given timeframe, requires specialized instrumentation.Analysis of labile PTMs and sequencing of large, highly charged peptides.

Deep Dive: Ubiquitination Analysis

Ubiquitination, the attachment of one or more ubiquitin moieties to a substrate protein, is a notoriously challenging PTM to analyze due to the size and labile nature of the modification. Upon tryptic digestion, a di-glycine (Gly-Gly) remnant from ubiquitin remains attached to the modified lysine residue, which can be targeted for enrichment and MS analysis.

Performance Comparison: CID vs. HCD vs. ETD for Ubiquitinated Peptides

A key study directly compared the performance of CID, HCD, and ETD for the global analysis of the ubiquitylated proteome. The results demonstrate that ETD-based methods significantly outperform CID and HCD in the identification of unique ubiquitinated peptides.[2][3]

Fragmentation MethodNumber of Unique K-ε-GG Peptides Identified (Average of 5 Replicates)
CID1,078
HCD1,173
ETD2,228
Decision Tree (CID/ETD)2,207

Data adapted from "ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome".[2][3]

Experimental Workflow and Protocols

A typical workflow for the analysis of ubiquitinated peptides involves cell lysis, protein digestion, enrichment of ubiquitinated peptides, and LC-MS/MS analysis.

cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis CellLysis Cell Lysis & Protein Extraction Digestion Tryptic Digestion CellLysis->Digestion Alkylation Alkylation with N-ethylmaleimide Digestion->Alkylation Immunoaffinity Immunoaffinity Purification (anti-K-ε-GG antibody) Alkylation->Immunoaffinity LC_Separation nanoLC Separation Immunoaffinity->LC_Separation MS_Analysis Tandem Mass Spectrometry (CID, HCD, or ETD) LC_Separation->MS_Analysis DatabaseSearch Database Searching MS_Analysis->DatabaseSearch Quantification Quantification & Site Localization DatabaseSearch->Quantification

Experimental workflow for ubiquitinated peptide analysis.

Detailed Experimental Protocol for Ubiquitinated Peptide Analysis:

  • Cell Lysis and Protein Digestion: Cells are lysed in a buffer containing urea to denature proteins. Proteins are then reduced with DTT and alkylated with N-ethylmaleimide (NEM) to prevent disulfide bond reformation. The use of NEM is crucial to avoid false positive identifications that can arise from over-alkylation with iodoacetamide.[2][3] The protein mixture is then digested with trypsin overnight.

  • Enrichment of Ubiquitinated Peptides: The resulting peptide mixture is incubated with an antibody that specifically recognizes the K-ε-GG remnant left by trypsin digestion of ubiquitinated proteins.[2][3] This immunoaffinity purification step is essential to enrich the low-abundance ubiquitinated peptides.

  • LC-MS/MS Analysis: The enriched peptides are separated by nano-liquid chromatography and analyzed by tandem mass spectrometry. For a comparative analysis, samples can be run using different fragmentation methods (CID, HCD, and ETD). A decision-tree approach, where the fragmentation method is chosen based on the charge state and m/z of the precursor ion, can also be employed.[2][3]

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the ubiquitinated peptides and localize the modification sites.

Ubiquitin Signaling Pathway

The ubiquitin-proteasome system is a major pathway for protein degradation and is also involved in a wide range of other cellular processes, including signal transduction and DNA repair.

Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Substrate Substrate Protein E3->Substrate Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitination DUBs Deubiquitinating Enzymes (DUBs) Ub_Substrate->Substrate Deubiquitination Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides DUBs->Ub_Substrate

The Ubiquitin-Proteasome Signaling Pathway.

In Focus: Acetylation Analysis

Lysine acetylation is a key regulatory modification, particularly in the context of histone proteins and the regulation of gene expression. It is generally considered a more stable modification than ubiquitination, making it amenable to analysis by CID and HCD.

Performance Comparison: CID vs. HCD vs. ETD for Acetylated Peptides

While a direct, side-by-side quantitative comparison of CID, HCD, and ETD for acetylated peptides is not as readily available as for ubiquitination, the general consensus in the field is that CID and HCD perform well for this stable modification. HCD is often preferred due to its higher resolution, which aids in the confident localization of the acetyl group. ETD can also be used and may provide complementary information, particularly for more complex peptide samples.

Fragmentation MethodGeneral Performance for Acetylation Analysis
CIDGood, widely used.
HCDExcellent, often preferred for confident site localization.
ETDGood, can provide complementary data.
Experimental Workflow and Protocols

The workflow for acetylated peptide analysis is similar to that for ubiquitination, with the primary difference being the antibody used for immunoaffinity enrichment.

cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis CellLysis Cell Lysis & Protein Extraction Digestion Tryptic Digestion CellLysis->Digestion Alkylation Alkylation with Iodoacetamide Digestion->Alkylation Immunoaffinity Immunoaffinity Purification (anti-acetyl-lysine antibody) Alkylation->Immunoaffinity LC_Separation nanoLC Separation Immunoaffinity->LC_Separation MS_Analysis Tandem Mass Spectrometry (CID, HCD, or ETD) LC_Separation->MS_Analysis DatabaseSearch Database Searching MS_Analysis->DatabaseSearch Quantification Quantification & Site Localization DatabaseSearch->Quantification

Experimental workflow for acetylated peptide analysis.

Detailed Experimental Protocol for Acetylated Peptide Analysis:

  • Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested with trypsin.

  • Enrichment of Acetylated Peptides: The peptide mixture is incubated with an antibody specific for acetylated lysine residues to enrich for the modified peptides.[5][6]

  • LC-MS/MS Analysis: The enriched acetylated peptides are analyzed by LC-MS/MS using CID, HCD, or ETD fragmentation.

  • Data Analysis: The resulting MS/MS data is used to identify the acetylated peptides and determine the sites of modification.

Lysine Acetylation Signaling Pathway

Lysine acetylation is a dynamic process regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). This modification plays a critical role in regulating gene transcription through the modification of histones.

KATs Lysine Acetyltransferases (KATs) Protein Protein (e.g., Histone) KATs->Protein Acetylation KDACs Lysine Deacetylases (KDACs) Acetyl_CoA Acetyl-CoA Acetyl_CoA->KATs Protein->KDACs Deacetylation Acetylated_Protein Acetylated Protein Gene_Expression Altered Gene Expression Acetylated_Protein->Gene_Expression

Lysine Acetylation Signaling Pathway.

The Challenge of Methylation

Lysine methylation, which can occur as mono-, di-, or tri-methylation, presents a unique analytical challenge due to the small mass shift and the stability of the modification. Similar to acetylation, CID and HCD are generally effective for the analysis of methylated peptides.

Performance Comparison: CID vs. HCD vs. ETD for Methylated Peptides

Direct quantitative comparisons of fragmentation methods for lysine methylation are not as common in the literature. However, it is generally accepted that CID and HCD are suitable for identifying methylated peptides. ETD can be particularly useful for distinguishing between isobaric modifications and for sequencing peptides with multiple methylation sites.

Fragmentation MethodGeneral Performance for Methylation Analysis
CIDGood, but can sometimes result in ambiguous site localization.
HCDVery good, high-resolution data improves confidence in site assignment.
ETDExcellent for resolving ambiguity and analyzing multiply methylated peptides.
Experimental Workflow and Protocols

The workflow for analyzing methylated peptides follows the same general steps as for other lysine PTMs, utilizing an antibody specific for methylated lysine during the enrichment step.

cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis CellLysis Cell Lysis & Protein Extraction Digestion Tryptic Digestion CellLysis->Digestion Alkylation Alkylation with Iodoacetamide Digestion->Alkylation Immunoaffinity Immunoaffinity Purification (anti-methyl-lysine antibody) Alkylation->Immunoaffinity LC_Separation nanoLC Separation Immunoaffinity->LC_Separation MS_Analysis Tandem Mass Spectrometry (CID, HCD, or ETD) LC_Separation->MS_Analysis DatabaseSearch Database Searching MS_Analysis->DatabaseSearch Quantification Quantification & Site Localization DatabaseSearch->Quantification

Experimental workflow for methylated peptide analysis.

Detailed Experimental Protocol for Methylated Peptide Analysis:

  • Protein Extraction and Digestion: Proteins are extracted and digested with trypsin.

  • Enrichment of Methylated Peptides: An antibody that recognizes methylated lysine is used to enrich for the modified peptides.[7]

  • LC-MS/MS Analysis: The enriched peptides are analyzed by LC-MS/MS. A combination of fragmentation methods can be beneficial for comprehensive analysis.

  • Data Analysis: The MS/MS data is processed to identify the methylated peptides and their modification states (mono-, di-, or tri-methylated).

Lysine Methylation Signaling Pathway

Lysine methylation is a key regulator of protein function and is controlled by lysine methyltransferases (KMTs) and lysine demethylases (KDMs).

KMTs Lysine Methyltransferases (KMTs) Protein Protein KMTs->Protein Methylation KDMs Lysine Demethylases (KDMs) SAM S-adenosyl methionine (SAM) SAM->KMTs Protein->KDMs Demethylation Methylated_Protein Methylated Protein (mono, di, tri) Downstream_Effects Downstream Cellular Effects Methylated_Protein->Downstream_Effects

Lysine Methylation Signaling Pathway.

Conclusion

The choice of fragmentation technique in LC-MS/MS is a critical determinant of success in the analysis of lysine-modified peptides. For labile modifications such as ubiquitination, ETD offers a clear advantage, leading to a significantly higher number of identified modified peptides. For more stable modifications like acetylation and methylation, CID and HCD are robust and effective methods, with HCD often providing higher confidence in site localization. Ultimately, a multi-faceted approach, potentially employing a decision-tree method that combines different fragmentation strategies, may provide the most comprehensive view of the complex world of lysine post-translational modifications. Researchers should carefully consider the nature of the modification of interest and the available instrumentation to select the most appropriate method for their studies.

References

Assessing the Purity of Crude Peptides Following Dde Deprotection and Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of modified peptides is a critical process where purity is paramount. The use of orthogonal protecting groups, such as the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, allows for site-specific modifications of peptides. However, the efficiency of the deprotection and subsequent modification steps directly impacts the purity of the final crude peptide. This guide provides a comparative analysis of methods to assess the purity of crude peptides after Dde deprotection and modification, supported by experimental data and detailed protocols.

Comparing Dde Deprotection Strategies

The most common method for Dde group removal is treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[1][2] The concentration of hydrazine and the reaction time are critical parameters that can influence the completeness of the deprotection and the formation of side products.

A study on the related, more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group provides valuable insights into the optimization of deprotection conditions. The study highlights that both hydrazine concentration and reaction time significantly impact the efficiency of the deprotection.

Table 1: Comparison of ivDde Deprotection Conditions and Resulting Peptide Purity

Condition IDHydrazine ConcentrationReaction Time (minutes)Number of RepetitionsObserved Purity of Deprotected Peptide
12%33Incomplete Deprotection
22%53Incomplete Deprotection (~50%)[3]
34%33Near Complete Deprotection[3]

Data adapted from a study on the ivDde protecting group, which is expected to have similar deprotection characteristics to the Dde group, although potentially requiring slightly more stringent conditions for complete removal.[3]

The data suggests that a higher concentration of hydrazine (4%) is more effective for complete deprotection of the ivDde group.[3] It is important to note that prolonged exposure to high concentrations of hydrazine can lead to side reactions, such as the cleavage of the peptide backbone at glycine residues.[1]

An alternative to hydrazine for Dde deprotection is the use of hydroxylamine. This method is particularly advantageous when full orthogonality with the Fmoc protecting group is required, as hydrazine can also remove Fmoc groups.[1]

Comparison with Other Orthogonal Protecting Groups

The Dde protecting group is part of a broader family of orthogonal protecting groups used in peptide synthesis. The choice of protecting group can influence the purity and yield of the final modified peptide. Other commonly used orthogonal protecting groups for the protection of lysine side chains include allyloxycarbonyl (Alloc) and 4-methyltrityl (Mtt).

Table 2: Qualitative Comparison of Dde with Alloc and Mtt Protecting Groups

FeatureDdeAllocMtt
Deprotection Reagent Hydrazine or Hydroxylamine[1]Palladium(0) catalystMildly acidic conditions (e.g., 1% TFA in DCM)
Orthogonality to Fmoc Partial (Hydrazine can remove Fmoc)[4]; Full with HydroxylamineFully OrthogonalFully Orthogonal
Potential Side Reactions Migration to unprotected amines[4]Catalyst contamination of the final peptide
Cleavage Monitoring Byproduct absorbs UV lightVisual (trityl cation is colored)

Experimental Protocols

Accurate assessment of crude peptide purity relies on robust analytical techniques. The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA).

Dde Deprotection Protocol (Hydrazine Method)
  • Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine hydrate in DMF.

  • Resin Treatment: Swell the peptide-resin in DMF. Drain the solvent and add the 2% hydrazine/DMF solution.

  • Reaction: Gently agitate the resin suspension at room temperature for 10-15 minutes. Repeat the treatment 2-3 times.[5]

  • Washing: After the final treatment, thoroughly wash the resin with DMF to remove the deprotection reagents and byproducts.

  • Modification: Proceed with the desired on-resin modification of the deprotected amine.

  • Cleavage and Global Deprotection: Cleave the modified peptide from the resin and remove all other protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

RP-HPLC is the gold standard for determining the purity of synthetic peptides.[6] The percentage purity is calculated by integrating the peak area of the target peptide and dividing it by the total area of all peaks in the chromatogram.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable timeframe (e.g., 30 minutes) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214-220 nm (peptide bond) and 280 nm (aromatic residues).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of the main peptide peak / Total area of all peaks) x 100%.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio.

  • LC System: Utilize an HPLC or UPLC system with conditions similar to those described for RP-HPLC analysis. The eluent from the column is directly introduced into the mass spectrometer.

  • Mass Spectrometer:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

    • Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers are suitable.

  • Data Analysis:

    • Confirm the molecular weight of the main peak corresponding to the target peptide.

    • Analyze the masses of the impurity peaks to identify potential side products such as truncated sequences, deletion sequences, or products of side-chain reactions.

Amino Acid Analysis (AAA) for Peptide Quantification

Amino Acid Analysis is used to determine the absolute amount of peptide in a sample by quantifying the constituent amino acids after hydrolysis.[7]

  • Hydrolysis: Accurately weigh a sample of the crude peptide and hydrolyze it in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC).

  • HPLC Analysis: Separate and quantify the derivatized amino acids using RP-HPLC with a dedicated amino acid analysis method.

  • Quantification: Compare the amounts of the individual amino acids to a known standard to determine the absolute quantity of the peptide in the original sample.

Visualizing the Workflow and Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and chemical processes involved.

Dde_Deprotection_Workflow start Peptide-Resin with Dde Protection deprotection Dde Deprotection (2% Hydrazine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 modification On-Resin Modification wash1->modification wash2 Wash Resin modification->wash2 cleavage Cleavage from Resin & Global Deprotection wash2->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation lyophilization Lyophilization precipitation->lyophilization crude_peptide Crude Modified Peptide lyophilization->crude_peptide Peptide_Purity_Assessment_Workflow cluster_analysis Analytical Techniques crude_peptide Crude Peptide Sample sample_prep Sample Preparation (Dissolution & Filtration) crude_peptide->sample_prep hplc RP-HPLC sample_prep->hplc lcms LC-MS sample_prep->lcms aaa Amino Acid Analysis sample_prep->aaa purity_data Purity Data (% Purity) hplc->purity_data impurity_profile Impurity Profile (Mass Identification) lcms->impurity_profile peptide_content Peptide Content (Absolute Quantity) aaa->peptide_content

References

Safety Operating Guide

A Guide to the Proper Disposal of Fmoc-D-Lys(Dde)-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of Fmoc-D-Lys(Dde)-OH, a key reagent in solid-phase peptide synthesis, is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound and its associated waste streams, ensuring the safety of personnel and the protection of the environment.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While specific formulations may vary, general safety practices include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal.

Disposal of Unused or Expired this compound

Unused or expired this compound should be treated as chemical waste. The primary recommended disposal method is:

  • Incineration: The most common and recommended method for disposal is to burn the chemical in a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Licensed Waste Disposal Service: Alternatively, the compound should be offered to a licensed professional waste disposal company that is equipped to handle chemical waste.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal of Contaminated Laboratory Materials

Any materials that come into contact with this compound must be treated as contaminated waste. This includes:

  • Gloves

  • Weighing boats

  • Pipette tips

  • Empty containers

These items should be collected in a designated, clearly labeled hazardous waste container and disposed of through a licensed waste disposal service, following the same protocol as the unused chemical. Empty containers should be managed as unused product.

Management of Liquid Waste Streams from Experimental Use

The use of this compound in peptide synthesis generates liquid waste streams, primarily from the removal of the Dde protecting group. The proper disposal of these solutions is critical.

The Dde group is typically removed using a solution of hydrazine or hydroxylamine in a solvent like N,N-dimethylformamide (DMF). This results in a liquid waste stream containing the cleaved Dde group adducts and the deprotection reagent.

Experimental Protocol for Dde Group Removal and Waste Handling:

  • Deprotection: Treat the peptide-resin with a 2% solution of hydrazine monohydrate in DMF.

  • Waste Collection: Collect the resulting solution, which contains the hydrazine-Dde adduct, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Segregation: This waste stream should be segregated from other laboratory waste, particularly acidic waste, to prevent potentially hazardous reactions.

  • Disposal: The collected liquid waste must be disposed of through a licensed hazardous waste management company.

Quantitative Data Summary

ParameterValue/InformationSource/Comment
CAS Number 333973-51-6For this compound
Recommended Disposal Incineration or licensed disposal serviceBased on typical SDS recommendations for solid chemical waste.
Transport Information Not classified as dangerous goods for transportSimplifies logistics for sending to a disposal facility.
Dde Removal Reagent 2% Hydrazine in DMFA common reagent for Dde group cleavage.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

This compound Disposal Workflow cluster_0 Waste Identification cluster_1 Solid Waste Management cluster_2 Liquid Waste Management Start Start: this compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Unused/Expired Solid or Contaminated Labware Waste_Type->Solid_Waste Solid Liquid_Waste Liquid from Dde Deprotection Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Dispose_Solid Arrange for Licensed Incineration/Disposal Collect_Solid->Dispose_Solid End End: Proper Disposal Complete Dispose_Solid->End Collect_Liquid Collect in Labeled, Segregated Liquid Waste Container Liquid_Waste->Collect_Liquid Dispose_Liquid Arrange for Licensed Hazardous Waste Disposal Collect_Liquid->Dispose_Liquid Dispose_Liquid->End

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for Fmoc-D-Lys(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This document provides immediate, essential safety and logistical information for handling Fmoc-D-Lys(Dde)-OH, a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is prudent to handle it with care, as the toxicological properties have not been thoroughly investigated.[1] The primary risks are associated with inhalation of dust particles and direct contact with skin and eyes.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from dust particles.
Skin and Body Protection Laboratory coatMinimizes contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended.Prevents inhalation of fine particles.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure the work area, typically a laboratory bench or a fume hood, is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and containers, readily available.

  • Weighing:

    • Perform weighing operations in an area with minimal air drafts to prevent the fine powder from becoming airborne.

    • Use a dedicated, clean spatula for transferring the chemical.

    • Avoid creating dust.[1] If any dust is generated, gently wipe the area with a damp cloth.

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. Common solvents for SPPS include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

  • Storage: Store this compound in a tightly sealed container in a cool, dry place.[2] Recommended storage temperature is typically between 15-25°C. Protect from light.[2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Spill Response:

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[1]

    • Wipe the spill area with a damp cloth to remove any remaining residue.

First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect all solid waste, including spilled material and contaminated weighing paper, in a clearly labeled, sealed container for chemical waste.

    • Liquid waste containing this compound should be collected in a separate, labeled container for organic solvent waste.

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the full chemical name and any solvents.

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area 1. Prepare Clean Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve store Store in Cool, Dry, Dark Place weigh->store Return unused to storage clean_area 5. Clean Work Area dissolve->clean_area dispose_waste 6. Dispose of Waste clean_area->dispose_waste remove_ppe 7. Doff and Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

References

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